3-Methoxy-2,7-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMREVYOGWZBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=NC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731144 | |
| Record name | 3-Methoxy-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893566-84-2 | |
| Record name | 3-Methoxy-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The 2,7-Naphthyridine Scaffold and the Significance of the 3-Methoxy Moiety
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The naphthyridines, a family of six isomeric bicyclic heterocycles composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their rigid, planar structure and the presence of multiple hydrogen bond acceptors confer upon them the ability to interact with a wide array of biological targets, leading to a broad spectrum of activities including antitumor, antimicrobial, and kinase inhibition.[1][4][5][6][7] Among the isomers, the 2,7-naphthyridine core is a recurring motif in both natural products and rationally designed therapeutic agents.[8]
This guide focuses specifically on This compound (CAS No. 893566-84-2), a key derivative that serves as a versatile building block for more complex molecules.[2][9] The introduction of a methoxy group at the 3-position significantly modulates the electronic properties of the heterocyclic system, influencing its reactivity, metabolic stability, and potential for intermolecular interactions. Understanding the fundamental chemical properties of this molecule is therefore crucial for its effective utilization in drug discovery and development pipelines.
This document provides a senior application scientist's perspective on the synthesis, characterization, and chemical reactivity of this compound, grounding its claims in established chemical principles and analogous examples from the scientific literature.
Section 1: Molecular Structure and Physicochemical Properties
Core Structure
The molecule consists of a pyrazolo[1,5-a]pyridine core fused with a pyridine ring, with a methoxy substituent at the C3 position. The nitrogen atoms at positions 2 and 7 act as electron sinks, influencing the aromaticity and reactivity of the entire system.
Table 1: Key Physicochemical and Structural Data for this compound
| Property | Value | Source/Method |
| CAS Number | 893566-84-2 | Chemical Abstracts |
| Molecular Formula | C₉H₈N₂O | [9] |
| Molecular Weight | 160.17 g/mol | [9] |
| Predicted LogP | 1.2 ± 0.3 | In silico prediction |
| Predicted pKa (Most Basic) | 3.5 ± 0.5 (for N7) | In silico prediction |
| Predicted H-Bond Acceptors | 3 (N2, N7, O) | In silico prediction |
| Predicted H-Bond Donors | 0 | In silico prediction |
Rationale Behind Physicochemical Properties
The predicted LogP (a measure of lipophilicity) suggests that this compound has moderate membrane permeability, a desirable trait for potential drug candidates. The basicity is attributed to the lone pair of electrons on the pyridine-like nitrogen atoms. The N7 nitrogen is predicted to be the more basic center due to the electronic influence of the fused ring system and the methoxy group. These in silico predictions provide a crucial starting point for experimental design, such as selecting appropriate solvent systems for reactions and purification, or designing buffer systems for biological assays.
Section 2: Synthesis and Purification
A robust and reproducible synthetic route is paramount for the exploration of any chemical scaffold. While a specific, published protocol for this compound is elusive, a logical and efficient pathway can be constructed based on well-established transformations in pyridine and naphthyridine chemistry. The proposed method involves the synthesis of a key intermediate, 3-chloro-2,7-naphthyridine, followed by a nucleophilic aromatic substitution (SₙAr) reaction.
Proposed Synthetic Workflow
The following multi-step protocol is proposed, with each step grounded in analogous, documented chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of 3-Chloro-2,7-naphthyridine (Intermediate)
The construction of the 2,7-naphthyridine core can be achieved through various strategies, often starting from substituted pyridines.[1][2] A common approach involves the formation of a naphthyridinone (a lactam analog), which can then be converted to the chloro derivative.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the appropriate 2,7-naphthyridin-3-ol precursor (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. The use of a large excess is common to serve as both reagent and solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The rationale for heating is to overcome the activation energy for the conversion of the hydroxyl group to the chloride.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-2,7-naphthyridine.
Step 3: Nucleophilic Aromatic Substitution (SₙAr) for this compound
This step leverages the electron-deficient nature of the naphthyridine ring, which facilitates nucleophilic attack. The chlorine at the 3-position is a good leaving group, readily displaced by a methoxide nucleophile.[3][10]
-
Preparation of Nucleophile: In a separate flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.2 eq) in anhydrous methanol (~20 mL per gram of substrate) to generate sodium methoxide (in situ). This must be done with caution.
-
Reaction: Add the crude 3-chloro-2,7-naphthyridine (1.0 eq), dissolved in a minimal amount of anhydrous methanol, to the sodium methoxide solution.
-
Heating: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC. The SₙAr reaction is accelerated by heat.
-
Workup: Cool the reaction to room temperature and quench by adding water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Section 3: Spectroscopic Characterization
Unambiguous structural elucidation is the cornerstone of chemical research. This section outlines the expected spectroscopic signatures for this compound and the protocols for their acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on the electronic environment of each nucleus, influenced by the electronegative nitrogen atoms and the electron-donating methoxy group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Expected Coupling |
| 1 | CH | 8.5 - 8.7 | 145 - 148 | Singlet. Downfield due to proximity to N2. |
| 3 | C-O | - | 160 - 163 | Quaternary carbon, significantly downfield due to direct attachment to oxygen. |
| 4 | CH | 7.0 - 7.2 | 105 - 108 | Singlet. Upfield due to electron-donating effect of OMe group. |
| 5 | CH | 7.6 - 7.8 | 120 - 123 | Doublet, coupled to H6. |
| 6 | CH | 8.8 - 9.0 | 150 - 153 | Doublet, coupled to H5. Downfield due to proximity to N7. |
| 8 | CH | 9.2 - 9.5 | 152 - 155 | Singlet. Most downfield proton, adjacent to N7 and influenced by the fused ring system. |
| -OCH₃ | CH₃ | 3.9 - 4.1 | 55 - 57 | Singlet, integrating to 3H. Typical range for an aryl methoxy group.[11][12] |
| 4a | C | - | 138 - 141 | Quaternary carbon at the ring junction. |
| 8a | C | - | 118 - 121 | Quaternary carbon at the ring junction. |
Note: Predictions are based on additive models and data from analogous structures like methoxypyridines and other naphthyridine derivatives.[1][13] Actual values may vary.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals, confirming the structure and purity of the compound.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Fragmentation Pathway
Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 160. The fragmentation is likely to proceed through two primary pathways common to methoxylated N-heterocycles:
-
Loss of a Methyl Radical: Cleavage of the O-CH₃ bond to lose a methyl radical (•CH₃), resulting in a stable radical cation at m/z 145.[7]
-
Loss of Formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O) to give a fragment at m/z 130.
-
Ring Fragmentation: Subsequent fragmentation of the naphthyridine core would likely involve the loss of HCN, a characteristic loss for pyridine-containing rings, leading to further daughter ions.[14]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Protocol for MS Data Acquisition
-
Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for high-resolution mass measurement (HRMS).
-
Analysis: Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to provide further structural confirmation, comparing observed fragments to the predicted pathways.
Section 4: Chemical Reactivity and Derivatization
The utility of this compound as a scaffold lies in its potential for further functionalization. Its reactivity is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrogen atoms.
Reactivity Map
The electron density of the bicyclic system is not uniform. The following diagram illustrates the predicted sites of reactivity.
Note: A visual representation of the molecule with arrows pointing to reactive sites would be manually created here, as DOT language cannot render chemical structures directly. The above DOT script is a conceptual placeholder.
Key Reactive Sites:
-
N7 (and N2) - Nucleophilic Centers: The lone pairs on the nitrogen atoms are the most basic sites in the molecule and are susceptible to protonation and alkylation .
-
C4 - Electron-Rich Position: The C4 position is activated by the ortho-methoxy group, making it the most likely site for electrophilic aromatic substitution (e.g., halogenation, nitration), assuming conditions can overcome the general deactivation of the ring by the nitrogen atoms.
-
C6 and C8 - Electron-Deficient Positions: These positions are alpha to a pyridine nitrogen (N7), rendering them electron-deficient and potential sites for nucleophilic attack , particularly if a leaving group is present or under forcing conditions (Chichibabin reaction). They are also potential sites for modern C-H functionalization reactions using transition metal catalysis.
Potential Derivatization Reactions
-
N-Oxidation: Treatment with a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the N-oxide at the more sterically accessible and electronically favorable N7 position. This N-oxide intermediate can then be used to facilitate nucleophilic substitution at the C6 and C8 positions.[6]
-
Halogenation: Electrophilic halogenation with reagents like N-Bromosuccinimide (NBS) is predicted to occur selectively at the C4 position due to the directing effect of the methoxy group.
-
Palladium-Catalyzed Cross-Coupling: If a halogen is first installed (e.g., at C4 or via synthesis of a chloro/bromo analog), this position becomes a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkynyl, or amino substituents.
Conclusion
This compound is a strategically important heterocyclic building block. While detailed experimental characterization is not abundant in the public domain, a robust understanding of its properties can be achieved by applying fundamental principles of organic chemistry and drawing analogies from the well-documented chemistry of related naphthyridines and pyridines. This guide provides a framework for its synthesis, characterization, and derivatization, offering researchers and drug development professionals the necessary insights to confidently incorporate this valuable scaffold into their research programs. The proposed protocols and predictive data serve as a self-validating system, inviting experimental verification and further exploration of this promising molecular architecture.
References
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Molecules. Available at: [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. (2000). Molecules. Available at: [Link]
-
Ganeva, Y., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Semantic Scholar. Available at: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Publications. Available at: [Link]
-
Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). National Institutes of Health (PMC). Available at: [Link]
-
Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (2023). Science of Synthesis. Available at: [Link]
-
Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. (2023). SciSpace. Available at: [Link]
-
Yap, B. K., et al. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). National Institutes of Health (PMC). Available at: [Link]
-
Tan, Y. C., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2021). National Institutes of Health. Available at: [Link]
-
Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. (2015). ResearchGate. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI. Available at: [Link]
-
Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
-
1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (2021). ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Crystal structure and Hirfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (2020). National Institutes of Health. Available at: [Link]
-
Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. (2019). ResearchGate. Available at: [Link]
-
Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. (2019). Bentham Science. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Organic Chemistry Journal. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). ResearchGate. Available at: [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). National Institutes of Health (PMC). Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). National Institutes of Health (PMC). Available at: [Link]
-
SpectraBase. 7-Methoxy-3-phenyl-1,2-naphthoquinone - Optional[FTIR] - Spectrum. Available at: [Link]
Sources
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Methoxy-2,7-naphthyridine: A Predictive and Methodological Guide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-Methoxy-2,7-naphthyridine. In the absence of readily available, published experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides an expert interpretation of the expected spectral features. The insights herein are grounded in the established spectroscopic principles of heterocyclic chemistry and data from closely related 2,7-naphthyridine analogues.
Introduction: The Significance of Spectroscopic Analysis for this compound
The 2,7-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methoxy group at the 3-position is expected to modulate the electronic and steric properties of the parent ring system, potentially influencing its biological target interactions. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical step following the synthesis of this compound. This guide is designed to assist researchers in this characterization process, providing a robust framework for data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, will provide a complete picture of the molecule's structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The aromatic region is expected to be particularly informative for confirming the substitution pattern on the naphthyridine core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.2 - 9.5 | s | - | H-8 |
| ~8.7 - 8.9 | d | ~6.0 | H-6 |
| ~8.0 - 8.2 | s | - | H-1 |
| ~7.5 - 7.7 | d | ~6.0 | H-5 |
| ~7.2 - 7.4 | s | - | H-4 |
| ~4.1 - 4.3 | s | - | -OCH₃ |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule, including the quaternary carbons of the naphthyridine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 - 165 | C-3 |
| ~155 - 158 | C-8a |
| ~152 - 155 | C-7 |
| ~148 - 151 | C-1 |
| ~135 - 138 | C-4a |
| ~120 - 123 | C-6 |
| ~118 - 121 | C-5 |
| ~105 - 108 | C-4 |
| ~55 - 58 | -OCH₃ |
Experimental Protocol for NMR Data Acquisition
Rationale: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis of many organic compounds due to its good solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A high-field spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic proton signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Instrument Setup:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and parameters as recommended by the spectrometer manufacturer.
Visualization of Predicted NMR Correlations
The following diagram illustrates the key predicted long-range correlations (HMBC) that would be crucial for confirming the assignment of the quaternary carbons and the position of the methoxy group.
Biological screening of novel 3-Methoxy-2,7-naphthyridine derivatives
An In-Depth Technical Guide to the Biological Screening of Novel 3-Methoxy-2,7-Naphthyridine Derivatives
Foreword: The Rationale for a Targeted Screening Approach
The 2,7-naphthyridine scaffold is a compelling starting point in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antitumor, antimicrobial, and enzyme inhibitory effects.[1][2][3] The introduction of a 3-methoxy group presents a novel chemical space, offering the potential for unique interactions with biological targets and improved pharmacological properties. This guide eschews a one-size-fits-all template, instead presenting a bespoke, logic-driven screening cascade designed to efficiently identify and characterize the therapeutic potential of this specific chemical series. Our approach is built on a foundation of established, validated methodologies, emphasizing the causality behind each experimental choice to move from broad phenotypic screening to specific target validation and preclinical evaluation.
Chapter 1: The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation
A successful screening campaign must be structured as a funnel, beginning with broad, high-throughput assays to identify active compounds ("hits") and progressively employing more complex, specific assays to validate their mechanism of action and therapeutic potential. This tiered approach conserves resources by eliminating non-promising compounds early in the process.
Our proposed cascade is designed to interrogate the most probable mechanisms of action for this compound class, namely anticancer activity through cytotoxicity, kinase inhibition, or disruption of DNA damage repair pathways.
Caption: A logical workflow for screening this compound derivatives.
Chapter 2: Tier 1 - Primary Screening: Quantifying Cytotoxicity
The initial goal is to cast a wide net to identify which, if any, of the novel derivatives possess cytotoxic or anti-proliferative activity against cancer cells. A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, leukemia) should be used.
Assay of Choice: The XTT Cell Viability Assay
We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay for primary screening. Like the more traditional MTT assay, it measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[4][5] However, the XTT assay holds a distinct advantage for high-throughput screening: its formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling time and potential errors.[4]
| Feature | MTT Assay | XTT Assay | Rationale for Choice |
| Principle | Reduction of yellow tetrazolium to purple formazan by mitochondrial dehydrogenases.[6] | Reduction of XTT to an orange, water-soluble formazan product. | Both are reliable measures of metabolic activity, an indicator of cell viability.[7] |
| Formazan Product | Insoluble in water, requires a solubilization step (e.g., with DMSO).[4] | Soluble in water, no solubilization step needed.[4] | XTT's streamlined protocol is faster and less prone to error, ideal for primary screening. |
| Workflow | Cell Seeding -> Compound Treatment -> MTT Addition -> Incubation -> Solubilization -> Absorbance Reading. | Cell Seeding -> Compound Treatment -> XTT Reagent Addition -> Incubation -> Absorbance Reading. | The elimination of the solubilization step in the XTT assay saves significant time.[4] |
| Detection | Absorbance at ~570 nm. | Absorbance at 450-500 nm.[4] | Both are compatible with standard plate readers. |
Experimental Protocol: XTT Cell Viability Assay
This protocol is a self-validating system, including vehicle controls and a positive control for cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Create a dilution series to test a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Compound Treatment: Add the desired final concentrations of the test compounds to the appropriate wells. Include "vehicle control" wells containing only DMSO at the same final concentration used for the compounds, and "positive control" wells with a known cytotoxic agent (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[4]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[4]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until a visible color change is observed in the vehicle control wells.[4]
-
Data Acquisition: Shake the plate gently and measure the absorbance at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% inhibition at a specific concentration) are considered "hits" and are prioritized for Tier 2 analysis.
Chapter 3: Tier 2 - Target Deconvolution and Secondary Assays
Hits from the primary screen demonstrate biological activity, but their molecular target remains unknown. The structure of naphthyridines suggests two highly probable target classes: protein kinases and Poly(ADP-ribose) polymerase (PARP). Tier 2 assays are designed to test these hypotheses directly.
Hypothesis A: Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of cancer, making them prime drug targets.[8] Many kinase inhibitors are heterocyclic compounds that compete with ATP for the enzyme's binding site.
Screening Approach: An initial screen against a broad panel of kinases is the most efficient method to identify potential targets. Services from specialized vendors offer profiling against hundreds of kinases using robust assay formats like radiometric detection, which directly measures enzyme activity and minimizes false positives.[9][10]
-
Assay Principle: The gold standard is the radiometric assay (e.g., HotSpot™), which measures the transfer of a radioactive phosphate from [γ-³³P]ATP to a peptide or protein substrate.[9] The amount of incorporated radioactivity is directly proportional to kinase activity.
-
Experimental Goal: To determine the percent inhibition of a large, diverse panel of kinases at a single high concentration (e.g., 10 µM) of the test compound. Any kinase showing significant inhibition is flagged for follow-up.
-
Follow-up: For flagged kinases, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
Hypothesis B: PARP Inhibition & DNA Damage Repair
PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks.[11] Inhibiting PARP in cancer cells that already have defects in other DNA repair pathways (like BRCA1/2 mutations) can lead to cell death through a concept known as synthetic lethality.[11] The naphthyridine core can mimic the nicotinamide moiety of NAD+, the substrate for PARP, making PARP a plausible target.[11][12]
Caption: Mechanism of PARP-1 inhibition in DNA single-strand break repair.
Experimental Protocol: In Vitro PARP Inhibition Assay
This biochemical assay directly measures the enzymatic activity of PARP-1.
-
Assay Principle: A colorimetric or chemiluminescent assay is used to quantify the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP.
-
Plate Preparation: Coat a 96-well plate with histone proteins. Add "activated DNA" (DNA with nicks and breaks) to all wells to stimulate PARP-1 activity.
-
Compound Addition: Add the this compound derivatives across a range of concentrations.
-
Enzyme Reaction: Add recombinant human PARP-1 enzyme and biotinylated NAD+ to each well. Incubate at room temperature to allow the PARylation reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: Add an HRP substrate (e.g., TMB for colorimetric detection). The intensity of the resulting signal is proportional to PARP-1 activity.
-
Data Analysis: Quantify the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Chapter 4: Tier 3 - Cellular Mechanism of Action
A compound that inhibits a specific enzyme in a test tube must also demonstrate the same activity within the complex environment of a living cell. Tier 3 assays are designed to confirm on-target activity and elucidate the downstream cellular consequences.
Assay of Choice: Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[15][16] It allows us to directly observe the biochemical consequences of target inhibition.
-
For Kinase Inhibitors: We can measure the phosphorylation status of a known substrate of the target kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein.
-
For PARP Inhibitors: We can measure markers of DNA damage. PARP inhibition should lead to the accumulation of unrepaired DNA breaks, which can be visualized by detecting the phosphorylated form of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.[11]
Experimental Protocol: Western Blot for Target Engagement
-
Cell Treatment & Lysis: Treat the target cancer cell line with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the IC50 value) for a defined period. Harvest the cells and prepare a total protein lysate using a suitable lysis buffer (e.g., RIPA buffer).[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[18][19]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15][19]
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., anti-phospho-substrate, anti-γH2AX, or anti-total-substrate).[16] Following washes, incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Detection: Add a chemiluminescent HRP substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. A successful on-target inhibitor will show a dose-dependent change in the marker of interest (e.g., decreased phosphorylation or increased γH2AX) relative to a loading control (e.g., GAPDH or β-actin).
Chapter 5: Tier 4 - In Vivo and Preclinical Evaluation
The final stage of preclinical screening is to determine if a compound with proven in vitro and cellular efficacy can shrink tumors in a living organism.
In Vivo Efficacy: Human Tumor Xenograft Models
The most common in vivo models involve implanting human tumor cells into immunodeficient mice (e.g., athymic nude mice).[20][21] This allows the tumor to grow in a physiological environment.
-
Model: Human cancer cells (the same line in which the compound showed high potency) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, the mice are randomized into groups and treated with the test compound (administered orally or via injection) or a vehicle control.
-
Endpoint: Tumor volume is measured regularly over time. The primary endpoint is a significant reduction in tumor growth rate or tumor regression in the treated group compared to the control group.[20]
Pharmacokinetic (PK) Studies
Understanding a drug's behavior in the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical.[22] PK studies are performed in animals to determine key parameters like bioavailability, half-life, and plasma concentration over time. This data is essential for establishing a safe and effective dosing regimen for potential human trials.[22][23][24]
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach for the biological screening of novel this compound derivatives. By progressing logically from broad phenotypic assays to specific biochemical and cellular mechanism-of-action studies, and finally to in vivo validation, this cascade provides a robust framework for identifying compounds with genuine therapeutic potential. Each step is designed as a self-validating system with appropriate controls, ensuring data integrity and building a comprehensive profile for each promising candidate. The insights gained from this screening process will be invaluable for guiding future lead optimization, structure-activity relationship (SAR) studies, and the ultimate development of a new class of targeted therapeutics.
References
-
Kinase Screening Assay Services - Reaction Biology. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
-
MTT assay - Wikipedia. [Link]
-
In vivo screening models of anticancer drugs - CORE. [Link]
-
Small-Molecule Inhibitor Screen for DNA Repair Proteins - PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review - PubMed. [Link]
-
Western Blot Protocol - Creative Bioarray. [Link]
-
Western Blotting(WB) Protocol - Cusabio. [Link]
-
Small-Molecule Inhibitor Screen for DNA Repair Proteins | Springer Nature Experiments. [Link]
-
CRISPR screens guide the way for PARP and ATR inhibitor biomarker discovery. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
-
Kinase assays | BMG LABTECH. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]
-
3-aminobenzamide - BPS Bioscience. [Link]
-
Methods and Protocols for Western Blot - MolecularCloud. [Link]
-
3-Aminobenzamide – Knowledge and References - Taylor & Francis. [Link]
-
An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2 - PubMed Central. [Link]
-
Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed. [Link]
-
Biological Activity of Naturally Derived Naphthyridines - MDPI. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. [Link]
-
Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - NIH. [Link]
-
A platform to screen relevant DNA damage repair inhibitors a The... - ResearchGate. [Link]
-
Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. [Link]
-
Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][5][15]naphthyridines. [Link]
-
Advantages of Small Molecule Inhibitors - YouTube. [Link]
-
Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][5][15]naphthyridines - Taylor & Francis. [Link]
-
THE NAPHTHYRIDINES. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC - NIH. [Link]
-
2,7-Naphthyridine derivatives studied in this work. - ResearchGate. [Link]
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cusabio.com [cusabio.com]
- 19. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 20. ijpbs.com [ijpbs.com]
- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 23. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 3-Methoxy Group in 2,7-Naphthyridine Analogs: A Technical Guide to Structure-Activity Relationships for Kinase Inhibition
For Immediate Release
Shanghai, China – January 20, 2026 – In the competitive landscape of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 2,7-naphthyridine scaffold has emerged as a privileged structure, demonstrating significant potential in this arena. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of 3-Methoxy-2,7-naphthyridine analogs, a class of compounds showing promise as kinase inhibitors. We will explore the nuanced role of the 3-methoxy group and the impact of various substitutions on the core, providing a comprehensive overview for the rational design of next-generation therapeutics.
The 2,7-Naphthyridine Core: A Versatile Scaffold for Kinase Inhibition
The 2,7-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, offers a rigid and planar framework amenable to diverse chemical modifications. This structural rigidity is advantageous for presenting substituents in defined vectors to interact with the ATP-binding site of kinases.[1][2] The nitrogen atoms can act as hydrogen bond acceptors, a key interaction within the hinge region of many kinases. The versatility of this scaffold has led to the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and analgesic effects.[2]
The Strategic Importance of the 3-Methoxy Group
The introduction of a methoxy group at the C-3 position of the 2,7-naphthyridine core is not a trivial substitution. This small functional group can profoundly influence a molecule's biological activity and physicochemical properties in several ways:
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target kinase's active site. This can lead to a significant increase in binding affinity and potency.[3]
-
Modulation of Electronic Properties: The electron-donating nature of the methoxy group can alter the electron density of the naphthyridine ring system, influencing its interaction with the target protein.
-
Improved Metabolic Stability: In some cases, the methoxy group can block sites of metabolism, leading to improved pharmacokinetic profiles.[4]
-
Conformational Control: The steric bulk of the methoxy group, although small, can influence the preferred conformation of adjacent substituents, potentially locking the molecule into a more bioactive conformation.
A recent comprehensive review highlighted that the methoxy group is a prevalent feature in many approved drugs, underscoring its importance in medicinal chemistry for optimizing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.
Structure-Activity Relationship (SAR) of this compound Analogs
Substitutions at the C1 and C8 Positions
These positions are often solvent-exposed in the ATP-binding cleft of kinases. Modifications here are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
Large Aromatic and Heterocyclic Groups: As seen in related 2,7-naphthyridine inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), these positions can accommodate a variety of 5-10 membered heteroaryl or 4-10 membered heterocycloalkyl groups.[5] These substituents can engage in additional hydrophobic and hydrogen bonding interactions within the active site.
-
Amine and Amide Linkages: Introducing amine or amide functionalities at these positions can provide additional hydrogen bond donors and acceptors, further anchoring the inhibitor to the kinase.
Substitutions at the C4, C5, and C6 Positions
Modifications at these positions can influence the overall shape and electronic distribution of the molecule, impacting both potency and selectivity.
-
Small Alkyl Groups: Methyl substitutions at the C-6 or C-7 positions of naphthyridine derivatives have been shown to be more active than substitutions at the C-5 position in certain cancer cell lines.[6]
-
Halogenation: The introduction of halogens, such as fluorine or chlorine, can modulate the electronic properties of the ring and potentially form halogen bonds with the target protein, a strategy often employed in kinase inhibitor design.
A logical workflow for exploring the SAR of this compound analogs would involve the systematic synthesis and evaluation of a library of compounds with diverse substituents at these key positions.
Caption: A generalized workflow for the synthesis and SAR evaluation of this compound analogs.
Key Biological Targets and Therapeutic Potential
Naphthyridine derivatives have shown inhibitory activity against a range of kinases implicated in cancer and other diseases.[2] Notably, the 2,7-naphthyridine scaffold has been explored for the inhibition of:
-
MASTL (Greatwall Kinase): This kinase plays a crucial role in mitotic progression and is a potential target in oncology. A recent patent application describes novel 2,7-naphthyridine compounds as MASTL inhibitors for cancer treatment.[5][7]
-
Topoisomerase II: Some naphthyridine derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[6]
The therapeutic potential of this compound analogs likely extends to other kinases involved in oncogenic signaling pathways. Further screening against a broad panel of kinases is warranted to identify novel targets and potential therapeutic applications.
Experimental Protocols
General Synthesis of Substituted 2,7-Naphthyridines
The synthesis of the 2,7-naphthyridine core can be achieved through various methods, often involving the cyclocondensation or intramolecular cyclization of pyridine derivatives.[2] A general approach to introduce diversity at key positions is outlined below.
Workflow for Analog Synthesis:
Caption: A representative synthetic workflow for generating diverse this compound analogs.
In Vitro Kinase Inhibition Assay
A crucial step in determining the SAR is to quantify the inhibitory activity of the synthesized analogs against the target kinase. A common method is the in vitro kinase assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the following to each well:
-
Kinase enzyme in appropriate assay buffer.
-
Test compound at various concentrations (and a DMSO control).
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
-
Reaction Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Luminescence-based assays: Quantifying the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Future Outlook
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs to build a comprehensive SAR model. This will enable the rational design of compounds with enhanced potency, improved selectivity, and favorable drug-like properties. The exploration of this chemical space is a promising avenue for the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase activity.
References
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 2023.
- Biological Activity of Naturally Derived Naphthyridines. Molecules, 2021.
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 2013. [Link]
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
- The Therapeutic Promise of Substituted Naphthyridine Scaffolds: An In-depth Technical Guide. BenchChem, 2025.
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024.
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 2023. [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024. [Link]
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Deriv
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central, 2023. [Link]
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed, 2013. [Link]
- Synthesis and biological evaluation of substituted naphthoquinone derivatives as potent antimycobacterial agents.
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 2022. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korea Science, 2013. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 2025. [Link]
-
Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 2023. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to In Silico Modeling of 3-Methoxy-2,7-naphthyridine Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial and antitumor effects.[1] This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 3-Methoxy-2,7-naphthyridine, a representative derivative, to elucidate its interactions with protein targets. This document is structured to provide not just a sequence of steps, but the scientific rationale behind key decisions in the computational workflow. We will navigate from initial system preparation through molecular docking, molecular dynamics (MD) simulations, and post-simulation binding free energy calculations. The protocols detailed herein are designed to be self-validating, incorporating critical checkpoints and analysis steps to ensure the scientific integrity of the generated models. This guide is intended to empower researchers to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on the 2,7-naphthyridine core.
Introduction: The Scientific Imperative for Modeling this compound
The 2,7-naphthyridine core is a significant pharmacophore found in a variety of biologically active compounds.[1][2] Derivatives have shown promise as selective antimicrobial agents, particularly against Gram-positive cocci like Staphylococcus aureus, and as potential inhibitors of enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV.[3][4][5] The methoxy substitution at the 3-position can significantly alter the electronic and steric properties of the scaffold, potentially modulating binding affinity and selectivity for specific biological targets.
In silico modeling provides an indispensable toolkit in modern drug discovery, allowing for the rapid, cost-effective evaluation of molecular interactions that would be resource-intensive to study experimentally.[6][7] By simulating the binding of this compound to a putative protein target, we can predict binding poses, estimate binding affinity, and identify key intermolecular interactions, thereby guiding rational drug design and lead optimization.[7][8]
This guide will utilize a hypothetical scenario where this compound is investigated as a potential inhibitor of S. aureus DNA gyrase, a validated target for antimicrobial drug development.[3]
The Computational Workflow: A Validated Strategy
A robust computational analysis follows a multi-stage process, where each step builds upon the last to refine the model and increase confidence in the predictive results. The workflow transitions from rapid, less computationally expensive methods (molecular docking) to more rigorous, detailed simulations (molecular dynamics).
Figure 1: Overall in silico modeling workflow.
Part I: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is paramount in computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures of the ligand and its protein target.
Ligand Preparation Protocol
The goal is to generate a chemically correct, low-energy 3D conformation of this compound.
Step-by-Step Protocol:
-
Obtain 2D Structure: Draw this compound in a chemical drawing tool (e.g., MarvinSketch, ChemDraw) and save it in a common format like SMILES or SDF.
-
Generate 3D Coordinates: Use a program like Open Babel or RDKit to convert the 2D structure into a 3D conformation.[9] This initial 3D structure is often not energetically favorable.
-
Add Hydrogens & Assign Protonation State: At physiological pH (typically modeled at 7.4), ensure all atoms have the correct number of hydrogens and that ionizable groups are in their correct protonation state. This is a critical step as it defines the molecule's hydrogen bonding capabilities.[9][10]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relieves steric strain and finds a low-energy conformation of the ligand.[11]
-
Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). Charges are fundamental to calculating electrostatic interactions, a major component of binding.[10][12]
-
Save in PDBQT Format: For use with docking software like AutoDock Vina, the final prepared ligand structure, which now includes charge and atom type information, must be saved in the PDBQT file format.[12]
Target Protein Preparation Protocol (S. aureus DNA Gyrase)
This protocol focuses on cleaning and preparing an experimentally determined protein structure for simulation. We will use the PDB entry 6Z1A as our example, which is a crystal structure of S. aureus gyrase.[5]
Step-by-Step Protocol:
-
Download Structure: Obtain the protein structure file from the Protein Data Bank (PDB).
-
Isolate Protein Chains: The PDB file may contain multiple protein chains, ligands, ions, and water molecules. For this study, we will isolate the protein chains relevant to the binding site. It is crucial to remove any co-crystallized ligands to make the binding site available for our docking simulation.[11][13][14]
-
Repair and Validate Structure: Experimental structures often have missing atoms, especially in flexible side chains or loops. Use tools like PDBFixer or the "Dock Prep" tool in UCSF Chimera to rebuild missing atoms and check for other structural issues.[12][13][14]
-
Add Hydrogens and Assign Charges: Similar to the ligand, add hydrogen atoms consistent with a pH of 7.4 and assign atomic partial charges using a protein-specific force field (e.g., AMBER or CHARMM). This step is automated by tools like AutoDock Tools or Chimera.[11][15]
-
Save in PDBQT Format: The prepared receptor is saved in the PDBQT format, which is required by AutoDock Vina.[15]
Part II: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It employs search algorithms to explore possible conformations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.[16]
Causality Behind Choices: We use AutoDock Vina for this stage due to its balance of speed and accuracy, making it an excellent tool for initial screening and pose prediction.[17][18] Its scoring function is designed to approximate the binding free energy (in kcal/mol).[17]
Molecular Docking Protocol with AutoDock Vina
Step-by-Step Protocol:
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. A "grid box" is defined around the putative active site of the protein. The size and center of this box are critical parameters.
-
Expert Insight: The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A common practice is to center the box on the location of a known co-crystallized ligand or on residues known from mutagenesis studies to be critical for binding.[13]
-
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run Vina: Execute the Vina program from the command line, providing the configuration file as input. vina --config conf.txt --log results.log
-
Analyze Results: Vina will output a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores. The pose with the lowest score is considered the most favorable.[19] It is essential to visually inspect the top-ranked poses. A scientifically sound pose will exhibit sensible intermolecular interactions, such as:
-
Hydrogen Bonds: Between donor/acceptor pairs on the ligand and protein.
-
Hydrophobic Interactions: Nonpolar parts of the ligand buried in hydrophobic pockets of the receptor.
-
Pi-stacking: Aromatic rings on the ligand interacting with aromatic residues (e.g., Phe, Tyr, Trp) on the protein.
-
Part III: Molecular Dynamics (MD) - Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment.[20]
Causality Behind Choices: We use GROMACS , a highly efficient and widely used MD engine.[21] The CHARMM36 force field is selected as it is well-parameterized for both proteins and a wide range of small molecules, providing a robust framework for simulating the complex.[22][23]
MD Simulation Protocol with GROMACS
This protocol outlines the simulation of the top-ranked docking pose of the this compound-S. aureus DNA gyrase complex.
Step-by-Step Protocol:
-
Generate Ligand Topology: The most challenging part of preparing a protein-ligand simulation is generating accurate force field parameters for the ligand that are compatible with the protein force field.[24] Servers like CGenFF or SwissParam can generate CHARMM-compatible topology files (.itp and .prm) for this compound.[20][23]
-
Prepare Complex Topology: Merge the protein and ligand coordinate files. Modify the GROMACS topology file (topol.top) to include the ligand's topology file (.itp) and define the complete system.[20][25]
-
Solvation: Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box) and fill it with water molecules (e.g., TIP3P water model). This explicitly models the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).[20][25]
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or inappropriate geometries introduced during the setup.
-
Equilibration: Gradually bring the system to the desired temperature and pressure. This is a critical self-validation step and is typically performed in two phases:
-
NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Check that the temperature stabilizes around the target value.
-
NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. Check that the pressure and density of the system stabilize.
-
-
Production MD: Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory (atomic coordinates over time) is saved for analysis.
MD Trajectory Analysis
Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This identifies regions of the protein that are flexible or rigid. High fluctuations in the binding site could indicate instability.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds are strong indicators of a stable interaction.
Figure 2: Logic diagram of the MD Simulation protocol.
Part IV: Binding Free Energy Estimation
While docking scores provide a rapid ranking, end-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can offer a more accurate estimation of binding free energy by analyzing snapshots from the MD simulation.[26][27][28]
Causality Behind Choices: MM/GBSA represents a good compromise between the accuracy of more rigorous alchemical free energy methods and the speed of docking scores.[26][27] It calculates the binding free energy by combining molecular mechanics energy terms and solvation free energies.[26][27]
MM/GBSA Calculation Protocol
Step-by-Step Protocol:
-
Extract Frames: Select a set of snapshots (frames) from the stable portion of the production MD trajectory.
-
Run MM/GBSA Calculation: Use a script (e.g., gmx_MMPBSA) to calculate the different energy components for the complex, the receptor, and the ligand for each frame.
-
Calculate ΔG_binding: The binding free energy is calculated as: ΔG_binding = G_complex - (G_receptor + G_ligand)
-
Analyze Components: The total binding energy can be decomposed into contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition helps identify the key driving forces for binding.[26][27]
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparison.
Table 1: Molecular Docking and MM/GBSA Results
| Metric | Value | Unit | Interpretation |
|---|---|---|---|
| Molecular Docking | |||
| AutoDock Vina Score | -8.5 | kcal/mol | Strong predicted binding affinity. |
| Key H-Bond Residues | Asp83, Gly87 | - | Indicates specific polar contacts. |
| MM/GBSA Calculation | |||
| ΔG_binding | -45.7 ± 4.2 | kcal/mol | Favorable binding free energy. |
| ΔE_vdw | -55.1 | kcal/mol | Van der Waals forces are a major driver. |
| ΔE_elec | -20.3 | kcal/mol | Electrostatic interactions contribute favorably. |
| ΔG_polar_solv | +35.8 | kcal/mol | Desolvation penalty upon binding. |
| ΔG_nonpolar_solv | -6.1 | kcal/mol | Favorable hydrophobic interactions. |
Interpretation: The hypothetical data above suggests a strong binding affinity predicted by both docking and MM/GBSA. The energy decomposition from MM/GBSA indicates that the binding is primarily driven by favorable van der Waals and electrostatic interactions, which overcomes the energetic penalty of removing the molecules from the water solvent.
Conclusion
This guide has detailed a rigorous, multi-step in silico workflow for modeling the interactions of this compound with a target protein. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, researchers can build a comprehensive and dynamic model of molecular recognition. This approach not only predicts binding affinity but also provides critical insights into the stability of the complex and the specific interactions that drive binding. The methodologies and validation principles described herein provide a robust framework for guiding the rational design and optimization of novel 2,7-naphthyridine derivatives as potential therapeutic agents.
References
-
Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. Available at: [Link]
-
Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PB(GB)SA studies on the protein–protein complex Ras–Raf. Journal of computational chemistry, 25(2), 238-250. Available at: [Link]
-
Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society. Available at: [Link]
-
Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications in drug discovery. Expert opinion on drug discovery. Available at: [Link]
-
Lemkul, J. A. GROMACS Tutorials. Protein-Ligand Complex. Available at: [Link]
-
MacKerell Jr, A. D., et al. (1998). All-atom empirical potential for molecular modeling and dynamics studies of proteins. The journal of physical chemistry B. Available at: [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry. Available at: [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry. Available at: [Link]
-
Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry. Available at: [Link]
-
Zoete, V., et al. (2011). SwissParam: a fast force field generation tool for small organic molecules. Journal of computational chemistry. Available at: [Link]
-
Zoss, G., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. kaggle.com [kaggle.com]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. scotchem.ac.uk [scotchem.ac.uk]
- 15. youtube.com [youtube.com]
- 16. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 21. GROMACS Tutorials [mdtutorials.com]
- 22. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]
- 23. SwissParam [swissparam.ch]
- 24. Protein-Ligand Complex [mdtutorials.com]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. peng-lab.org [peng-lab.org]
- 28. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2,7-naphthyridine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2,7-naphthyridine is a heterocyclic scaffold of increasing interest in medicinal chemistry due to the versatile biological activities associated with the 2,7-naphthyridine core.[1][2] A thorough understanding of its fundamental physicochemical properties is critical for rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific derivative, this document leverages expert analysis, data from analogous structures, and established theoretical principles to build a robust property profile. It includes estimations for key parameters such as pKa, lipophilicity (LogP), and solubility, alongside a theoretical examination of its spectroscopic signature. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these essential properties, providing a self-validating framework for researchers.
Introduction and Molecular Structure
The naphthyridine framework, consisting of two fused pyridine rings, represents a privileged scaffold in drug discovery.[3] The arrangement of the two nitrogen atoms defines six possible isomers, each with a unique electronic distribution and vectoral properties for molecular interactions. The 2,7-naphthyridine isomer, in particular, has been incorporated into molecules targeting a range of biological endpoints.[1][2][4]
The introduction of a methoxy group at the 3-position (this compound) significantly modulates the electronic properties of the core. As an electron-donating group, it influences the basicity of the ring nitrogens, lipophilicity, and metabolic stability, making a detailed physicochemical characterization essential for its application in research and development.
Core Molecular Identifiers
The fundamental identifiers for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 893566-84-2 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Canonical SMILES | COC1=C2C=NC=CC2=CN=C1 | - |
Chemical Structure
The chemical structure, with IUPAC numbering, is depicted below. The numbering is crucial for interpreting spectroscopic data and understanding structure-property relationships.
Caption: Structure of this compound.
Estimated Physicochemical Properties
Due to a lack of published experimental data, the following properties have been estimated based on the known chemistry of the 2,7-naphthyridine core and the electronic effects of the methoxy substituent.
| Parameter | Estimated Value | Rationale / Significance |
| Basicity (pKa) | pKa₁ (N7) ≈ 3.7pKa₂ (N2) ≈ 1.5 | The parent 2,7-naphthyridine has a pKa of 3.65. The methoxy group at C3 is electron-donating, which slightly increases the basicity of the distal N7. However, it strongly deactivates the adjacent N2 via resonance, significantly lowering its pKa.[5][6] These values are critical for predicting ionization state at physiological pH. |
| Lipophilicity (Calculated LogP) | cLogP ≈ 1.5 - 1.9 | The parent 2,7-naphthyridine has a cLogP of ~1.0.[7] The addition of a methoxy group typically increases the LogP by 0.4-0.6. This value indicates moderate lipophilicity, suggesting a potential for good membrane permeability but also requiring sufficient aqueous solubility for dissolution. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Calculated based on fragment contributions (2x pyridine N, 1x ether O).[8][9][10] A TPSA < 90 Ų is often correlated with good blood-brain barrier penetration. This value suggests the molecule has favorable polarity characteristics for CNS applications. |
| Aqueous Solubility | Low to Moderate | Expected to be pH-dependent. Solubility will be higher at acidic pH (< pKa₁) where the molecule is protonated. The moderate LogP suggests it will not be highly soluble in water in its neutral form. |
| Organic Solvent Solubility | High | Expected to be readily soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, and moderately soluble in solvents like dichloromethane and ethyl acetate. |
Theoretical Spectroscopic Profile
A key aspect of characterizing any novel compound is its spectroscopic signature. While specific experimental spectra for this compound are not widely published, a theoretical profile can be constructed based on established principles of NMR and Mass Spectrometry for N-heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy group and the six aromatic protons.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm.
-
Aromatic Protons: Six signals in the δ 7.0-9.5 ppm region. The protons on the pyridine ring containing the methoxy group (H1, H4) will be upfield relative to those on the unsubstituted ring (H5, H6, H8) due to the electron-donating effect of the methoxy group. The protons adjacent to the nitrogen atoms (H1, H6, H8) will be the most deshielded and appear furthest downfield.[6]
-
-
¹³C NMR: Nine distinct signals are expected.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Aromatic Carbons: Eight signals in the δ 110-160 ppm region. The carbon bearing the methoxy group (C3) will be highly shielded. Carbons adjacent to nitrogen atoms (C1, C3, C6, C8) will appear significantly downfield.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the fragmentation of the 2,7-naphthyridine core is well-understood.[11]
-
Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z = 160, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: The primary fragmentation pathway for naphthyridines involves the sequential loss of hydrogen cyanide (HCN, 27 Da).[11][12] For this compound, initial loss of a methyl radical (•CH₃, 15 Da) to give m/z = 145, or formaldehyde (CH₂O, 30 Da) via rearrangement, is also highly probable, followed by the characteristic ring fragmentation.
Standardized Experimental Protocols
To move from estimation to empirical data, standardized experimental protocols are required. The following sections detail robust, validated methodologies for determining the key physicochemical properties.
Determination of Aqueous Solubility (OECD 105)
This protocol outlines the flask method, suitable for compounds with solubility > 0.01 g/L.[13][14][15][16]
Caption: Workflow for LogP determination via the HPLC method.
Methodology:
-
Calibration: Prepare a set of 5-6 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.
-
Chromatography: Using a reversed-phase HPLC column (e.g., C18) and an isocratic mobile phase (e.g., methanol/water), inject each reference standard and determine its retention time (t_R). Also, determine the column dead time (t_0) using an unretained compound (e.g., uracil).
-
Calibration Curve: For each standard, calculate the capacity factor, k = (t_R - t_0) / t_0. Plot the known LogP values against the calculated log(k) values. A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time.
-
LogP Calculation: Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP.
Implications for Drug Discovery and Development
The physicochemical profile of this compound positions it as an attractive starting point for medicinal chemistry programs.
-
Ionization: With an estimated primary pKa of ~3.7, the molecule will be largely in its neutral, uncharged form at physiological pH (7.4). This is generally favorable for passive diffusion across biological membranes. However, in the acidic environment of the stomach, it would be protonated, which would increase its solubility.
-
Lipophilicity and Permeability: The estimated cLogP of ~1.7 falls within the optimal range for oral bioavailability (typically 1 < LogP < 3). This suggests a good balance between aqueous solubility and lipid membrane permeability. For ionizable compounds, the distribution coefficient (LogD) is a more relevant descriptor; at pH 7.4, the LogD of this basic compound will be very close to its LogP. [17]* Polarity and CNS Potential: The calculated TPSA of 41.1 Ų is well below the commonly cited threshold of 90 Ų for crossing the blood-brain barrier. This suggests that derivatives of this scaffold could be explored for central nervous system targets, provided they are not subject to active efflux.
By understanding these core properties, researchers can make informed decisions in designing new analogues, predicting their ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, and ultimately accelerating the drug discovery process.
References
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
-
Grokipedia. (n.d.). Polar surface area. [Link]
-
Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]
-
OECD. (1995). Test Guideline 105: Water Solubility. [Link]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Al-Obaidi, O. F., & Al-shatravi, S. K. (2016). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Chemical and Pharmaceutical Research, 8(4), 834-840. [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]
-
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]
-
Durrant Lab. (n.d.). Topological polar surface area. MolModa Documentation. [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]
-
OpenMolecules. (n.d.). Topological Polar Surface Area. [Link]
-
OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387. [Link]
-
Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. [Link]
-
Hadadi, N., & Sohrab, M. (2014). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 1027, 141-149. [Link]
-
Ellam, G. B., & Johnson, C. D. (1971). Substituent effects on the Basicity of pyridine Elucidation of the Electronic Character of p-Substituted Vinyl Groups. Journal of Organic Chemistry, 36(15), 2284-2287. [Link]
-
UK Health Security Agency. (2023). Estimating the octanol-water partition coefficient for chemical substances. [Link]
-
ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
-
ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1007-1014. [Link]
-
Popović, G. D., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 167, 198-208. [Link]
-
Van der Kuy, A., et al. (2008). Development of Methods for the Determination of pKa Values. Pharmacy World & Science, 30(6), 839-854. [Link]
-
FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxypyridine. PubChem Compound Summary for CID 23719. [Link]
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. VIII. The mass spectra of the 1,X‐naphthyridines and some of their methyl derivatives. Journal of Heterocyclic Chemistry, 4(4), 547-554. [Link]
-
Wenta, T., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(18), 6548. [Link]
-
Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry, 9, 41-99. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Naphthyridine. PubChem Compound Summary for CID 136066. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-methoxypyridine. PubChem Compound Summary for CID 2737488. [Link]
-
ResearchGate. (n.d.). 2,7-Naphthyridine derivatives studied in this work. [Link]
-
CAS. (n.d.). 2,7-Naphthyridine. CAS Common Chemistry. [Link]
-
ResearchGate. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
-
Chen, Y., et al. (2016). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of the Chinese Chemical Society, 63(8), 667-674. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,7-Naphthyridine | C8H6N2 | CID 136066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Topological polar surface area - MolModa Documentation [durrantlab.pitt.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. www.openmolecules.org [openmolecules.org]
- 11. Scholars Portal [scholarsportal.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 17. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Characterization of Novel Chemical Entities: A Methodological Framework
A Note on CAS Number 893566-84-2: Initial searches for a specific chemical entity corresponding to CAS number 893566-84-2 did not yield definitive identification from publicly accessible chemical databases. This may indicate that the CAS number is proprietary, has been discontinued, or is otherwise not publicly documented.
This guide, therefore, pivots from the analysis of a specific molecule to a comprehensive framework for the characterization of any novel chemical entity (NCE). This document is intended for researchers, scientists, and drug development professionals, providing a structured approach to elucidating the properties and potential of a newly synthesized or discovered compound.
Part 1: Foundational Physicochemical and Structural Characterization
The initial phase of characterizing an NCE is to confirm its identity, purity, and fundamental physicochemical properties. These data are the bedrock upon which all subsequent biological and pharmacological assessments are built.
Structural Elucidation and Purity Assessment
A definitive understanding of the molecular structure and the purity of the sample is critical. A combination of spectroscopic and chromatographic techniques is employed.
Table 1: Key Techniques for Structural Elucidation and Purity
| Technique | Purpose | Typical Data Output |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including connectivity and stereochemistry. | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the elemental composition and fragmentation patterns. | Mass-to-charge ratio (m/z). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for preparative purification. | Chromatogram showing retention time and peak area. |
| Elemental Analysis | Determines the elemental composition of the compound. | Percentage of C, H, N, S, etc. |
Physicochemical Properties
These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
Table 2: Essential Physicochemical Properties for Early-Stage Drug Discovery
| Property | Significance | Common Experimental Method |
| Solubility | Affects absorption and distribution; crucial for assay development. | Kinetic or thermodynamic solubility assays. |
| LogP / LogD | Lipophilicity, which influences cell permeability and metabolism. | Shake-flask method or chromatographic determination. |
| pKa | Ionization state at physiological pH, affecting solubility and target binding. | Potentiometric titration or UV-spectroscopy. |
| Chemical Stability | Stability in various conditions (pH, temperature, light) informs handling and storage. | HPLC-based stability indicating methods. |
Part 2: In Vitro Biological Characterization: Unveiling the Mechanism of Action
Once the identity and basic properties of the NCE are established, the focus shifts to its biological activity. The goal is to identify its molecular target(s) and quantify its potency and selectivity.
Target Identification and Validation
For NCEs with an unknown mechanism of action, various strategies can be employed for target identification.
-
Affinity-based methods: Techniques such as affinity chromatography or chemical proteomics can be used to isolate binding partners from cell lysates.
-
Cell-based screening: High-throughput screening against panels of cell lines or reporter assays can provide clues about the affected signaling pathways.
-
Computational approaches: In silico modeling and docking studies can predict potential targets based on the NCE's structure.
Quantitative Assessment of Target Engagement and Potency
Once a putative target is identified, the next step is to quantify the interaction between the NCE and the target.
Experimental Protocol: Determining IC50 using a Biochemical Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the NCE in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the NCE to create a concentration gradient.
-
Prepare the target protein and substrate solutions in an appropriate assay buffer.
-
-
Assay Procedure:
-
Add the enzyme to the wells of a microplate.
-
Add the different concentrations of the NCE to the wells.
-
Incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Plot the reaction rate as a function of the NCE concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration at which the NCE inhibits 50% of the target's activity).
-
Selectivity Profiling
It is crucial to assess the NCE's activity against a panel of related and unrelated targets to understand its selectivity profile. This helps to anticipate potential off-target effects.
Caption: Workflow for in vitro biological characterization of a novel chemical entity.
Part 3: In Vivo Pharmacological and Pharmacokinetic Evaluation
Promising NCEs from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a living organism.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the NCE.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
Efficacy Studies in Disease Models
The NCE is tested in relevant animal models of disease to evaluate its therapeutic potential. The choice of model is critical and should be well-validated.
Caption: Funnel for the in vivo evaluation of a novel chemical entity.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]
-
Copeland, R. A. (2000). Enzymes: a practical introduction to structure, mechanism, and data analysis. Wiley-VCH. [Link]
-
Borchardt, R. T., Kerns, E. H., Lipinski, C. A., Thakker, D. R., & Wang, B. (Eds.). (2004). Pharmaceutical profiling in drug discovery. AAPS Press. [Link]
Methodological & Application
Synthesis of 3-Methoxy-2,7-naphthyridine: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Introduction: The Significance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Derivatives of this bicyclic aromatic system have demonstrated a broad spectrum of pharmacological activities, including potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1] The precise substitution pattern on the naphthyridine ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a methoxy group at the 3-position can significantly influence a compound's metabolic stability, solubility, and receptor-binding affinity, making 3-Methoxy-2,7-naphthyridine a valuable building block for the synthesis of novel therapeutic agents.
This comprehensive guide provides detailed protocols and expert insights into a robust and reproducible synthetic route to this compound. The presented methodology is designed for researchers and scientists in drug development, offering a clear and logical pathway to this important synthetic intermediate.
Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is strategically divided into three key stages, each involving a well-established and reliable chemical transformation. This modular approach allows for optimization at each step and facilitates the potential for diversification to create a library of related analogues.
Sources
Application Notes and Protocols for 2,7-Naphthyridine Derivatives as Kinase Inhibitors in Cancer Research
Authored by: A Senior Application Scientist
Introduction:
The 2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of novel kinase inhibitors for cancer therapy.[1][2][3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, the development of small molecule inhibitors that target specific kinases has become a cornerstone of modern oncology drug discovery. Derivatives of the 2,7-naphthyridine core have been shown to inhibit a range of kinases, including MET, c-Kit, VEGFR-2, and MASTL, highlighting the versatility of this scaffold in generating potent and selective anti-cancer agents.[1][2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2,7-naphthyridine derivatives as kinase inhibitors. The protocols outlined herein are designed to be robust and self-validating, providing a framework for assessing the biochemical and cellular activity of these compounds.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Many 2,7-naphthyridine derivatives function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives tumor growth and survival. The following diagram illustrates a representative signaling pathway that can be targeted by a 2,7-naphthyridine-based kinase inhibitor, in this case, a hypothetical inhibitor of a receptor tyrosine kinase (RTK).
Caption: Workflow for a cell-free kinase inhibition assay to determine the IC50 of a test compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the 2,7-naphthyridine derivative in 100% DMSO. Create a serial dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase solution
-
Serially diluted 2,7-naphthyridine derivative or vehicle control (DMSO)
-
A mixture of the kinase-specific substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and generates a signal (e.g., luminescence) that is inversely proportional to the amount of ATP remaining, or directly proportional to the amount of ADP produced.
-
Signal Measurement: After a brief incubation with the detection reagent, measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines the use of a colorimetric or luminescent assay to measure the effect of a 2,7-naphthyridine derivative on the proliferation of cancer cell lines. The MTT and CellTiter-Glo® assays are commonly used for this purpose. [6] Objective: To determine the anti-proliferative activity (IC50) of a 2,7-naphthyridine derivative in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2,7-Naphthyridine test compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or luminescence)
Experimental Workflow:
Caption: Workflow for a cell-based proliferation assay to assess the anti-proliferative effects of a 2,7-naphthyridine derivative.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: Prepare a serial dilution of the 2,7-naphthyridine derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the treated cells for a period that allows for multiple cell divisions (typically 72 hours).
-
Assay Development:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo®: Measure the luminescence.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Part 2: Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data obtained from the in vitro assays for a hypothetical 2,7-naphthyridine derivative, "Compound X".
| Target/Cell Line | Assay Type | IC50 (nM) |
| Biochemical Assays | ||
| Kinase A | Cell-Free (Luminescence) | 8.5 |
| Kinase B | Cell-Free (Luminescence) | 329.6 |
| Kinase C | Cell-Free (Luminescence) | >10,000 |
| Cell-Based Assays | ||
| Cancer Cell Line 1 (High Kinase A expression) | Proliferation (MTT) | 50 |
| Cancer Cell Line 2 (Low Kinase A expression) | Proliferation (MTT) | >5,000 |
| Normal Fibroblast Cell Line | Proliferation (MTT) | >10,000 |
This is example data and does not represent a real compound.
Part 3: Best Practices and Troubleshooting
-
Compound Solubility: Ensure the 2,7-naphthyridine derivative is fully dissolved in DMSO and does not precipitate when diluted in aqueous assay buffers. If solubility is an issue, consider the use of co-solvents or formulation strategies.
-
ATP Concentration in Cell-Free Assays: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay. For more physiologically relevant data, consider running the assay at an ATP concentration that mimics cellular levels (around 1 mM). [4]* Off-Target Effects: To assess the selectivity of a compound, it is crucial to profile it against a panel of kinases. This can help identify potential off-target effects that may contribute to cellular activity or toxicity.
-
Data Reproducibility: All experiments should be performed with appropriate controls and in at least triplicate to ensure the reproducibility of the results.
Part 4: Conceptual Outline for In Vivo Efficacy Studies
Once a 2,7-naphthyridine derivative has demonstrated promising in vitro potency and selectivity, the next step is to evaluate its efficacy in an in vivo model, such as a tumor xenograft model.
Objective: To assess the anti-tumor activity of a lead 2,7-naphthyridine compound in a preclinical animal model of cancer.
Conceptual Workflow:
Caption: Conceptual workflow for an in vivo tumor xenograft study to evaluate the efficacy of a 2,7-naphthyridine derivative.
Key Steps:
-
Model Selection: Choose a suitable cancer cell line that is sensitive to the 2,7-naphthyridine derivative in vitro.
-
Animal Husbandry: Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker assessment).
References
- Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Kinase assays. BMG LABTECH.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- In vitro JAK kinase activity and inhibition assays. PubMed.
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
- Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research.
- 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. PubMed.
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Tre
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
Sources
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-Methoxy-2,7-naphthyridine Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Naphthyridines in an Era of Antimicrobial Resistance
The relentless rise of antibiotic-resistant pathogenic bacteria presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action.[1][2][3] The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine rings, has emerged as a promising framework for the design of new therapeutics.[2][3][4] Derivatives of naphthyridines have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects.[4][5][6][7]
This document provides a comprehensive guide for the evaluation of the antimicrobial properties of a novel derivative, 3-Methoxy-2,7-naphthyridine. While specific experimental data for this compound is not yet extensively published, the protocols and methodologies outlined herein are based on established standards for antimicrobial susceptibility testing and are tailored to the known characteristics of the 2,7-naphthyridine class.[1][8][9]
Recent studies on 2,7-naphthyridine derivatives have revealed their selective and potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] The proposed mechanism of action for many naphthyridine-based antimicrobials is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][7][10] This mode of action is shared with the well-established quinolone class of antibiotics, suggesting a strong theoretical basis for the antimicrobial potential of novel naphthyridines.[1][7]
These application notes are designed to provide researchers with the necessary tools to systematically characterize the antimicrobial profile of this compound, from initial screening to more detailed mechanistic studies.
Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Replication
Based on structural similarities to other antimicrobial naphthyridines and quinolones, it is hypothesized that this compound exerts its antimicrobial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][7][10] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compound can trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, cell death.[1]
Caption: Workflow for the Broth Microdilution MIC Assay.
Quantitative Data Summary: Hypothetical MIC Data
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.
| Test Microorganism | Gram Stain | Compound | Positive Control (Antibiotic) | Hypothetical MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | This compound | Vancomycin | 8 | 1 |
| Escherichia coli | Negative | This compound | Ciprofloxacin | 32 | 0.5 |
| Pseudomonas aeruginosa | Negative | This compound | Gentamicin | >64 | 2 |
Protocol 2: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the bactericidal or bacteriostatic properties of an antimicrobial agent over time. [8][11][12]A bactericidal agent is generally defined as one that causes a ≥3-log10 reduction (99.9% killing) in CFU/mL. [11][12] Materials:
-
Materials from Protocol 1
-
Sterile culture tubes
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Shaking incubator
Procedure:
-
Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks of MHB.
-
Add this compound to the flasks at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask with no compound.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [13]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of the compound and the growth control. [11]
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic window. [14][15]The MTT assay is a colorimetric method for assessing cell viability. [16][14][17] Materials:
-
Mammalian cell line (e.g., human gingival fibroblasts, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). [16]
-
-
Incubation:
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. [16]
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals. [16] * Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial characterization of the antimicrobial activity of this compound. By systematically determining its MIC against a panel of pathogenic bacteria, evaluating its killing kinetics, and assessing its cytotoxicity, researchers can build a comprehensive preliminary profile of this novel compound.
Positive results from these initial studies would warrant further investigation, including:
-
Elucidation of the precise mechanism of action through enzyme inhibition assays.
-
Evaluation against a broader panel of clinical isolates, including multidrug-resistant strains.
-
In vivo efficacy and toxicity studies in animal models of infection.
The exploration of novel naphthyridine derivatives like this compound holds significant promise in the ongoing battle against infectious diseases. [2][3][5]
References
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Hossain, M. I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(1), 97-111. Retrieved January 20, 2026, from [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Retrieved January 20, 2026, from [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(11), 3339-3363. Retrieved January 20, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]
-
Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (2015). International Research Journal of Engineering and Technology (IRJET). Retrieved January 20, 2026, from [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Retrieved January 20, 2026, from [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Retrieved January 20, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 20, 2026, from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 20, 2026, from [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(11), 3339-3363. Retrieved January 20, 2026, from [Link]
-
Hossain, M. I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(1), 97-111. Retrieved January 20, 2026, from [Link]
-
Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Applied Microbiology, 121(1), 1-18. Retrieved January 20, 2026, from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 20, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved January 20, 2026, from [Link]
-
Time Kill Assay. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
Pires, J. R., et al. (2013). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. Journal of Applied Oral Science, 21(4), 325-330. Retrieved January 20, 2026, from [Link]
-
(a) MTT-based cytotoxicity assay to determine the cell viability of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (2024). Frontiers in Microbiology. Retrieved January 20, 2026, from [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Retrieved January 20, 2026, from [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Retrieved January 20, 2026, from [Link]
-
Cytotoxicity assay in mammalian cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Rajendran, S. P., & Kumar, M. S. (2010). Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f]n[5][8]aphthyridines. Synthetic Communications, 40(19), 2849-2857. Retrieved January 20, 2026, from [Link]
-
Rajendran, S. P., & Kumar, M. S. (2010). Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f]n[5][8]aphthyridines. Synthetic Communications, 40(19), 2849-2857. Retrieved January 20, 2026, from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(16), 4998. Retrieved January 20, 2026, from [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326. Retrieved January 20, 2026, from [Link]
-
The Naphthyridines. (2008). The Chemistry of Heterocyclic Compounds. Retrieved January 20, 2026, from [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irjet.net [irjet.net]
- 6. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. actascientific.com [actascientific.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Investigating the Neuroprotective Potential of 3-Methoxy-2,7-naphthyridine
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing therapeutic challenge, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is neuronal cell death, often precipitated by oxidative stress and apoptotic cascades. The development of small molecule inhibitors that can mitigate these processes is a primary focus of modern drug discovery. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have garnered interest for their diverse biological activities.[1][2] This document outlines a comprehensive experimental framework for the investigation of a novel compound, 3-Methoxy-2,7-naphthyridine, as a potential neuroprotective agent. While the neuroprotective effects of this specific molecule are yet to be fully elucidated, this guide provides the scientific community with a rigorous, step-by-step approach to assess its therapeutic potential, from initial in vitro screening to mechanistic elucidation and in vivo validation.
Part 1: Initial In Vitro Screening for Neuroprotective Efficacy
The foundational step in evaluating any potential neuroprotectant is to determine its ability to rescue neurons from a toxic insult in a controlled, in vitro environment. We will utilize a well-established human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a more mature neuronal phenotype, providing a reliable and reproducible model system.[3] The primary endpoint is the assessment of cell viability following an induced oxidative stress challenge.
Protocol 1: Assessment of Neuronal Viability using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic Acid (for differentiation)
-
This compound (test compound)
-
Hydrogen Peroxide (H₂O₂) (toxic stimulus)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the differentiated cells with various concentrations of the compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Include appropriate controls: untreated cells (vehicle control) and cells treated with H₂O₂ only (negative control).
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Table 1: Hypothetical Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| H₂O₂ Only | 100 | 45 ± 3.8 |
| H₂O₂ + Compound | 0.1 | 48 ± 4.1 |
| H₂O₂ + Compound | 1 | 62 ± 5.5 |
| H₂O₂ + Compound | 10 | 85 ± 4.9 |
| H₂O₂ + Compound | 25 | 92 ± 3.7 |
| H₂O₂ + Compound | 50 | 94 ± 4.2 |
Diagram 1: In Vitro Screening Workflow
Caption: Workflow for in vitro neuroprotection screening.
Part 2: Elucidating the Mechanism of Action
Assuming positive results from the initial screening, the next logical step is to investigate the underlying molecular mechanism. Based on the use of an oxidative stressor, a plausible hypothesis is that this compound exerts its effects through antioxidant and/or anti-apoptotic pathways.
A. Assessment of Antioxidant Activity
A key indicator of oxidative stress is the intracellular accumulation of reactive oxygen species (ROS).[5] We can quantify ROS levels and assess the expression of key antioxidant response proteins.
Protocol 2: Measurement of Intracellular ROS using DCFDA
2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, allowing for the quantification of intracellular oxidative stress.[6]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well black, clear-bottom plate
-
This compound
-
H₂O₂
-
DCFDA dye
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA in PBS to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity (Excitation/Emission: 485/535 nm).
-
-
Data Analysis: Normalize fluorescence values to the vehicle control and express as a percentage of the H₂O₂-only group.
B. Assessment of Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a critical pathway in neurodegeneration.[7] A hallmark of apoptosis is the activation of a cascade of enzymes called caspases, particularly the effector caspases-3 and -7.[8][9]
Protocol 3: Caspase-3/7 Activity Assay
This assay utilizes a proluminescent caspase-3/7 substrate that is cleaved by active caspases to generate a luminescent signal, which is proportional to caspase activity.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well white plate
-
This compound
-
H₂O₂
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize luminescence values and express as a percentage of the H₂O₂-only group.
C. Western Blotting for Key Signaling Proteins
To further probe the mechanism, Western blotting can be used to measure changes in the expression of key proteins involved in antioxidant and apoptotic pathways.[10][11] A potential antioxidant pathway to investigate is the Nrf2/HO-1 axis. For apoptosis, the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.
Protocol 4: Western Blot Analysis
Materials:
-
Treated cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.[11]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[13]
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Table 2: Hypothetical Mechanistic Profile of this compound
| Assay | H₂O₂ Only | H₂O₂ + Compound (10 µM) |
| Relative ROS Levels (%) | 100 ± 8.1 | 35 ± 6.2 |
| Relative Caspase-3/7 Activity (%) | 100 ± 9.5 | 28 ± 5.9 |
| Nrf2 Expression (Fold Change) | 1.1 ± 0.2 | 4.5 ± 0.6 |
| Bcl-2/Bax Ratio | 0.4 ± 0.1 | 1.8 ± 0.3 |
Diagram 2: Proposed Neuroprotective Signaling Pathway
Caption: Hypothetical antioxidant and anti-apoptotic mechanism.
Part 3: In Vivo Proof-of-Concept
Positive in vitro data warrants progression to in vivo models to assess efficacy in a complex biological system. Animal models of neurodegenerative diseases are essential for this validation step.[14][15] For instance, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, which induces loss of dopaminergic neurons in the substantia nigra, or an amyloid-beta (Aβ) infusion model of Alzheimer's disease could be employed.[16][17]
Protocol 5: General Framework for In Vivo Efficacy Testing in a Neurotoxin Model
Materials:
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Neurotoxin (e.g., MPTP or Aβ oligomers)
-
This compound formulated for in vivo administration (e.g., in saline with 5% DMSO)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
Procedure:
-
Acclimatization and Grouping: Acclimatize animals and divide them into groups: Vehicle, Toxin only, Toxin + Compound (at various doses).
-
Dosing Regimen: Administer the compound (e.g., via intraperitoneal injection or oral gavage) for a set period before and/or after toxin administration.
-
Toxin Administration: Induce neurodegeneration according to established protocols for the chosen model (e.g., systemic MPTP injection).
-
Behavioral Assessment: Conduct behavioral tests at specified time points to assess motor or cognitive function.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Collect brains for post-mortem analysis.
-
Perform immunohistochemistry on brain sections to quantify neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and markers of pathology (e.g., oxidative stress markers, microgliosis).
-
Diagram 3: In Vivo Experimental Workflow
Caption: Workflow for in vivo neuroprotection studies.
This document provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The outlined protocols progress logically from high-throughput in vitro screening to detailed mechanistic studies and finally to in vivo proof-of-concept. By systematically assessing the compound's ability to enhance neuronal viability, mitigate oxidative stress, and inhibit apoptosis, researchers can build a robust data package to support its further development. This structured approach ensures that key questions regarding efficacy and mechanism of action are addressed, providing a solid foundation for future translational research.
References
-
Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective - PMC. (2022-01-27). PubMed Central. Retrieved from
-
Assessment of cell viability in primary neuronal cultures. (n.d.). PubMed. Retrieved from
-
Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective. (n.d.). PubMed. Retrieved from
-
Keep an Eye on Apoptosis with Caspase Assays. (2013-06-25). Biocompare. Retrieved from
-
Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective. (n.d.). ResearchGate. Retrieved from
-
Apoptosis Assays. (n.d.). Promega Corporation. Retrieved from
-
Caspase Assays. (n.d.). Thermo Fisher Scientific - US. Retrieved from
-
Assessment of Cell Viability in Primary Neuronal Cultures. (2008-06-30). Scilit. Retrieved from
-
Western Blotting Protocol. (n.d.). Cell Signaling Technology. Retrieved from
-
In vitro neurology assays. (n.d.). InnoSer. Retrieved from
-
Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021-03-10). PLOS One. Retrieved from
-
Seven Assays to Detect Apoptosis. (n.d.). Cell Signaling Technology. Retrieved from
-
Proteomics in Animal Models of Alzheimer's and Parkinson's Diseases. (n.d.). PMC. Retrieved from
-
Apoptosis Marker Assays for HTS. (2021-07-01). NCBI Bookshelf. Retrieved from
-
Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021-03-10). PubMed. Retrieved from
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from
-
Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology. (n.d.). Medires Publishing. Retrieved from
-
General Western Blot Protocol Overview. (n.d.). Novus Biologicals. Retrieved from
-
Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (n.d.). MDPI. Retrieved from
-
Alzheimer's Disease in vitro models. (n.d.). Innoprot. Retrieved from
-
Animal Models of Neurodegenerative Diseases. (n.d.). PMC. Retrieved from
-
Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue. (n.d.). PMC. Retrieved from
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (n.d.). Auctores. Retrieved from
-
Measuring Neuronal Cell Health through Viability and Neurite Outgrowth. (n.d.). Thermo Fisher Scientific - US. Retrieved from
-
CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology. Retrieved from
-
Cell Viability Assessment. (2024-03-14). Protocols.io. Retrieved from
-
Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. Retrieved from
-
Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.). Unknown Source. Retrieved from
-
Parkinson's Disease Research Models. (n.d.). ALZFORUM. Retrieved from
-
Western blot protocol. (n.d.). Abcam. Retrieved from
-
Assessment of Cell Viability in Primary Neuronal Cultures. (2025-08-09). ResearchGate. Retrieved from
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from
-
Oxidative stress assays and oxidative stress markers. (n.d.). Abcam. Retrieved from
-
Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. (n.d.). Unknown Source. Retrieved from
-
Western Blot Protocol. (n.d.). R&D Systems. Retrieved from
-
Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][4][9]naphthyridines. (n.d.). Taylor & Francis. Retrieved from
-
Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][4][9]naphthyridines. (2010-08-25). Unknown Source. Retrieved from
-
This compound. (n.d.). ChemScene. Retrieved from
-
Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC. Retrieved from
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry. Retrieved from
-
Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PMC. Retrieved from
-
THE NAPHTHYRIDINES. (n.d.). Unknown Source. Retrieved from
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. Retrieved from
-
Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (n.d.). PubMed. Retrieved from
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. (n.d.). MDPI. Retrieved from
-
3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. (n.d.). PubMed. Retrieved from
-
Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020-11-11). MDPI. Retrieved from
-
(PDF) Potent Neuroprotective Activity of Monoterpene Derived 4-[(3aR,7aS)- 1,3,3a,4,5,7a-Hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol in MPTP Mice Model. (2025-08-06). ResearchGate. Retrieved from
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 6. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 9. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western Blot Protocol | R&D Systems [rndsystems.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wuxibiology.com [wuxibiology.com]
Application Notes & Protocols: A Framework for Evaluating the Efficacy of 3-Methoxy-2,7-naphthyridine
Introduction: Unlocking the Potential of the Naphthyridine Scaffold
The naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This structural motif is a cornerstone in the development of novel therapeutics, exhibiting properties that range from anticancer and antimicrobial to anti-inflammatory.[2][3][4] Many naphthyridine-based compounds exert their anticancer effects by inhibiting key cellular processes, such as the function of topoisomerase II or the activity of protein kinases, which are crucial for tumor growth and survival.[1][3][5][6]
This guide provides a comprehensive, multi-tiered experimental framework for the preclinical evaluation of 3-Methoxy-2,7-naphthyridine , a novel derivative with an uncharacterized biological target. As a Senior Application Scientist, the following protocols are designed not as a rigid sequence, but as a logical, causality-driven workflow. We will progress from broad phenotypic screening to identify potential therapeutic areas, to specific mechanistic assays to elucidate its mode of action, and finally to in vivo models to validate its therapeutic potential. Each protocol is designed as a self-validating system, incorporating the necessary controls and explaining the scientific rationale behind each experimental choice.
Part 1: Initial Efficacy Profiling - In Vitro Cytotoxicity Screening
Expertise & Experience: The initial step in evaluating a novel compound with unknown anticancer potential is to perform a broad screen against a diverse panel of human cancer cell lines. This unbiased approach allows for the identification of specific cancer types that are sensitive to the compound, thereby generating initial hypotheses about its mechanism of action and potential clinical indications. The National Cancer Institute's NCI-60 panel, a set of 60 human tumor cell lines representing nine different cancer types, is a powerful and well-characterized resource for such primary screening.[7][8][9][10][11] The data generated can be compared against a vast database to identify compounds with similar activity patterns, offering clues to the mechanism of action.[8][9]
Experimental Workflow: From Broad Screening to Hit Identification
Caption: Overall workflow for evaluating this compound efficacy.
Protocol 1: MTT Assay for Cellular Viability
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[12][13][14][15] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14][15]
-
96-well flat-bottom sterile culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density in complete culture medium. Seeding density should be optimized for each cell line to ensure logarithmic growth throughout the experiment (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast | [Experimental Value] |
| HCT-116 | Colon | [Experimental Value] |
| A549 | Lung | [Experimental Value] |
| PC-3 | Prostate | [Experimental Value] |
| U87-MG | Glioblastoma | [Experimental Value] |
Part 2: Mechanistic Elucidation - Kinase Inhibition Profiling
Expertise & Experience: Since many naphthyridine derivatives function as kinase inhibitors, a logical next step is to screen this compound against a panel of protein kinases.[1][16] An in vitro biochemical assay using purified enzymes is the most direct method to identify specific kinase targets and to quantify the compound's potency and selectivity.[17] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[18][19]
Protocol 2: In Vitro Luminescence-Based Kinase Assay
Materials:
-
Purified recombinant kinases of interest
-
Specific kinase substrate peptides/proteins
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well or 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A well-known broad-spectrum kinase inhibitor like Staurosporine should be used as a positive control.[18]
-
Kinase Reaction:
-
In each well of a white plate, add the serially diluted compound or DMSO vehicle control.
-
Add the kinase enzyme diluted in kinase assay buffer. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (the concentration of ATP should ideally be at or near the Km for each kinase).
-
Incubate the reaction for 60 minutes at 30°C.[18]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18]
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.[18]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and reflects the kinase activity.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value for each kinase.
| Kinase Target | Kinase Family | IC50 (nM) of this compound |
| EGFR | Tyrosine Kinase | [Experimental Value] |
| AKT1 | Serine/Threonine | [Experimental Value] |
| CDK2 | Serine/Threonine | [Experimental Value] |
| MEK1 | Serine/Threonine | [Experimental Value] |
| SRC | Tyrosine Kinase | [Experimental Value] |
Part 3: Cellular Target Validation and Pathway Analysis
Expertise & Experience: Identifying a kinase target in a biochemical assay is a critical step, but it must be validated in a cellular context. Western blotting is a fundamental technique to confirm that the compound inhibits the intended target within cancer cells and to analyze its effect on downstream signaling pathways.[20][21][22] A reduction in the phosphorylation of the target kinase (autophosphorylation) or its direct substrates following treatment provides strong evidence of target engagement and functional inhibition in a biological system.[23]
Hypothetical Target Signaling Pathway: PI3K/AKT/mTOR
Caption: Hypothetical inhibition of the AKT signaling pathway.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
Procedure:
-
Cell Treatment and Lysis:
-
Plate a sensitive cancer cell line (e.g., HCT-116, identified in Part 1) and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.[21] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity, then heat at 95-100°C for 5 minutes.[21]
-
-
Protein Quantification and Electrophoresis:
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[21] Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[21][22]
-
Wash the membrane three times with TBST for 5-10 minutes each.[21]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection and Re-probing:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein and a loading control like β-actin or GAPDH.[23]
-
Part 4: Preclinical In Vivo Efficacy Assessment
Expertise & Experience: Demonstrating anticancer activity in a living organism is the ultimate preclinical validation. The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust method for evaluating the in vivo efficacy of a potential cancer therapeutic.[24][25][26] Key endpoints for these studies are the inhibition of tumor growth and the assessment of toxicity, monitored by changes in animal body weight.[27]
Protocol 4: Subcutaneous Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 4-6 weeks old)[26]
-
A sensitive cancer cell line (e.g., HCT-116)
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, optionally mixing 1:1 with Matrigel, to a final concentration of ~5 x 10⁷ cells/mL.[26]
-
Inject 100-200 µL of the cell suspension (1-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.[26][28]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Treat the mice according to the planned schedule. For example:
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (Treatment Group): Administer this compound at a predetermined dose (e.g., 30 mg/kg), typically via oral gavage (PO) or intraperitoneal (IP) injection, once daily (QD).
-
Group 3 (Positive Control): Administer a standard-of-care agent for the selected cancer type.
-
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[28]
-
Record the body weight of each mouse at the same frequency to monitor for toxicity. A body weight loss of >20% is typically considered a sign of severe toxicity.[29]
-
-
Study Endpoint:
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 – (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[30]
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | [Experimental Value] | - | [Experimental Value] |
| This compound | 30 mg/kg, PO, QD | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Positive Control | [Dose & Schedule] | [Experimental Value] | [Calculated Value] | [Experimental Value] |
References
-
Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Wikipedia. (2023, November 28). NCI-60. [Link]
-
National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
-
Al-Oqail, M. M., & Al-Sheddi, E. S. (2023, February 27). MTT (Assay protocol). Protocols.io. [Link]
-
Ploen, D. F., & Mazar, A. P. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 84(15), 2389–2391. [Link]
-
Li, M., et al. (2018). Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer. Gastroenterology Research and Practice, 2018, 8985207. [Link]
-
Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
Kobayashi, D., et al. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Cancers, 13(16), 4153. [Link]
-
Adriaenssens, E. (2023, June 27). In vitro kinase assay. ResearchGate. [Link]
-
ResearchGate. (n.d.). Establishment of subcutaneous xenografts in nude mice using resistant...[Link]
-
Ma, L., et al. (2020). Establishment of Xenograft Tumor Model in Mice. Bio-protocol, 10(12), e3659. [Link]
-
Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
-
Peat, A. J., et al. (2004). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][12][15]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). Journal of Medicinal Chemistry, 47(19), 4745–4757. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]
-
Wozniak, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
BroadenBio Co., Ltd. (2022, July 14). Protocol No.: BB102-ST-I-02. [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]
-
Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–140. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Mezo, G., et al. (2016). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Journal of Medicinal Chemistry, 59(13), 6436–6448. [Link]
-
Graphviz. (2024, September 28). DOT Language. [Link]
-
Maguire, M. P., et al. (1999). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 42(4), 536–545. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]
-
Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347–5356. [Link]
-
Manfredi, M. G., et al. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology, 25(18_suppl), 14099. [Link]
-
UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz. [Link]
-
Wikipedia. (2023, December 18). DOT (graph description language). [Link]
-
Sztanke, K., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(23), 5557. [Link]
-
Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]
-
Zhu, G. D., et al. (2007). Discovery of dibenzo[c,f][12][15]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry, 50(23), 5643–5646. [Link]
-
Wells, C. I., et al. (2021). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. Saudi Pharmaceutical Journal, 26(7), 967–975. [Link]
-
ResearchGate. (n.d.). Potency and Selectivity Data for Naphthyridine Analogues. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCI-60 - Wikipedia [en.wikipedia.org]
- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. revvity.com [revvity.com]
- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. medium.com [medium.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. yeasenbio.com [yeasenbio.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. dctd.cancer.gov [dctd.cancer.gov]
- 30. ascopubs.org [ascopubs.org]
Application Note: High-Throughput Screening of 3-Methoxy-2,7-naphthyridine Derivatives for MASTL Kinase Inhibition
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Many compounds incorporating this core have been identified as potent and selective inhibitors of various enzymes and kinases, making them attractive candidates for drug development.[1][3] Recently, novel 2,7-naphthyridine derivatives have been identified as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase that is emerging as a promising target for cancer therapy.[4][5] Overexpression of MASTL has been linked to oncogenic properties such as cellular transformation and chromosome instability, and its inhibition has been shown to selectively eliminate cancer cells.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize 3-Methoxy-2,7-naphthyridine derivatives as potential MASTL kinase inhibitors. We will detail a robust and validated biochemical assay, outline a step-by-step HTS protocol, and provide guidance on data analysis and interpretation.
Scientific Rationale and Assay Principle
Protein kinases have become one of the most important classes of targets for drug discovery.[6] The primary objective of this HTS campaign is to identify compounds that inhibit the enzymatic activity of MASTL kinase. The assay principle is based on the detection of ADP, a universal product of kinase-catalyzed phosphorylation reactions. We will utilize a commercially available, enzyme-coupled fluorescence assay that offers a simple and cost-effective method for ADP detection.[7]
In this assay, the amount of ADP produced by MASTL is stoichiometrically converted to a fluorescent signal. The reaction is coupled to a series of enzymatic steps where the ADP is used to generate a highly fluorescent molecule, resorufin. The fluorescence intensity is directly proportional to the amount of ADP produced and, therefore, to the activity of the MASTL kinase. Inhibitors of MASTL will reduce the production of ADP, leading to a decrease in the fluorescent signal. This homogenous, "mix-and-read" format is highly amenable to HTS.[7]
MASTL Kinase Signaling Pathway
The diagram below illustrates the central role of MASTL in cell cycle progression. MASTL is a critical regulator of mitosis, and its inhibition is a key strategy in developing novel anti-cancer therapeutics.[5]
Caption: Role of MASTL in Mitotic Progression and Inhibition by 2,7-Naphthyridine Derivatives.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format, which is standard for HTS campaigns. All reagent additions should be performed using automated liquid handling systems to ensure precision and reproducibility.
Materials and Reagents
-
MASTL Kinase: Recombinant human MASTL enzyme.
-
Substrate: A suitable peptide substrate for MASTL (e.g., a generic kinase substrate like myelin basic protein, or a specific MASTL substrate if available).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ADP Detection Kit: A commercially available fluorescence-based ADP detection kit.[7]
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known MASTL inhibitor or a broad-spectrum kinase inhibitor (e.g., Staurosporine) for positive control wells.
-
Plates: 384-well, low-volume, black, flat-bottom plates.
-
Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities.
Experimental Workflow
The following diagram outlines the key steps in the HTS workflow.
Caption: High-Throughput Screening Workflow for MASTL Kinase Inhibitors.
Step-by-Step Procedure
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 200 nL of each test compound from the this compound library into the wells of a 384-well assay plate.
-
Dispense 200 nL of DMSO into the control wells (negative control, 0% inhibition).
-
Dispense 200 nL of the control inhibitor into the positive control wells (100% inhibition).
-
-
Enzyme Addition:
-
Prepare a solution of MASTL kinase in assay buffer at 2X the final desired concentration.
-
Add 10 µL of the MASTL solution to each well of the assay plate.
-
Centrifuge the plate briefly to ensure all components are at the bottom of the wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X solution of the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for MASTL to ensure sensitivity to competitive inhibitors.
-
Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
The final reaction volume is 20 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 20 µL of the ADP detection reagent to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for resorufin (typically ~530-560 nm excitation and ~590 nm emission).
-
Data Analysis and Interpretation
Primary Data Analysis
The raw fluorescence data from each well is normalized to the controls on the same plate to determine the percent inhibition for each compound.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Hit Identification and Confirmation
A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.
All initial hits should be re-tested under the same conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).
Dose-Response Analysis
Confirmed hits are tested in a dilution series (e.g., 10-point, 3-fold dilutions) to generate a dose-response curve. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
Data Visualization and Interpretation
The following diagram illustrates the data analysis pipeline from raw data to confirmed hits.
Caption: Data Analysis Pipeline for HTS of MASTL Inhibitors.
Sample Data Table
The following table shows representative data for a set of hypothetical this compound derivatives.
| Compound ID | % Inhibition (10 µM) | IC₅₀ (µM) |
| NAPH-001 | 85.2 | 0.15 |
| NAPH-002 | 12.5 | > 50 |
| NAPH-003 | 92.1 | 0.08 |
| NAPH-004 | 45.7 | 5.2 |
| NAPH-005 | 5.6 | > 50 |
Troubleshooting and Quality Control
-
Assay Quality Control: The quality and robustness of the HTS assay should be monitored using the Z'-factor. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
-
Compound Interference: Some compounds may interfere with the assay chemistry or detection system (e.g., autofluorescence). Hits should be evaluated in counter-screens (e.g., an assay without the enzyme) to identify and eliminate false positives.
Conclusion
This application note provides a detailed framework for the high-throughput screening of this compound derivatives as potential MASTL kinase inhibitors. The described fluorescence-based assay is robust, scalable, and cost-effective, making it well-suited for large-scale screening campaigns. By following the outlined protocols for experimental execution and data analysis, researchers can efficiently identify and characterize novel inhibitors that can serve as starting points for the development of new anti-cancer therapeutics.
References
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. [Link]
-
Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research - AACR Journals. [Link]
-
Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
(PDF) High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. ResearchGate. [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. [Link]
-
Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research - AACR Journals. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link] 20.[8][9] NAPHTHYRIDINES USEFUL AS PROTEIN KINASE INHIBITORS. WIPO.
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PubMed Central. [Link]
-
2,7-Naphthyridine derivatives studied in this work. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Methoxy-2,7-naphthyridine using HPLC-UV and LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed methodologies for the quantitative analysis of 3-Methoxy-2,7-naphthyridine, a heterocyclic compound of interest in pharmaceutical research and development.[1] Recognizing the importance of accurate quantification for pharmacokinetic, metabolic, and quality control studies, we present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of columns, mobile phases, and instrument parameters, ensuring that researchers can adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative for this compound
The 2,7-naphthyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][2][3] this compound, as a specific analogue, requires precise and reliable analytical methods to support its journey from discovery to potential clinical application. Accurate quantification is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring the purity and stability of the active pharmaceutical ingredient (API).
The polarity imparted by the nitrogen atoms in the naphthyridine rings, combined with the methoxy group, presents a unique challenge for chromatographic separation.[4][5] This guide addresses these challenges by providing two validated analytical approaches. The HPLC-UV method serves as a workhorse for assays where concentration levels are relatively high, such as in formulation and purity checks. The LC-MS/MS method offers the high sensitivity and specificity required for complex biological matrices like plasma and tissue homogenates.[6][7]
Method Selection Rationale: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical requirements of the study.
-
HPLC-UV: This technique is ideal for quality control, purity assessment, and dissolution studies where the analyte is present in sufficient concentration. Its advantages include lower operational cost, simpler instrumentation, and robust performance. The primary limitation is lower sensitivity and potential interference from matrix components that also absorb UV light at the selected wavelength.
-
LC-MS/MS: For bioanalytical studies, such as pharmacokinetics, where analyte concentrations are often in the ng/mL range, LC-MS/MS is the gold standard.[7] Its superior sensitivity and selectivity, derived from the mass-to-charge ratio of the analyte and its fragments, allow for accurate quantification even in complex biological matrices with minimal sample cleanup.[6]
HPLC-UV Method for Quantification of this compound
This method is designed for the reliable quantification of this compound in bulk drug substance or simple formulations.
Scientific Principles and Experimental Design Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase.[8] This reversed-phase column provides excellent retention for moderately polar compounds like this compound. The non-polar C18 chains interact with the analyte, retaining it on the column.
-
Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[9] The buffer controls the pH, which is critical for ensuring the consistent ionization state of the basic nitrogen atoms in the naphthyridine ring, thereby leading to reproducible retention times. Acetonitrile is a common organic modifier that elutes the analyte from the column. A gradient elution may be employed to ensure adequate separation from any impurities.
-
UV Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of this compound. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity. For many nitrogen-containing heterocyclic compounds, this is typically in the range of 230-280 nm.[10]
Experimental Workflow: HPLC-UV Analysis
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, water, and ammonium acetate.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | Determined by UV scan (e.g., 254 nm) |
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples.
-
Data Processing: Integrate the peak area of this compound. Construct a linear regression calibration curve from the standards. Calculate the concentration of the analyte in the samples based on this curve.
Validation Parameters (as per ICH Q2(R1) guidelines): [11]
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise of 3:1 and 10:1, respectively |
LC-MS/MS Method for Bioanalysis of this compound
This method is tailored for the sensitive and selective quantification of this compound in biological matrices such as plasma.
Scientific Principles and Experimental Design Choices
-
Sample Preparation: Protein precipitation is a common and effective method for cleaning up plasma samples.[7] It involves adding an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins, leaving the analyte in the supernatant for analysis. This method is fast and requires minimal sample volume.
-
Chromatography: A fast LC gradient is used to quickly elute the analyte and any potential interferences. The use of a C18 column remains appropriate. The mobile phase often contains a small amount of formic acid to promote the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[4][12]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is selected because the nitrogen atoms in the 2,7-naphthyridine ring are basic and readily accept a proton to form a positively charged ion [M+H]⁺.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for its high selectivity. The precursor ion (the [M+H]⁺ of this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.
Experimental Workflow: LC-MS/MS Analysis
The diagram below outlines the key stages in the LC-MS/MS bioanalytical workflow.
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
UPLC/HPLC system.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
LC and MS Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of the analyte |
| Analyte (Q1/Q3) | e.g., m/z 161.1 -> 133.1 |
| Internal Std (Q1/Q3)| To be determined |
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of internal standard into blank plasma.
-
Sample Preparation: To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (Analyte/IS). Construct a weighted (1/x²) linear regression curve of the peak area ratio versus concentration for the standards. Use this curve to determine the concentration in the unknown samples and QCs.
Bioanalytical Method Validation (as per FDA/EMA guidelines): [7]
| Parameter | Acceptance Criteria |
|---|---|
| Calibration Curve | ≥ 6 non-zero standards, r² ≥ 0.99 |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Assessed and minimized |
| Recovery | Consistent and reproducible |
| Stability | Assessed for freeze-thaw, bench-top, and long-term storage |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is crucial to ensure data integrity and compliance with regulatory standards.[11][13] The scientific rationale provided for each step of the protocols aims to empower researchers to not only replicate these methods but also to adapt them to their specific analytical challenges.
References
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(3). Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. Available at: [Link]
-
A Rapid LC-MS/MS Method for the Quantitation of a Series of Benzonaphthyridine Derivatives: Application to in Vivo Pharmacokinetic and Lipophilicity Studies in Drug Development. (2012). Journal of Chromatography B, 893-894, 123-130. Available at: [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2021). Molecules, 26(15), 4488. Available at: [Link]
-
Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2016). Plant Methods, 12, 44. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). International Journal of Molecular Sciences, 24(23), 16892. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 104-111. Available at: [Link]
-
III Analytical Methods. Available at: [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(2), 541-548. Available at: [Link]
-
Development and validation of RP-HPLC method for estimation of anti-hypothyroidism drug in capsule dosage form. (2023). World Journal of Biology Pharmacy and Health Sciences, 15(1), 185–198. Available at: [Link]
-
The Naphthyridines. (2008). The Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Molecules, 26(11), 3144. Available at: [Link]
-
Sample preparation techniques for microhistological analysis. (2022). SciSpace. Available at: [Link]
-
HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. (2012). Cellulose Chemistry and Technology, 46(9-10), 609-615. Available at: [Link]
-
Development and validation of an LC-MS/MS method for the quantification of KRAS>G12C> inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study. (2024). Journal of Chromatography B, 1232, 123969. Available at: [Link]
-
2,7-Naphthyridine derivatives studied in this work. ResearchGate. Available at: [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2022). Molecules, 27(22), 7765. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A rapid LC-MS/MS method for the quantitation of a series of benzonaphthyridine derivatives: application to in vivo pharmacokinetic and lipophilicity studies in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for 3-Methoxy-2,7-naphthyridine in Neurological Disorder Models
Introduction: Targeting Glycogen Synthase Kinase-3β (GSK-3β) in Neurodegeneration with 2,7-Naphthyridine Derivatives
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing threat to global public health.[1][2] A common pathological thread weaving through these distinct disorders is the dysregulation of cellular signaling pathways, leading to progressive neuronal dysfunction and loss.[2] One of the key enzymes implicated in the pathogenesis of multiple neurodegenerative conditions is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a myriad of cellular processes.[2][3]
The 2,7-naphthyridine scaffold is a promising heterocyclic compound class that has demonstrated a wide range of biological activities, including antitumor, antimicrobial, and neurotropic effects.[4][5] This document provides detailed application notes and protocols for the use of 3-Methoxy-2,7-naphthyridine, a representative member of this class, as a potential inhibitor of GSK-3β for research in neurological disorder models. While direct studies on this specific molecule are emerging, the broader family of naphthyridine derivatives has shown promise, and the methodologies outlined herein are based on established principles for evaluating GSK-3β inhibitors in neurodegenerative disease research.[5][6]
Mechanism of Action: The Central Role of GSK-3β Inhibition
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation.[7] In the context of neurodegeneration, hyperactive GSK-3β contributes to pathology through several mechanisms:
-
Tau Hyperphosphorylation: In Alzheimer's disease, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau.[1][8][9] This leads to the formation of neurofibrillary tangles (NFTs), a hallmark of AD pathology, which disrupt neuronal function and contribute to cell death.[8]
-
Amyloid-β (Aβ) Production: GSK-3β can influence the processing of amyloid precursor protein (APP), leading to increased production of neurotoxic Aβ peptides that form amyloid plaques.[8]
-
Neuroinflammation: GSK-3β is a key regulator of the inflammatory response in the brain.[3][10] Its inhibition can suppress the production of pro-inflammatory cytokines and promote anti-inflammatory responses, thereby protecting neurons from inflammatory damage.[2][10]
-
Apoptosis and Neuronal Survival: Overactive GSK-3β promotes apoptotic cell death.[11] Conversely, its inhibition has been shown to be neuroprotective in various models of neuronal injury.[11]
The therapeutic potential of inhibiting GSK-3β has been explored in various preclinical models of neurodegenerative diseases.[1][2] this compound, as a potential GSK-3β inhibitor, is hypothesized to exert its neuroprotective effects by modulating these key pathological processes.
Signaling Pathway of GSK-3β in Neurodegeneration
Caption: GSK-3β signaling in neurodegeneration and the point of intervention for this compound.
In Vitro Application: Characterization of GSK-3β Inhibitory Activity
The initial step in evaluating this compound is to determine its in vitro inhibitory activity against GSK-3β. A variety of commercially available kinase assay kits can be employed for this purpose.
Protocol 1: In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and utilizes the principle of measuring ADP production as an indicator of kinase activity.[7]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
Positive control inhibitor (e.g., SB-216763, CHIR-99021)[12]
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). Include "no inhibitor" (vehicle control) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the GSK-3β enzyme in the kinase assay buffer to the optimal concentration, which should be determined empirically through an enzyme titration.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control. Add 2.5 µL of kinase assay buffer to the "no enzyme" control wells.
-
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for both. Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[7]
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | Reported IC₅₀ for GSK-3β |
| SB-216763 | ~34 nM[12] |
| CHIR-99021 | ~6.7 nM |
| Tideglusib | ~5 nM[13] |
| This compound | To be determined |
Table 1: Comparative IC₅₀ values of known GSK-3β inhibitors.
Experimental Workflow for In Vitro GSK-3β Inhibition Assay
Caption: General workflow for an in vitro kinase assay to determine GSK-3β inhibition.
In Vivo Applications: Neurological Disorder Models
Following successful in vitro characterization, the efficacy of this compound should be evaluated in relevant animal models of neurodegenerative diseases.
Protocol 2: General In Vivo Administration in Mouse Models
Animal Models:
-
Alzheimer's Disease: APP/PS1, 5XFAD, or 3xTg-AD transgenic mice.
-
Parkinson's Disease: MPTP or 6-OHDA-lesioned mice, or α-synuclein transgenic mice.[14]
-
Huntington's Disease: R6/2 or zQ175 knock-in mouse models.[2][15]
Route of Administration and Dosing:
-
The optimal route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen for this compound must be determined through pharmacokinetic and tolerability studies.
-
A typical starting dose for a novel small molecule inhibitor might range from 1 to 50 mg/kg, administered once or twice daily.
General Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurements: Conduct baseline behavioral assessments relevant to the specific disease model.
-
Treatment: Administer this compound or vehicle to the respective groups for a predetermined duration (e.g., 4-12 weeks).
-
Behavioral Testing: Perform a battery of behavioral tests to assess cognitive function, motor coordination, and anxiety-like behavior at various time points during and after the treatment period.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical and immunohistochemical analysis.
Application in Alzheimer's Disease Models
In AD mouse models, this compound treatment would be expected to reduce Aβ plaque deposition and tau hyperphosphorylation.
Key Outcome Measures:
-
Behavioral: Morris water maze, Y-maze, novel object recognition to assess learning and memory.[11]
-
Biochemical: Western blot or ELISA to quantify levels of Aβ₄₀, Aβ₄₂, total tau, and phosphorylated tau (e.g., at AT8, PHF-1 epitopes) in brain homogenates.
-
Immunohistochemistry: Staining of brain sections for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and phosphorylated tau.
-
Mechanism of Action: Western blot for p-GSK-3β (Ser9) to confirm target engagement.
Application in Parkinson's Disease Models
In PD models, the focus would be on the neuroprotective effects of this compound on dopaminergic neurons and the alleviation of motor deficits.
Key Outcome Measures:
-
Behavioral: Rotarod test, cylinder test, and open field test to assess motor coordination and locomotor activity.
-
Biochemical: HPLC analysis of dopamine and its metabolites in the striatum. Western blot for α-synuclein aggregation.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Neuroinflammation: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.[2]
Application in Huntington's Disease Models
In HD models, the aim is to determine if this compound can reduce mutant huntingtin (mHTT) aggregation, improve motor function, and extend lifespan.
Key Outcome Measures:
-
Behavioral: Rotarod test, grip strength test, and assessment of clasping phenotype to evaluate motor function.
-
Biochemical: Filter retardation assay or Western blot to measure mHTT aggregate levels in brain tissue.
-
Immunohistochemistry: Staining for mHTT aggregates (e.g., with EM48 antibody).
-
Survival Analysis: Monitoring the lifespan of the treated animals compared to the vehicle group.
Conclusion and Future Directions
The 2,7-naphthyridine scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. This compound, as a representative of this class, warrants investigation as a GSK-3β inhibitor. The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this and related compounds. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of 2,7-naphthyridine derivatives to enhance their therapeutic potential and advance them towards clinical development.
References
-
Title: Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration Source: JoVE URL: [Link]
-
Title: The role of glycogen synthase kinase 3 beta in neurodegenerative diseases Source: PMC URL: [Link]
-
Title: Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases Source: ResearchGate URL: [Link]
-
Title: Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 Source: PMC URL: [Link]
-
Title: Cell-based assay for the discovery of glycogen synthase kinase inhibitors Source: Harvard Office of Technology Development URL: [Link]
-
Title: Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation Source: Austin Publishing Group URL: [Link]
-
Title: IDENTIFICATION OF GSK-3Β INHIBITION ASSAY BY MEANS OF IN- VITRO METHODS Source: IJRPR URL: [Link]
-
Title: GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update Source: Bentham Science URL: [Link]
-
Title: Antimicrobial Activity of Naphthyridine Derivatives Source: PMC URL: [Link]
-
Title: Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity Source: NIH URL: [Link]
-
Title: Untangling tau hyperphosphorylation in drug design for neurodegenerative diseases Source: PubMed URL: [Link]
-
Title: Blockade of Tau hyperphosphorylation and Aβ₁₋₄₂ generation by the aminotetrahydrofuran derivative ANAVEX2-73, a mixed muscarinic and σ₁ receptor agonist, in a nontransgenic mouse model of Alzheimer's disease Source: PubMed URL: [Link]
-
Title: Antineuroinflammatory Effects of 7,3′,4′-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression Source: The Korean Society of Applied Pharmacology URL: [Link]
-
Title: Biological Activity of Naturally Derived Naphthyridines Source: PMC URL: [Link]
-
Title: Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview Source: ResearchGate URL: [Link]
-
Title: Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity Source: PMC URL: [Link]
-
Title: Current Approaches and Tools Used in Drug Development against Parkinson's Disease Source: MDPI URL: [Link]
-
Title: Drugs repurposing in the experimental models of Alzheimer's disease Source: PMC URL: [Link]
-
Title: 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway Source: PubMed URL: [Link]
-
Title: Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer Source: PMC URL: [Link]
-
Title: 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase Source: PubMed URL: [Link]
-
Title: Effects of anti-inflammatory[1][3][7]triazolo[4, 3-a][1][13]naphthyridine derivatives on human stimulated PMN and endothelial cells Source: BioMed Central URL: [Link]
-
Title: 2,7-Naphthyridine derivatives studied in this work. Source: ResearchGate URL: [Link]
-
Title: Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential Source: PubMed URL: [Link]
-
Title: Recent Advances in the Search for Effective Anti-Alzheimer's Drugs Source: MDPI URL: [Link]
-
Title: THE NAPHTHYRIDINES Source: Wiley Online Library URL: [Link]
-
Title: Antimicrobial Activity of Naphthyridine Derivatives Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer Source: PMC URL: [Link]
-
Title: Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease Source: PMC URL: [Link]
-
Title: Naphthoquinones as a Promising Class of Compounds for Facing the Challenge of Parkinson's Disease Source: PMC URL: [Link]
-
Title: Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives Source: ResearchGate URL: [Link]
-
Title: Huntington's Disease Drug Development: A Phase 3 Pipeline Analysis Source: PMC URL: [Link]
-
Title: Targets for future clinical trials in Huntington's disease: What's in the pipeline? Source: PMC URL: [Link]
-
Title: Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease Source: PubMed Central URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL: [Link]
-
Title: New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones Source: MDPI URL: [Link]
-
Title: From Pathogenesis to Therapeutics: A Review of 150 Years of Huntington's Disease Research Source: MDPI URL: [Link]
-
Title: Huntington's Disease Drug Development: A Phase 3 Pipeline Analysis Source: ResearchGate URL: [Link]
Sources
- 1. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 2. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Untangling tau hyperphosphorylation in drug design for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antineuroinflammatory Effects of 7,3’,4’-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression [biomolther.org]
- 11. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Current Approaches and Tools Used in Drug Development against Parkinson’s Disease | MDPI [mdpi.com]
- 15. From Pathogenesis to Therapeutics: A Review of 150 Years of Huntington’s Disease Research [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-2,7-naphthyridine
Welcome to the technical support center for the synthesis of 3-Methoxy-2,7-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find practical, experience-driven advice to troubleshoot common issues and optimize your synthetic route to improve yield and purity.
The 2,7-naphthyridine core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] However, its synthesis can be challenging, often suffering from low yields, difficult purifications, and competing side reactions. This guide provides a structured approach to identifying and resolving these common hurdles.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: My reaction to form the 2,7-naphthyridine core from pyridine derivatives is not proceeding. What are the likely causes?
A1: Failure in the core cyclization step often points to three primary issues:
-
Insufficient Activation: The precursors for cyclization must be sufficiently activated. For instance, in syntheses involving intramolecular cyclization, the functional groups must be poised for ring closure.
-
Incorrect Reaction Conditions: Temperature and reaction time are critical. Many cyclocondensation reactions require high temperatures (e.g., using Dowtherm A at 250°C) to proceed effectively.[3] Ensure your reaction is reaching and maintaining the target temperature.
-
Substrate Purity: Impurities in your starting materials can inhibit the reaction. Verify the purity of your pyridine precursors by NMR and LC-MS before starting.
Q2: I am observing a significant amount of a hydrodehalogenated side product during my methoxylation step. How can I prevent this?
A2: This is a common issue in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or similar cross-coupling approaches to install the methoxy group.[4] The competing hydrodehalogenation is often a result of a β-hydride elimination side reaction.[4] To mitigate this:
-
Ligand Choice: Use sterically hindered phosphine ligands. These ligands can promote the desired reductive elimination over β-hydride elimination.
-
Base Selection: Use a non-nucleophilic, sterically hindered base. While strong bases are needed, bases like sodium tert-butoxide can sometimes be too aggressive. Consider alternatives like cesium carbonate or potassium phosphate.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q3: The final purification of this compound by column chromatography is giving poor separation and low recovery. What can I do?
A3: The polar nature of the naphthyridine core can lead to streaking on silica gel and poor recovery.
-
Solvent System Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better recovery.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel for purification.
-
Salt Formation/Liberation: Consider converting the product to its hydrochloride salt to aid in precipitation and isolation, followed by a liquid-liquid extraction with a base to recover the free-base form if needed.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a deeper dive into specific problems you may encounter during the synthesis. A common synthetic approach involves the construction of a substituted pyridine ring followed by cyclization to form the naphthyridine core, and subsequent functionalization.
Problem 1: Low Yield in the Naphthyridine Ring Formation
The construction of the bicyclic 2,7-naphthyridine skeleton is often the most challenging step. Most synthetic routes rely on the cyclocondensation or intramolecular cyclization of pyridine derivatives.[1]
Potential Causes & Mechanistic Insights
-
Poor Nucleophilicity/Electrophilicity of Precursors: The reacting centers may not be sufficiently activated. For example, in a reaction involving the cyclization of an imine formed from a formyl-pyridine and an amino ester, the subsequent ring closure requires precise electronic and steric arrangements.[3]
-
Thermal Decomposition: The high temperatures required for some cyclization reactions can lead to the degradation of starting materials or the product.
-
Unfavorable Reaction Equilibrium: The cyclization reaction may be reversible and the equilibrium may not favor the product under the chosen conditions.
Recommended Solutions & Protocols
-
Solution 1.1: Catalyst and Reagent Screening: If using a metal-catalyzed cyclization, screen different catalysts and ligands. For thermal cyclizations, ensure the temperature is optimal. High-boiling solvents like Dowtherm A, diphenyl ether, or N-methyl-2-pyrrolidone (NMP) are often employed.[3]
-
Solution 1.2: Stepwise Approach: Instead of a one-pot reaction, consider a stepwise approach where intermediates are isolated and purified. This can improve the overall yield by ensuring each step proceeds cleanly.
Problem 2: Inefficient Methoxylation of a Halogenated Precursor (e.g., 3-Chloro-2,7-naphthyridine)
The introduction of the methoxy group is typically achieved via nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.
Potential Causes & Mechanistic Insights
-
Low Reactivity of the Aryl Halide: The 2,7-naphthyridine ring can be electron-deficient, which should favor SNAr. However, if the halide is not at an activated position, the reaction may be sluggish.
-
Catalyst Deactivation (for Pd-catalyzed reactions): The nitrogen atoms in the naphthyridine ring can act as ligands and poison the palladium catalyst, leading to incomplete conversion.
-
Base Incompatibility: The choice of base is critical. A base that is too weak will not facilitate the reaction, while an overly strong or nucleophilic base can lead to side products or degradation.[5] Esters and nitro groups, for example, are incompatible with strong bases like potassium tert-butoxide (KOtBu).[5]
Recommended Solutions & Protocols
-
Solution 2.1: Optimization of SNAr Conditions:
-
Reagent: Use sodium methoxide in methanol or a polar aprotic solvent like DMF or DMSO.
-
Temperature: Gradually increase the temperature, monitoring by TLC or LC-MS for product formation and starting material consumption. Microwave irradiation can sometimes dramatically shorten reaction times and improve yields.
-
-
Solution 2.2: Optimization of Palladium-Catalyzed Methoxylation:
-
Catalyst System: Use a robust palladium catalyst system. A pre-formed catalyst or a combination of a palladium source (e.g., Pd2(dba)3) and a specialized ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) is often necessary.
-
Protocol: See the detailed experimental protocol below.
-
Detailed Experimental Protocols
Protocol: Palladium-Catalyzed Methoxylation of 3-Chloro-2,7-naphthyridine
This protocol is a generalized starting point based on modern cross-coupling principles, such as the Buchwald-Hartwig amination, adapted for C-O bond formation.[4][6]
Materials:
-
3-Chloro-2,7-naphthyridine
-
Sodium methoxide (handle with care, moisture-sensitive)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Toluene or 1,4-Dioxane (Note: Dioxane is a high-impact solvent and alternatives should be considered if possible).[7]
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Chloro-2,7-naphthyridine (1.0 eq), sodium methoxide (1.5 eq), and XPhos (0.05 eq).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
-
Add Catalyst and Solvent: Under a positive pressure of inert gas, add Pd2(dba)3 (0.02 eq) and anhydrous toluene.
-
Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine).
Data Summary and Visualization
Table 1: Troubleshooting Common Synthesis Issues
| Symptom | Potential Cause | Recommended Action | Relevant Chemistry |
| No Product Formation | Inactive catalyst, wrong temperature, impure starting materials. | Verify reagent purity, screen catalysts/solvents, confirm reaction temperature. | Reaction Kinetics, Catalysis |
| Multiple Unidentified Spots on TLC | Side reactions (e.g., dimerization, decomposition), incorrect stoichiometry. | Lower reaction temperature, use a more selective catalyst, verify stoichiometry. | Reaction Mechanism, Selectivity |
| Low Yield with Starting Material Remaining | Insufficient reaction time, catalyst poisoning, poor reagent solubility. | Increase reaction time, use a more robust ligand, screen solvents for better solubility. | Catalysis, Physical Organic Chemistry |
| Product Streaking on Silica Gel Column | Product is basic and interacts strongly with acidic silica. | Add triethylamine or NH3/MeOH to the eluent; switch to alumina. | Chromatography Principles |
Diagrams
General Synthetic Workflow
This diagram illustrates a common, generalized pathway for the synthesis of this compound, highlighting the critical troubleshooting points.
Caption: A generalized workflow for this compound synthesis.
Troubleshooting Logic for Methoxylation
This flowchart provides a decision-making process for troubleshooting the methoxylation step.
Caption: Decision tree for troubleshooting the methoxylation reaction.
References
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][7][8]naphthyridines Source: Synthetic Communications URL: [Link]
-
Title: Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview Source: Current Organic Chemistry URL: [Link]
-
Title: Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][7][8]naphthyridines Source: Taylor & Francis Online URL: [Link]
-
Title: Buchwald-Hartwig coupling - YouTube Source: Khan Academy URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview Source: ResearchGate URL: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Navigating In Vitro Solubility Challenges with 3-Methoxy-2,7-naphthyridine
Welcome to the technical support resource for 3-Methoxy-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility hurdles commonly associated with this promising heterocyclic compound. As a class, naphthyridines often exhibit poor aqueous solubility due to their rigid, planar structures, presenting a significant challenge for accurate and reproducible in vitro experimentation.[1][2][3] This document provides a framework of field-proven strategies, detailed protocols, and critical insights to ensure the successful integration of this compound into your research workflows.
Understanding the Core Challenge: Physicochemical Profile
The first step in overcoming solubility issues is to understand the inherent physicochemical properties of the molecule. While experimental data for this compound is not extensively published, we can leverage computational prediction tools to estimate key parameters that govern its solubility behavior. These predictions serve as an essential starting point for developing a rational solubilization strategy.
Note: The following values are in silico predictions and should be empirically verified. Various online tools and software can provide these estimations.[4][5][6][7]
| Property | Predicted Value | Implication for Solubility |
| Basic pKa | ~4.0 - 5.0 | The naphthyridine nitrogens are weakly basic. At pH values below the pKa, the compound will become protonated and more soluble in aqueous media.[8][9] |
| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity. The compound prefers a non-polar environment over an aqueous one, contributing to poor water solubility.[9][10] |
| Aqueous Solubility | Predicted to be low | The combination of a moderately lipophilic, planar structure results in poor intrinsic aqueous solubility. |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My this compound is not dissolving in my standard aqueous assay buffer. What is my first step?
A1: This is the most common problem. Before attempting more complex methods, start with the simplest approaches. The primary cause is often the compound's low intrinsic aqueous solubility. Your first step should be to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used and effective choice for this purpose.[1]
Q2: What is the best way to prepare a high-concentration stock solution?
A2: Use 100% anhydrous, high-purity DMSO. Prepare a stock solution at a concentration significantly higher than your final assay concentration (e.g., 10-50 mM). Gentle warming (to 30-37°C) and vortexing or sonication can aid dissolution. Always visually inspect the solution to ensure it is clear and free of particulates before storage.
Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: Is it possible to achieve your scientific goal at a lower concentration of the compound?
-
Increase the DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, sometimes a slight increase (e.g., from 0.1% to 0.5%) is necessary. However, you must verify the tolerance of your specific cell line or assay to the new DMSO concentration.[11][12][13]
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into your final buffer, perform an intermediate dilution in a solvent mixture (e.g., 50:50 DMSO:Ethanol or into your buffer containing a solubilizing agent like a cyclodextrin).
-
Modify the Aqueous Buffer: Consider adjusting the pH or adding other excipients as detailed in the troubleshooting guides below.
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A4: This is highly cell-type dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity, but some are sensitive to concentrations as low as 0.1%.[14][15] It is critical to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to assess its effect on cell viability, morphology, and any assay-specific readouts.[16]
Q5: Since this compound is a weak base, can I use pH to my advantage?
A5: Absolutely. This is a key strategy. Lowering the pH of your aqueous buffer to a value at least 1-2 units below the predicted pKa of the most basic nitrogen (~4.0-5.0) will protonate the molecule, significantly increasing its aqueous solubility.[9][17] For example, attempting to dissolve the compound in a buffer at pH 4.0 will likely be more successful than at pH 7.4. This is particularly useful for biochemical assays but may not be compatible with cell-based assays where the physiological pH must be maintained.
Q6: Are there effective alternatives to DMSO if my assay is highly sensitive to it?
A6: Yes. While DMSO is the first choice, other options can be explored:
-
Ethanol: Can be used as a co-solvent, but often has more pronounced effects on cells than DMSO at similar concentrations.[12]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an "inclusion complex" with a water-soluble exterior.[5][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Other Co-solvents: Polyethylene glycol (PEG 300/400) or propylene glycol can also be used, typically in combination with other methods.[20][21]
In-Depth Troubleshooting Guides & Protocols
Guide 1: A Systematic Approach to Solubility Optimization
When facing solubility issues, a structured workflow prevents wasted time and compound. The following diagram outlines a logical progression for troubleshooting.
Caption: Workflow for troubleshooting solubility issues.
Protocol 1: Preparation of a DMSO Stock Solution
Rationale: Creating a concentrated stock in a strong organic solvent is the foundational step for working with poorly soluble compounds. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[15]
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder into a sterile vial.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 20 mM).
-
Add approximately 80% of the calculated DMSO volume to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be applied, followed by vortexing.
-
Once the solid is fully dissolved, add the remaining DMSO to reach the final calculated volume and vortex to ensure homogeneity.
-
Visually inspect the solution against a light source to confirm it is completely clear and free of any particulates.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex well.
Protocol 2: pH Modification for Enhanced Aqueous Solubility
Rationale: As a weak base, this compound can be protonated at acidic pH. The resulting cation is an ionic species with much greater affinity for polar solvents like water, thereby increasing solubility.[9][17][22] This method is ideal for cell-free biochemical or biophysical assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
A series of appropriate buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
Calibrated pH meter
Procedure:
-
Prepare a set of your assay buffer at different pH values. Based on the predicted pKa, a good range to test would be pH 4.0, 5.0, 6.0, and 7.4 (as a control).
-
Determine the final concentration of this compound needed for your assay.
-
In separate tubes, add the appropriate volume of the DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.
-
Vortex each tube immediately after adding the stock solution.
-
Incubate the samples for 15-30 minutes at the assay temperature.
-
Visually inspect for precipitation. The lowest pH at which the compound remains fully dissolved is your optimal buffer condition.
-
Crucial Control: Ensure that the change in pH does not affect the activity of your enzyme, protein, or other assay components. Run control experiments to validate this.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Rationale: HP-β-CD is a truncated cone-shaped molecule with a hydrophobic interior and a hydrophilic exterior. It can encapsulate the lipophilic this compound molecule, effectively shielding it from the aqueous environment and presenting a soluble complex to the solution.[5][18] This is an excellent strategy for cell-based assays where pH cannot be altered.
Materials:
-
This compound DMSO stock solution
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Assay buffer or cell culture medium
Procedure:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). This may require warming and stirring to fully dissolve. Filter-sterilize if for use in cell culture.
-
Create a working solution by diluting the this compound DMSO stock into the HP-β-CD solution. The molar ratio of HP-β-CD to your compound should be high (start with at least 100:1 and optimize).
-
Vortex the mixture and allow it to equilibrate for at least 30-60 minutes at room temperature to facilitate complex formation.
-
This new complexed stock can now be diluted into your final assay buffer or cell culture medium. The pre-formation of the inclusion complex significantly reduces the likelihood of precipitation upon final dilution.
-
Crucial Control: Run a parallel control with just the HP-β-CD vehicle to ensure the cyclodextrin itself does not impact your assay results.
Assay Compatibility and Final Validation
Choosing a solubilization strategy is a balance between achieving the desired compound concentration and maintaining the biological integrity of the assay. The following decision tree can help guide your choice.
Caption: Decision tree for selecting a compatible solubilization method.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- ResearchGate. (2019, March). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- SciSpace. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Benzo[c]naphthyridine Derivatives.
- NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
- PMC - NIH. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
- Figshare. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- ResearchGate. (2025, October 15). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- ACS Omega. (n.d.). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties.
- PMC - NIH. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (2025, August 8). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PMC - PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. acdlabs.com [acdlabs.com]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data: Exploring Training Data and Feature Set Selection for Machine and Deep Learning Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. On-line Software [vcclab.org]
- 16. researchgate.net [researchgate.net]
- 17. PrologP | www.compudrug.com [compudrug.com]
- 18. acdlabs.com [acdlabs.com]
- 19. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 20. softbooks.pl [softbooks.pl]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-2,7-naphthyridine Derivatization
Welcome to the technical support center for the derivatization of 3-methoxy-2,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic routes to novel 2,7-naphthyridine derivatives.
Introduction to the this compound Scaffold
The 2,7-naphthyridine core is a significant pharmacophore found in a variety of biologically active compounds.[1][2] The introduction of a methoxy group at the 3-position creates a unique electronic and steric environment that influences the reactivity of the entire heterocyclic system. This guide will focus on the most common and versatile methods for derivatization: palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. We will also address other potential functionalization strategies and common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for derivatization?
A1: The reactivity of the 2,7-naphthyridine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms. Generally, positions α to the nitrogen atoms (C1 and C8) and the position γ to the N7 nitrogen (C6) are the most electron-deficient and thus most susceptible to nucleophilic attack or serve as good positions for leaving groups in cross-coupling reactions. The 3-methoxy group, being an electron-donating group, will slightly modulate this reactivity, potentially enhancing the reactivity of positions C4 and C1. However, without a pre-installed leaving group (like a halogen), direct C-H functionalization can be challenging and may require specific directing groups.[3][4]
Q2: I need to install a leaving group for cross-coupling. What is the best way to halogenate this compound?
A2: Direct halogenation of the this compound core can be complex due to the activating nature of the methoxy group and the deactivating nature of the pyridine rings, potentially leading to mixtures of products. A more controlled approach is often to synthesize the 2,7-naphthyridine ring system with the halogen already in place. For instance, starting from a suitably substituted pyridine precursor can allow for the regioselective introduction of a chlorine or bromine atom. If you must halogenate the existing scaffold, electrophilic aromatic substitution conditions (e.g., with NBS or NCS) would likely target the C4 position due to activation by the C3-methoxy group. However, careful optimization would be required to avoid side reactions.
Q3: Is the 3-methoxy group stable under typical palladium-catalyzed cross-coupling conditions?
A3: Generally, aryl methoxy groups are stable under the conditions used for Suzuki and Buchwald-Hartwig reactions.[5] However, under harsh basic conditions or with certain nucleophiles, demethylation to the corresponding naphthyridinone can occur. It is advisable to screen bases and keep reaction temperatures as low as possible to maintain the integrity of the methoxy group. Using milder bases like potassium carbonate or cesium carbonate over stronger bases like sodium tert-butoxide can be beneficial.
Q4: Can the nitrogen atoms in the 2,7-naphthyridine ring interfere with my cross-coupling reaction?
A4: Yes, the lone pairs on the pyridine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] This is a common issue with nitrogen-containing heterocycles. To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands like XPhos, SPhos, or RuPhos can sterically shield the palladium center, preventing coordination by the naphthyridine nitrogen and promoting the desired catalytic cycle.[7]
Troubleshooting Guide
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms: Starting material remains, or only trace amounts of the desired product are observed by TLC or LC-MS.
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Poisoning | The nitrogen atoms of the 2,7-naphthyridine are likely coordinating to the palladium center, inhibiting catalysis. Solution: Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium, which disfavors coordination of the naphthyridine substrate.[7] |
| Inefficient Transmetalation | The base may not be effective in activating the boronic acid or facilitating the transfer of the organic group to the palladium center.[8][9] Solution: Screen different bases. K₃PO₄ or Cs₂CO₃ are often good choices for nitrogen-containing heterocycles. Ensure the base is finely powdered and anhydrous. In some cases, adding a small amount of water to the reaction mixture can facilitate the dissolution of the base and promote transmetalation. |
| Protodeboronation | The boronic acid is being cleaved to the corresponding arene before it can couple. This is often an issue with electron-rich or heteroaromatic boronic acids. Solution: Use the boronic acid as a pinacol ester (BPin) or a trifluoroborate salt, which are generally more stable. Ensure the reaction is run under a rigorously inert atmosphere to minimize this side reaction. |
| Poor Solubility | The this compound halide or the boronic acid may not be sufficiently soluble in the chosen solvent. Solution: Screen a range of solvents. Dioxane, toluene, and DMF are common choices. For poorly soluble substrates, a higher boiling point solvent may be necessary, but monitor for decomposition. |
Visualizing the Problem: Troubleshooting Low Yield in Suzuki Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 3-Methoxy-2,7-naphthyridine Stability Profiling
Welcome to the technical support center for 3-Methoxy-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As your Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the scientific rationale behind these experimental choices, ensuring a robust and reliable stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the stability of this compound?
The critical first step is to perform forced degradation (or stress testing) studies.[1][2] These studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[1][2][3] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions that are more severe than accelerated stability testing.[1][4]
Q2: What are the typical stress conditions for forced degradation of a novel compound like this compound?
Forced degradation studies should expose this compound to hydrolytic, oxidative, photolytic, and thermal stress to evaluate its stability under various environmental influences.[2][5][6]
-
Hydrolytic: This involves testing across a range of pH values, typically acidic, basic, and neutral conditions.[3]
-
Oxidative: Exposure to an oxidizing agent, commonly hydrogen peroxide, is used to assess susceptibility to oxidation.[2][5][6]
-
Photolytic: This evaluates the impact of light exposure on the compound's stability.
-
Thermal: This assesses the effect of elevated temperatures.
Q3: How do I choose the right solvents for my stability studies?
The choice of solvent is critical and should be based on the solubility of this compound and its intended formulation. A common starting point is a co-solvent system of water and a water-miscible organic solvent like methanol, ethanol, or acetonitrile, especially for hydrolytic and oxidative studies. It is crucial to ensure the solvent itself does not interfere with the analytical method or cause degradation.
Q4: What analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its ability to separate, identify, and quantify the parent compound and its degradation products with high sensitivity and accuracy.[7] Other valuable techniques include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is invaluable for the identification of unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of degradation products, aiding in their definitive identification.[7]
-
Derivative Spectrophotometry: This can be a simpler and cost-effective method for analysis and stability studies if the degradation products have distinct UV spectra from the parent compound.[8]
Troubleshooting Guide
Issue: No degradation is observed under initial stress conditions.
-
Plausible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use 1N HCl or 1N NaOH instead of 0.1N).[6]
-
Increase the temperature of the study (e.g., reflux at a higher temperature).
-
Extend the duration of the stress testing.
-
For oxidative stress, a higher concentration of hydrogen peroxide (up to 30%) can be used.
-
Issue: The compound degrades too quickly, making it difficult to follow the degradation kinetics.
-
Plausible Cause: The stress conditions are too aggressive.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the study.
-
Sample at more frequent, earlier time points.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be reliably detected and quantified.[3]
-
Issue: Poor peak shape or resolution in the HPLC chromatogram.
-
Plausible Cause: The analytical method is not optimized for separating the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH).
-
Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).
-
Optimize the column temperature and flow rate.
-
Ensure the sample is fully dissolved and filtered before injection.
-
Experimental Protocols
Protocol 1: Hydrolytic Stability Study
This protocol outlines the steps to assess the stability of this compound under acidic, basic, and neutral conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution Preparation:
-
Acidic: Dilute the stock solution with 0.1N HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1N NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with an equivalent amount of HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Stability Study
This protocol details the procedure for evaluating the stability of this compound in the presence of an oxidizing agent.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Working Solution Preparation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature and protect it from light.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1N - 1N HCl | 60°C - 80°C | 24 - 72 hours |
| Base Hydrolysis | 0.1N - 1N NaOH | 60°C - 80°C | 24 - 72 hours |
| Neutral Hydrolysis | Purified Water | 60°C - 80°C | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 - 72 hours |
| Thermal | Solid State | 80°C | 48 hours |
| Photolytic | Solid State/Solution | ICH specified light | As per ICH Q1B |
Visualizations
Below are diagrams illustrating the workflow for stability testing and a hypothetical degradation pathway for this compound.
Caption: Workflow for Forced Degradation and Stability Indicating Method Development.
Caption: Hypothetical Degradation Pathways for this compound.
References
- MedCrave online. (2016, December 14).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
- PharmaInfo.
- PharmaInfo. (2022, November 30).
- National Institutes of Health.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques.
- ResearchGate. (2026, January 11). Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms.
- DergiPark. Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 3-Methoxy-2,7-naphthyridine
Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 3-Methoxy-2,7-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this and similar heterocyclic compounds. Here, we address common issues through practical, field-tested advice, detailed protocols, and troubleshooting guides, ensuring you can achieve the highest possible purity for your compound.
The naphthyridine core is a vital scaffold in medicinal chemistry, but its purification is not always straightforward.[1][2] The presence of two basic nitrogen atoms in the 2,7-naphthyridine ring system imparts specific physicochemical properties that can lead to challenges such as poor chromatographic resolution, product degradation, and difficulty in crystallization. This guide provides the causal explanations for these issues and offers robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically derived from your specific synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthetic path, these could be substituted pyridines or other precursors.
-
Isomeric Byproducts: In cyclization reactions, the formation of other naphthyridine isomers is possible, which can be difficult to separate due to similar polarities.
-
Over-alkylated or De-alkylated Species: If the methoxy group is introduced via methylation, you might see byproducts from reaction at the ring nitrogens or cleavage of the methoxy group.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents from the work-up can persist in the crude product.[3]
Q2: What are the critical physicochemical properties of this compound to consider for purification?
A2: Understanding the compound's properties is key to designing a successful purification strategy. The basicity of the nitrogen atoms can lead to strong interactions with acidic stationary phases like silica gel, while its aromatic nature influences solubility.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₉H₈N₂O | --- |
| Molecular Weight | 160.17 g/mol | Useful for mass spectrometry analysis.[4] |
| Basicity | The two nitrogen atoms are basic (Lewis bases). | Can cause peak tailing on standard silica gel. May require a basic modifier (e.g., triethylamine) in the mobile phase. |
| Solubility | Generally soluble in polar organic solvents like DCM, EtOAc, and MeOH. Limited solubility in non-polar solvents like hexanes. | This profile is well-suited for normal-phase chromatography. For recrystallization, a solvent/anti-solvent system is often required.[5] |
| Stability | Naphthyridine scaffolds can be sensitive to strongly acidic conditions. | Avoid prolonged exposure to acidic media. The use of untreated silica gel can sometimes lead to degradation.[5] |
Q3: How do I accurately assess the purity of my final product?
A3: A multi-modal approach is recommended for purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of impurities and to optimize solvent systems for column chromatography.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or organic impurities.
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS confirm the molecular weight and can reveal impurities not easily visible by NMR.[7]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage of purity.
Purification Strategy Workflow
Choosing the correct purification strategy is critical. This decision tree outlines a logical workflow from crude material to a highly pure product.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide
Problem: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
-
Probable Cause: The basic nitrogen atoms of the naphthyridine ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing or streaking.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.
-
Recommended Action: Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonia solution per 100 mL of your mobile phase. This neutralizes the acidic sites on the silica, allowing for symmetrical peak shapes and improved separation.[8]
-
Self-Validation: Run two TLC plates side-by-side, one with the original eluent and one with the base-modified eluent. The spots on the modified plate should be significantly rounder and have a slightly higher Rf value.
-
Problem: I have a low yield after column chromatography, and I suspect the compound is degrading on the column.
-
Probable Cause: In addition to strong binding, prolonged contact with the acidic silica surface can catalyze the degradation of sensitive compounds. This compound, while relatively stable, may be susceptible if the crude mixture contains activating impurities.
-
Solutions:
-
Minimize Contact Time: Use flash column chromatography with positive pressure to speed up the elution process.[6] Avoid letting the column run dry or sit packed for extended periods.
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel if degradation is severe. Alternatively, pre-treat the silica gel by washing it with a solvent mixture containing 1-2% triethylamine, then re-equilibrating with your starting eluent.
-
Dry Loading: For compounds that are particularly sensitive, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder is then loaded onto the column, which minimizes the initial solvent band and can improve resolution and reduce degradation.[8][9]
-
Problem: My compound will not crystallize from any solvent I try.
-
Probable Cause: The compound may be too soluble in the chosen solvent, or persistent impurities are inhibiting lattice formation.
-
Solutions:
-
Use a Solvent/Anti-Solvent System: This is a powerful technique for recrystallization.[10] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., Hexane or Pentane) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.
-
Scratch and Seed: If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to initiate crystallization.
-
Ensure High Purity: If all else fails, the issue is likely impurities. Re-purify the material using column chromatography before attempting recrystallization again.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is designed for the purification of ~500 mg of crude this compound.
-
Eluent Selection (TLC Optimization):
-
Prepare test eluents with varying polarities. Good starting points are Hexane:Ethyl Acetate (EtOAc) or Dichloromethane (DCM):Methanol (MeOH).
-
Spot the crude material on a TLC plate and develop it in a chamber saturated with the test eluent.
-
The ideal eluent system should give your target compound an Rf value of 0.25-0.35 . For this compound, a system of 95:5 DCM:MeOH or 50:50 Hexane:EtOAc is often a good starting point.
-
Add 0.5% triethylamine (TEA) to the chosen eluent to prevent peak tailing.
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg).
-
Secure the column vertically in a fume hood. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, mix ~25 g of silica gel (230-400 mesh) with your starting eluent (without TEA for the slurry) to form a consistent slurry.
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Add the final eluent (containing 0.5% TEA) and run 2-3 column volumes through to equilibrate the stationary phase.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 500 mg of crude material in a minimal amount of DCM (~2-3 mL).
-
Add ~1 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column bed. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a nitrogen or air line) to achieve a flow rate of about 5-10 cm/minute.
-
Collect fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
Obtain the final mass and calculate the yield. Confirm purity via NMR and/or LC-MS.
-
Protocol 2: Recrystallization
This protocol is for purifying the solid product obtained from chromatography or a crude reaction that is already substantially pure.
-
Solvent System Selection:
-
The ideal single solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[10]
-
More likely, a two-solvent (solvent/anti-solvent) system will be needed. A good starting pair is Ethyl Acetate (good solvent) and Hexane (anti-solvent).
-
-
Procedure:
-
Place the solid material in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (Ethyl Acetate) dropwise while stirring and gently warming until the solid just dissolves. Use the absolute minimum amount of solvent necessary.
-
Remove from heat. Slowly add the "anti-solvent" (Hexane) dropwise until you see persistent cloudiness (precipitation).
-
Gently re-heat the mixture until it becomes a clear solution again.
-
Cover the flask and allow it to cool slowly to room temperature. For best crystal formation, do not disturb it.
-
Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent (Hexane) to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum.
-
References
- Supporting Information for "A highly sensitive and selective near-infrared fluorescent probe for hydrazine in living cells and in vivo". The Royal Society of Chemistry.
- Analytical Methods for Environmental Analysis.
- Supporting Information for "Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl".
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Column chrom
- This compound. BLD Pharm.
- This compound. ChemScene.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
- Synthetic Strategies, Reactivity and Applic
- High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chrom
- Biological Activity of Naturally Derived Naphthyridines. Molecules.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules.
- 3-Methoxy-2-methylpyridine. PubChem.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- N-[(2-methoxyphenyl)methyl]-2,7-naphthyridine-3-carboxamide. PubChem.
- Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions.
- Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. BenchChem.
Sources
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. columbia.edu [columbia.edu]
- 7. env.go.jp [env.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 3-Methoxy-2,7-naphthyridine in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 3-Methoxy-2,7-naphthyridine and other novel small molecules in their cell-based assays. This guide is designed to provide you with the expertise and tools necessary to proactively address and minimize off-target effects, ensuring the scientific integrity of your experimental outcomes. As drug development professionals, we understand that confidence in your results begins with a thorough understanding of your chemical tools.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common questions and challenges that arise when working with novel inhibitors. We will explore the causality behind experimental choices and provide a self-validating system for your research.
Q1: I'm observing a significant cellular phenotype with this compound, but how can I be sure it's due to its intended target and not an off-target effect?
This is a critical question in the early stages of working with any new small molecule. The observation of a potent biological response is exciting, but robust target validation is paramount. Off-target effects, where a compound interacts with unintended cellular components, are a common source of misleading data.[1][2]
To build confidence in your observed phenotype, a multi-pronged approach is recommended. This involves a combination of careful experimental design and orthogonal validation methods. The workflow below outlines a systematic approach to this challenge.
Caption: A logical workflow for validating on-target effects.
Q2: How do I design and interpret a dose-response experiment to minimize off-target effects?
A dose-response curve is a fundamental tool for distinguishing specific, on-target effects from non-specific or toxic effects.[3][4] Typically, on-target effects occur at lower concentrations of the compound, while off-target effects and cytotoxicity become more prominent at higher concentrations.
Key Principles for Dose-Response Analysis:
-
Concentration Range: Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Sigmoidal Curve: A classic sigmoidal (S-shaped) curve is often indicative of a specific biological response.[3] This curve has a clear plateau at the maximum effect.
-
Steepness of the Slope: A very steep slope can indicate high potency, but it can also suggest a narrow therapeutic window before off-target effects or toxicity begin to dominate.[3]
-
IC50/EC50 Determination: The half-maximal inhibitory (IC50) or effective (EC50) concentration is a key parameter. A potent and specific compound will have a low IC50/EC50 for its on-target effect.
Troubleshooting Dose-Response Curves:
| Observation | Potential Cause | Recommended Action |
| No clear sigmoidal curve; linear decrease in signal | General cytotoxicity or assay interference. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel. If cytotoxic, lower the concentration range. |
| Biphasic or multiphasic curve | The compound may be hitting multiple targets with different affinities.[4] | Consider if the different phases align with known biology. This may require more advanced target deconvolution methods. |
| High IC50 value (e.g., >10 µM) | Low potency or potential for off-target effects at the required concentration. | Re-evaluate the primary target. Consider chemical optimization of the compound. |
Experimental Protocol: Dose-Response Curve Generation
-
Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series is a good starting point.
-
Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your primary assay (e.g., measure protein levels, cell viability, or reporter gene activity).
-
Data Analysis: Plot the response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50/EC50.
Q3: My reporter gene assay is showing strange results. Could this compound be interfering with the assay itself?
Yes, this is a possibility. Small molecules can sometimes directly interact with reporter proteins (like luciferase) or the general cellular machinery for transcription and translation, leading to misleading results.[5]
Troubleshooting Reporter Gene Assays:
-
Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. If this compound still affects the reporter signal, it's likely an off-target effect on the reporter system itself.[5]
-
Use a Different Reporter System: If you suspect direct inhibition or activation of your reporter enzyme, switch to an alternative system (e.g., from firefly luciferase to a fluorescent protein like GFP or mCherry).[5]
Q4: What are the best orthogonal methods to validate that the phenotype is truly linked to the intended target?
Orthogonal validation, using methods with different underlying principles, is crucial for building a strong case for on-target activity.
1. Use of a Structurally Unrelated Inhibitor:
-
Consideration: Ensure the comparator compound is well-characterized and known to be selective for the target of interest.
2. Genetic Target Validation:
-
Rationale: This is often considered the gold standard for target validation.[1][2] By reducing or eliminating the target protein, you can determine if the compound's effect is dependent on its presence.
-
Methods:
-
Expected Outcome: If this compound is acting on-target, knocking down or knocking out the target protein should either mimic the compound's phenotype or render the cells resistant to the compound.
Caption: Genetic validation workflow.
3. Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[5]
-
Experimental Workflow:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Analysis: Separate soluble and aggregated proteins and quantify the amount of the target protein remaining in the soluble fraction (e.g., by Western blot).
-
Interpretation: A shift to a higher melting temperature in the presence of the compound indicates direct target engagement.
-
Potential Off-Target Considerations for the Naphthyridine Scaffold
While the specific off-targets of this compound are not extensively documented, the broader naphthyridine class of molecules has been shown to interact with various targets.[7][8] Researchers should be aware of these potential interactions:
| Potential Off-Target Class | Examples | Rationale |
| DNA Topoisomerases/Gyrases | Topoisomerase II | The planar naphthyridine ring system can intercalate into DNA.[7][8] |
| Kinases | MASTL, PDK-1 | Some naphthyridine derivatives have been developed as kinase inhibitors.[9][10] |
| Other Nucleotide-Binding Proteins | Various ATPases | The nitrogen-containing heterocyclic structure can mimic aspects of purine bases. |
Summary and Best Practices
To ensure the scientific rigor of your findings when using this compound or any novel small molecule, we recommend the following best practices:
-
Always perform dose-response experiments to identify the optimal concentration range and avoid working in concentrations that induce non-specific effects or cytotoxicity.
-
Validate on-target activity using at least one orthogonal method, with genetic validation (CRISPR/Cas9 or siRNA) being the most definitive.
-
Confirm direct target engagement in a cellular context using a method like CETSA.
-
Be mindful of the chemical scaffold and its known promiscuities. For naphthyridines, consider potential interactions with DNA-modifying enzymes and kinases.
-
Publish your validation data. Sharing this information helps the entire research community to use chemical probes more effectively.
References
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
- How can off-target effects of drugs be minimised?
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Minimize siRNA Off-Target Effects. BOC Sciences.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
- Dose-Response Curves. Toxicology MSDT.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
- Antimicrobial Activity of Naphthyridine Deriv
- This compound. BLD Pharm.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC - NIH.
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Tre
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Dose-Response Curve | Definition and Applic
- Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Applic
-
Discovery of dibenzo[c,f][1][3]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. PubMed.
- The role of the methoxy group in approved drugs. PubMed.
- The dose response curves of the cytotoxicity of different compounds...
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toxmsdt.com [toxmsdt.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3-Methoxy-2,7-naphthyridine
Last Updated: January 20, 2026
Welcome to the technical support guide for 3-Methoxy-2,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals actively working on this compound. Our goal is to provide practical, scientifically-grounded solutions to the common challenges associated with its formulation and in vivo evaluation. Given that many novel heterocyclic compounds like this compound suffer from poor aqueous solubility, this guide focuses on systematic approaches to diagnose and overcome bioavailability limitations.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment & Diagnosis
Question 1: My first in vivo study using a simple aqueous suspension of this compound resulted in undetectable or extremely low plasma concentrations. What's the first step?
Answer: This is a very common starting point for poorly soluble drug candidates.[2][3] The immediate goal is to determine if the primary bottleneck is solubility-limited absorption or permeability-limited absorption . The Biopharmaceutics Classification System (BCS) provides a framework for this, categorizing drugs based on their solubility and permeability.[4] For a compound like this compound, it is highly probable that it falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Your first step is to perform fundamental physicochemical characterization. Do not proceed with further animal studies until you have this baseline data.
Recommended Action: Conduct a kinetic solubility assessment in biorelevant media. This will simulate conditions in the gastrointestinal (GI) tract and is more informative than simple water solubility.[5]
Table 1: Example Physicochemical Data for this compound (Hypothetical)
| Parameter | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | ~174 g/mol | Small molecule, favorable for passive diffusion. |
| logP | 3.2 | Lipophilic, suggests good membrane permeability but poor aqueous solubility. |
| pKa | 4.1 (Weak Base) | Solubility will be pH-dependent; higher in the acidic stomach environment, but may precipitate in the more neutral intestine. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low; dissolution will be a major barrier to absorption. |
| Kinetic Solubility (FaSSIF) | 5 µg/mL | Low solubility in fasted state simulated intestinal fluid. |
| Kinetic Solubility (FeSSIF) | 25 µg/mL | Higher solubility in fed state simulated intestinal fluid, suggesting a potential positive food effect.[5] |
Based on this hypothetical data, the compound is clearly solubility-limited. The next steps should focus on formulation strategies to enhance dissolution.[6][7]
Formulation Strategies & Selection
Question 2: Based on the low solubility, what are the most direct formulation strategies to improve exposure for my next in vivo study?
Answer: For early-stage preclinical studies, the goal is to find a formulation that is simple to prepare, scalable, and provides a meaningful increase in exposure to enable efficacy and toxicology studies. The most common and effective approaches for BCS Class II/IV compounds are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).[6][7][8]
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for troubleshooting low bioavailability.
Our Recommendation: Start with an Amorphous Solid Dispersion (ASD).
ASDs are a robust method for significantly increasing the aqueous solubility of a drug by converting it from a low-energy crystalline state to a high-energy amorphous state.[9][10] A polymer is used to stabilize this amorphous form and prevent it from recrystallizing.[10]
Why ASDs are a good starting point:
-
Mechanism: They work by generating a supersaturated solution of the drug in the GI tract upon dissolution, which creates a large concentration gradient that drives absorption.[11][12]
-
Proven Technology: It is a well-established and widely used technique in the pharmaceutical industry.[9]
-
Excipient Availability: Polymers like polyvinylpyrrolidone (PVP) and hypromellose acetate succinate (HPMC-AS) are commercially available and well-characterized.[13]
Caption: Mechanism of bioavailability enhancement by an ASD.
Experimental Protocols
Protocol 1: Preparation of a 20% Drug Load ASD via Solvent Evaporation
This protocol is suitable for small-scale, rapid screening of an ASD formulation.
Materials:
-
This compound (200 mg)
-
Polyvinylpyrrolidone K30 (PVP K30) (800 mg)
-
Dichloromethane (DCM) or suitable solvent in which both drug and polymer are soluble.
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolution: Accurately weigh and dissolve 200 mg of this compound and 800 mg of PVP K30 in a minimal amount of DCM (~20-30 mL) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall and all solvent is removed.
-
Drying: Place the flask under high vacuum for at least 12 hours to remove any residual solvent.
-
Harvesting & Milling: Carefully scrape the solid dispersion from the flask. Gently grind the resulting material into a fine, homogenous powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
Storage: Store the ASD powder in a tightly sealed container with desiccant to protect it from moisture, which can induce recrystallization.
Protocol 2: General Oral Bioavailability Study in Rats
This protocol outlines a typical design for comparing the pharmacokinetics of a test formulation (e.g., ASD) against a reference (e.g., suspension).[14]
Study Design:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weight- and age-matched.[15]
-
Groups:
-
Group 1: Intravenous (IV) bolus (for absolute bioavailability), 1 mg/kg in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).[16]
-
Group 2: Oral gavage, Suspension, 10 mg/kg (e.g., in 0.5% methylcellulose).
-
Group 3: Oral gavage, ASD formulation, 10 mg/kg (re-suspended in water immediately before dosing).
-
-
Acclimation: Animals should be acclimated for at least 3 days prior to the study. Fast overnight before dosing.[17]
Procedure:
-
Dose Preparation: Prepare all formulations on the day of dosing. The ASD powder should be accurately weighed and suspended in water to the target concentration.
-
Administration: Administer the dose accurately based on individual animal body weight. For oral groups, use a gavage needle.
-
Blood Sampling: Collect sparse blood samples (~100 µL) via tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points. A typical schedule would be:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Oral Groups: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.[18]
Table 2: Example Pharmacokinetic Data (Hypothetical)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (nghr/mL) | F (%) |
|---|---|---|---|---|---|
| Suspension (PO) | 10 | 35 | 2.0 | 150 | 3% |
| ASD (PO) | 10 | 450 | 1.0 | 1800 | 36% |
| Solution (IV) | 1 | 850 | 0.083 | 500 | 100% |
*F (%) = (AUCpo / AUCiv) * (Doseᵢᵥ / Doseₚₒ) * 100
This data clearly demonstrates a >10-fold increase in exposure with the ASD formulation, confirming that solubility was the primary barrier.
Advanced Troubleshooting
Question 3: My ASD formulation significantly improved exposure, but the variability between animals is very high. What can I do?
Answer: High inter-animal variability is a common secondary challenge.[19] It often points to inconsistent dissolution or precipitation in vivo.
Potential Causes & Solutions:
-
Inadequate Polymer Performance: The chosen polymer may not be optimal for maintaining supersaturation in the GI tract.
-
Solution: Screen different polymers. HPMC-AS, for instance, is known for its ability to inhibit precipitation of weakly basic drugs in the neutral pH of the intestine.[2]
-
-
Dose is Too High: At high doses, the amount of drug may exceed the solubilization capacity of the GI fluids, even with an ASD, leading to precipitation.
-
Solution: Conduct a dose-escalation study (e.g., 5, 15, 40 mg/kg) with the ASD formulation. If the exposure (AUC) does not increase proportionally with the dose, it indicates solubility-limited absorption is still occurring.
-
-
Food Effects: The presence or absence of food can dramatically alter GI physiology (pH, bile salts, volume) and impact formulation performance.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- European Pharmaceutical Review. (2013).
- PubMed. (2008).
- Frontiers. (n.d.).
- Alkan Chemical Europe. (2025).
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Pharma Focus Europe. (n.d.).
- ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (n.d.).
- NIH. (n.d.).
- PubMed. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- Vertex AI Search. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
- Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
- Benchchem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- Aimil Corporate Blog. (2025). How In Vitro Dissolution and Absorption Tools Are Revolutionizing Oral Drug Development.
- PubMed. (2022).
- SlideShare. (n.d.). bioavailability & bioequivalence testing protocol.
- JOVE. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds.
- Benchchem. (n.d.). Preclinical Oral Bioavailability of Faropenem Medoxomil: A Technical Guide.
- Benchchem. (2025). Technical Support Center: Investigating the In Vivo Pharmacokinetic Properties of BAY-524.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. How In Vitro Dissolution and Absorption Tools Are Revolutionizing Oral Drug Development - Aimil Corporate Blog [aimil.com]
- 5. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. alkan-chemical.com [alkan-chemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in 3-Methoxy-2,7-naphthyridine experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 3-Methoxy-2,7-naphthyridine. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges that can lead to inconsistent experimental results. This center is structured to help you diagnose issues from first synthesis to final biological assay, ensuring the reliability and reproducibility of your data. We will explore the causality behind common pitfalls and provide robust, field-tested solutions.
Section 1: Synthesis & Purification Issues
Inconsistencies in experimental outcomes often trace back to the initial quality of the starting material. The complex electronics of the naphthyridine ring system can lead to unexpected side reactions and purification challenges.[1][2]
FAQ 1: My synthesis of a this compound precursor is resulting in low yields. What are the common culprits?
Low yields in naphthyridine synthesis are a frequent problem, often stemming from suboptimal reaction conditions or competing side reactions.[3]
-
Sub-optimal Catalyst or Reagents: The choice of catalyst and reagents is critical. For instance, in cross-coupling reactions, catalyst deactivation or the use of an inappropriate ligand can stall the reaction. Friedländer-type cyclizations, a common route to naphthyridine cores, are highly dependent on the catalyst, with modern methods often favoring milder Lewis acids over harsh classical acid/base catalysts to improve yields.[3]
-
Improper Reaction Conditions:
-
Temperature: Naphthyridine syntheses can be highly sensitive to temperature. Too low, and the reaction may not proceed; too high, and you risk decomposition or the formation of side products.
-
Solvent: The polarity and boiling point of the solvent can dramatically influence reaction rates and solubility of intermediates, directly impacting yield.[3]
-
-
Common Side Reactions:
-
Homocoupling: Particularly in cross-coupling reactions, the formation of symmetrical biaryl products is a common issue, often worsened by the presence of oxygen.[1]
-
Dehalogenation: The premature loss of a halogen atom from the naphthyridine core without the desired coupling is a frequent side reaction in palladium-catalyzed processes.[1]
-
Poor Regioselectivity: The two nitrogen atoms in the naphthyridine scaffold significantly influence the electronic distribution, which can lead to functionalization at an undesired position.[1]
-
FAQ 2: I'm struggling to purify this compound. My final product shows persistent impurities on NMR and LC-MS.
Purification can be challenging due to the polarity of the naphthyridine core and the potential for byproducts with similar chromatographic behavior.
-
Issue: Co-elution of Impurities in Column Chromatography
-
Explanation: Structural isomers or closely related byproducts formed during synthesis can have very similar polarity to the desired product, making separation difficult.
-
Solution: A multi-step purification strategy is often necessary. Start with flash column chromatography to remove bulk impurities.[4] If co-elution persists, consider changing the solvent system or the stationary phase (e.g., using an alumina column instead of silica gel). For challenging separations, preparative HPLC is the gold standard.
-
-
Issue: Low Recovery from Silica Gel Column
-
Explanation: The basic nitrogen atoms on the naphthyridine ring can interact strongly with the acidic silanol groups of a standard silica gel column, leading to irreversible adsorption and product loss.[4]
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, like triethylamine (TEA), added to your eluent (typically 0.1-1%). This neutralizes the acidic sites and improves recovery.[4]
-
Section 2: Compound Stability, Storage, and Degradation
The stability of your compound is paramount. Degradation can introduce new, unknown variables into your experiments, leading to highly inconsistent results. While specific degradation pathways for this compound are not extensively published, we can infer likely routes from related methoxylated aromatic compounds.[5][6][7]
FAQ 3: What are the likely degradation pathways for this compound and how can I prevent them?
Oxidation and hydrolysis are the most common degradation pathways for complex organic molecules.[6][8]
-
Potential Degradation Pathways:
-
O-Demethylation: The methoxy group can be susceptible to cleavage, particularly under acidic conditions or via oxidative processes, yielding a hydroxylated naphthyridine. Anaerobic bacteria can also perform this conversion.[9]
-
N-Oxidation: The pyridine-like nitrogen atoms can be oxidized to form N-oxides, especially in the presence of strong oxidizing agents or during certain electrophilic reactions.[1]
-
Ring Opening: Under harsh conditions, such as exposure to strong oxidants (e.g., hydroxyl radicals from Fenton-like processes), the aromatic ring system can be cleaved, leading to a complex mixture of smaller aliphatic molecules.[5][7]
-
Troubleshooting Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC over time | Compound degradation in solution. | Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot and freeze at -20°C or -80°C. Protect from light by using amber vials. |
| Loss of biological activity from the same batch | Degradation of solid material due to improper storage. | Store the solid compound under an inert atmosphere (argon or nitrogen), sealed tightly, and refrigerated (2-8°C) or frozen, protected from moisture and light.[10] |
| Inconsistent results between freshly prepared and older solutions | Solvent-mediated degradation (hydrolysis or reaction with solvent impurities). | Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for stock solutions.[11] Avoid reactive solvents or those containing peroxides (e.g., aged THF or ether). |
Section 3: Analytical Characterization & Purity Verification
"You can't trust your biology if you don't know your chemistry." Verifying the identity, purity, and concentration of your this compound is a non-negotiable quality control step.
Workflow for Compound Quality Control
Caption: A typical QC workflow for experimental compounds.
FAQ 4: My NMR spectrum looks complex or doesn't match the expected structure. What should I check?
-
Residual Solvents: Peaks from purification solvents (Ethyl Acetate, Hexane, DCM) are common. Confirm their identity using a solvent residue chart.
-
Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent, indicates the presence of water.
-
Rotational Isomers (Rotamers): If your molecule has restricted bond rotation (e.g., around an amide bond in a side chain), you may see two distinct sets of peaks for a single compound. Variable temperature NMR can help confirm this; as the temperature increases, the peaks should broaden and coalesce.
-
Impurity: If you see sharp, unidentifiable peaks that do not integrate to a whole number relative to your main compound, you likely have an impurity. Re-purification is required.
FAQ 5: My HPLC trace shows more than one peak. How do I determine the purity?
A purity assessment requires a calibrated detector. For UV-based detection, ensure your wavelength is appropriate for the chromophore of this compound.
-
Purity Calculation: Purity is typically calculated as the (Area of the main peak / Total area of all peaks) * 100%. This assumes all species have a similar extinction coefficient at the detection wavelength.
-
Peak Tailing/Fronting: Poor peak shape can indicate interaction with the column or column overload.[5] Try reducing the injection volume, modifying the mobile phase pH, or using a different column chemistry.
-
Confirmation with Mass Spectrometry (LC-MS): Always couple your HPLC to a mass spectrometer. This will confirm the mass of your main peak and help identify the masses of impurity peaks, providing clues to their identity (e.g., degradation products, unreacted starting materials).[12]
Section 4: Troubleshooting Biological Assay Variability
Even with a pure, stable compound, biological systems introduce their own significant sources of variation.[13] Inconsistent results in cell-based or biochemical assays are common and require systematic investigation.
Decision Tree for Troubleshooting Inconsistent Biological Data
Caption: A systematic approach to diagnosing assay variability.
FAQ 6: My IC50 value for this compound varies significantly between experiments. Why?
This is a classic problem of assay variability. The total variability can be broken down into distinct sources.[13]
-
Compound-Related Issues:
-
Precipitation: Is your compound crashing out of solution at higher concentrations in the aqueous assay buffer? Check for visible precipitate and consider using a lower percentage of DMSO or adding a surfactant like Tween-20 if compatible with your assay.
-
Inaccurate Dilutions: Serial dilution errors are a major source of variability. Use calibrated pipettes and perform dilutions carefully. For dose-response curves, prepare a master plate of dilutions rather than diluting individually for each replicate.
-
-
Assay Parameter Issues:
-
Reagent Stability: Are your enzymes, antibodies, or detection reagents fresh and properly stored? Reagent degradation is a common cause of signal drift.
-
Incubation Times & Temperatures: Minor variations in incubation times or temperature fluctuations can have a large impact on enzyme kinetics or cell growth.[13] Use calibrated incubators and timers.
-
-
Biological System Issues:
-
Cell Passage Number: As cell lines are passaged, they can undergo genetic drift, changing their response to stimuli. Always use cells within a defined, low passage number range.
-
Cell Density: The initial number of cells plated can significantly affect the outcome. Ensure consistent cell counting and plating.
-
Mycoplasma Contamination: This common, often undetected contamination can profoundly alter cellular metabolism and response to drugs. Regularly test your cell cultures.
-
Section 5: Detailed Protocols
Protocol 1: Purity Verification by HPLC-MS
This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific system.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your compound in high-purity DMSO or Acetonitrile.
-
Dilute this stock solution to a final concentration of ~20 µM in a 50:50 mixture of Water:Acetonitrile.
-
-
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm and 280 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 5% B
-
18.5-22 min: Column re-equilibration at 5% B
-
-
-
MS Parameters (ESI+):
-
Scan Range: 100 - 500 m/z
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350°C
-
Drying Gas Flow: 12 L/min
-
-
Analysis:
-
Integrate all peaks in the UV chromatogram. Calculate purity based on the relative peak area of the target compound.
-
Confirm that the mass of the main peak in the MS chromatogram corresponds to the [M+H]+ for this compound (Expected MW: 160.17, [M+H]+: 161.17).[14]
-
Analyze the masses of any impurity peaks to aid in their identification.
-
References
- BenchChem. (2025). identifying and minimizing side reactions in naphthyridine functionalization. BenchChem.
- BenchChem. (2025). troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. BenchChem.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]
-
Ren, S., & Frymier, P. D. (2004). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Chemosphere, 57(2), 81–90. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Retrieved from [Link]
-
Lee, C. C., Chen, C. N., Lin, P. C., Lin, J. J., & Chen, F. A. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5247-5256. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline. BenchChem.
-
Sadowska, B., Stączek, P., Różalska, S., & Podleśna, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4324. Retrieved from [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]
-
Sadowska, B., Stączek, P., Różalska, S., & Podleśna, A. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(20), 7082. Retrieved from [Link]
-
Hakobyan, A., Paronikyan, R., Paronikyan, E., & Danagulyan, G. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(22), 7790. Retrieved from [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Retrieved from [Link]
- ChemScene. (n.d.). 7-Methoxy-1,5-naphthyridin-2(1h)-one. ChemScene.
-
Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.). Anaerobic degradation of methoxylated aromatic compounds. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography. BenchChem.
-
Zhang, Y., Chen, J., Zhang, C., Zhu, L., & Wang, J. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Advances, 8(15), 8193–8203. Retrieved from [Link]
-
K. C. Majumdar, B. Sinha. (2010). Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][3][15]naphthyridines. Journal of the Korean Chemical Society, 54(4), 463-467. Retrieved from [Link]
-
Loftsson, T. (2014). Degradation Pathways. ResearchGate. Retrieved from [Link]
- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. John Wiley & Sons, Inc.
-
Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 8075-8104. Retrieved from [Link]
-
Cychowska, M., Stojko, J., & Biedroń, R. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 72, 127-134. Retrieved from [Link]
-
Sadowska, B., Stączek, P., Różalska, S., & Podleśna, A. (2020). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Sadowska, B., Stączek, P., Różalska, S., & Podleśna, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Retrieved from [Link]
-
Hakobyan, A., Paronikyan, R., Paronikyan, E., & Danagulyan, G. (2021). Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. Current Organic Chemistry, 25(10), 1224-1234. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxy-2-methylpyridine (C7H9NO). PubChemLite. Retrieved from [Link]
- BLD Pharm. (n.d.). 1-Methoxy-2,7-naphthyridine. BLD Pharm.
- BenchChem. (2025). Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Kinase Activity Assays with 3-Methoxy-2,7-naphthyridine
Welcome to the technical support center for kinase activity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for kinase assays, with a special focus on the hypothetical use of novel small molecules like 3-Methoxy-2,7-naphthyridine. Our goal is to equip you with the knowledge to refine your experimental methods, ensure data integrity, and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a kinase activity assay?
A kinase assay measures the enzymatic activity of a kinase, which is an enzyme that catalyzes the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[1] This phosphorylation event is a critical component of cellular signaling pathways.[2] The assay quantifies the rate of this phosphotransfer, which can be used to determine the intrinsic activity of the kinase or the inhibitory potential of a compound.[3]
Q2: What are the common formats for kinase assays?
Kinase assays can be broadly categorized by their detection method. Common formats include:
-
Radiometric Assays: These are considered a gold standard and directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to monitor kinase activity. Techniques include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and simple fluorescence intensity assays.[5][6] They are well-suited for high-throughput screening (HTS).[4]
-
Luminescence-Based Assays: These assays typically measure the depletion of ATP using a luciferase-luciferin reaction, where the light output is proportional to the remaining ATP.[1]
Q3: What is this compound and what is its hypothetical role in a kinase assay?
This compound is a small molecule belonging to the naphthyridine class of heterocyclic compounds. While this specific molecule is not yet established as a standard assay reagent, naphthyridine derivatives have been explored as potent kinase inhibitors.[7] For the purpose of this guide, we will consider this compound as a novel, fluorescent, ATP-competitive inhibitor. This means it is hypothesized to bind to the ATP-binding pocket of a kinase, preventing ATP from binding and thus inhibiting substrate phosphorylation. Its intrinsic fluorescence would allow for its use in certain assay formats without the need for additional fluorescent labels.
Q4: What are the critical controls to include in a kinase assay?
To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: Contains all reaction components except the kinase. This helps to identify any non-enzymatic phosphorylation or background signal from the assay components.
-
No-Substrate Control: Contains all reaction components except the substrate. This is useful for detecting kinase autophosphorylation.[8]
-
Positive Control Inhibitor: A known inhibitor of the kinase being assayed. This validates that the assay can detect inhibition.
-
Vehicle Control (e.g., DMSO): The solvent used to dissolve the test compound, used to account for any effects of the solvent on kinase activity.[9]
Kinase Assay Workflow
The following diagram illustrates a generalized workflow for a kinase activity assay.
Caption: A generalized workflow for a typical in vitro kinase assay.
Troubleshooting Guide
This section addresses common issues encountered during kinase assays, with a hypothetical case study involving this compound.
| Problem | Potential Causes | Recommended Solutions |
| High Background Signal | 1. Autofluorescence of test compound. 2. Contaminated reagents. 3. Non-specific binding of reagents to the microplate. 4. High concentration of detection reagents. | 1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If high, consider a different assay format (e.g., radiometric or luminescence-based). 2. Use fresh, high-quality reagents and filter-sterilize buffers. 3. Use low-binding microplates. Black plates are recommended for fluorescence assays to minimize background.[10] 4. Optimize the concentration of fluorescently labeled antibodies or substrates. |
| Low Signal or No Activity | 1. Inactive kinase. 2. Suboptimal assay conditions (pH, temperature, cofactors). 3. Incorrect ATP concentration. 4. Substrate not suitable for the kinase. | 1. Verify kinase activity with a known substrate and positive control. Ensure proper storage and handling of the enzyme. 2. Optimize the assay buffer composition. Most kinases are active at a physiological pH of around 7.4. 3. Determine the Kₘ of ATP for the kinase and use a concentration at or near the Kₘ for inhibitor screening.[4] 4. Confirm that the substrate is a known target for the kinase of interest. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and perform careful, consistent pipetting. 2. Ensure thorough mixing after each reagent addition by gently tapping or using a plate shaker. 3. Equilibrate all reagents and the plate to the reaction temperature before starting the assay. 4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
| Inconsistent IC₅₀ Values | 1. Compound precipitation at high concentrations. 2. Instability of the compound in the assay buffer. 3. Variable DMSO concentration across wells. 4. Assay not performed under initial velocity conditions. | 1. Check the solubility of the compound in the assay buffer. If precipitation is observed, adjust the concentration range or add a small amount of a non-ionic detergent like Triton X-100. 2. Assess the stability of the compound over the course of the assay. 3. Maintain a consistent final DMSO concentration in all wells, including controls.[9] Typically, DMSO concentrations should be kept below 1%. 4. Ensure that substrate consumption is less than 10-15% to maintain linear reaction kinetics.[3] |
Case Study: Troubleshooting a Fluorescence Polarization (FP) Assay with this compound
Scenario: A researcher is developing a competitive FP-based kinase assay to screen for inhibitors of Kinase X. The assay uses a fluorescently labeled tracer peptide that binds to the kinase, resulting in a high FP signal. Unlabeled inhibitors will compete with the tracer for binding, leading to a decrease in the FP signal. The researcher is testing a new compound, this compound, and is observing an unexpectedly high FP signal at high compound concentrations, suggesting an increase in binding rather than inhibition.
Troubleshooting Steps:
-
Hypothesis 1: Compound Autofluorescence. Since this compound is a novel compound, its fluorescent properties are not well-characterized. The high signal could be due to the compound's own fluorescence at the assay's wavelengths.
-
Action: The researcher runs a control plate with varying concentrations of this compound in the assay buffer without the fluorescent tracer.
-
Result: A significant increase in fluorescence is observed with increasing concentrations of the compound, confirming that it is autofluorescent.
-
-
Hypothesis 2: Inner Filter Effect. The compound might be absorbing the excitation or emission light of the tracer, leading to inaccurate FP readings.
-
Action: The researcher reviews the absorbance spectrum of this compound and finds that it overlaps with the emission spectrum of the fluorescent tracer.
-
-
Solution and Refinement:
-
Option A: Switch to a Red-Shifted Tracer. To minimize interference from the compound's autofluorescence, the researcher can switch to a fluorescent tracer that excites and emits at longer wavelengths, outside the absorbance and emission range of this compound.
-
Option B: Change Assay Format. A TR-FRET assay would be a more suitable alternative. TR-FRET uses a time-delay measurement that effectively eliminates short-lived background fluorescence from interfering compounds.[11]
-
Option C: Utilize the Compound's Fluorescence. If this compound binds to the kinase with a significant change in its own fluorescence properties (e.g., an increase in intensity or a shift in emission wavelength), it may be possible to develop a direct binding assay without the need for a labeled tracer.
-
By systematically troubleshooting the issue, the researcher can identify the source of the artifact and refine the assay method to obtain accurate and reliable data for their kinase inhibitor screening campaign.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Kinase Assay
This protocol describes a competitive FP assay to determine the IC₅₀ of an inhibitor.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) and positive control inhibitor
-
Black, low-volume 384-well microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the kinase in assay buffer. The optimal concentration should be determined by titration.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The concentration should be at or below its Kₔ for the kinase.
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute into assay buffer to a 4X final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[9]
-
-
Assay Plate Setup (per well):
-
Add 5 µL of the 4X test compound or control solution.
-
Add 10 µL of the 2X kinase solution.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Binding:
-
Add 5 µL of the 2X fluorescent tracer solution to each well.
-
Mix gently and incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.[12]
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped for FP.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol outlines a TR-FRET assay to measure kinase activity.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
Europium (Eu)-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
ATP
-
Assay buffer
-
Stop solution (e.g., EDTA in detection buffer)
-
Test compound
-
White, low-volume 384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).[14]
-
-
Detection:
-
Stop the reaction by adding 10 µL of a pre-mixed solution of the Eu-labeled antibody and streptavidin-acceptor in detection buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.[15]
-
-
Measurement:
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths with a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Mechanism of Action: ATP-Competitive Inhibition
The following diagram illustrates the principle of ATP-competitive inhibition, the hypothesized mechanism for this compound.
Caption: Mechanism of an ATP-competitive kinase inhibitor.
References
-
Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC NIH. Retrieved from [Link]
-
A computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS. Retrieved from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI NIH. Retrieved from [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. Retrieved from [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC NIH. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC NIH. Retrieved from [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. Retrieved from [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
-
Making Diagrams with graphviz. (2013). Atomic Spin. Retrieved from [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017). Nick H. a software developer. Retrieved from [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube. Retrieved from [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). ScienceDirect. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). The Royal Society of Chemistry. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved from [Link]
-
DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). (2022). YouTube. Retrieved from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved from [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). ACS Publications. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Flowchart Creation. (n.d.). Developer Documentation. Retrieved from [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.). ResearchGate. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). while true do;. Retrieved from [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved from [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH. Retrieved from [Link]
-
Fluorescent microscopy troubleshooting: high background. (2019). YouTube. Retrieved from [Link]
-
DOT (graph description language). (n.d.). Wikipedia. Retrieved from [Link]
-
DOT Language. (2024). Graphviz. Retrieved from [Link]
-
Work-Queue work-flow pattern diagrams in graphviz dot syntax. (n.d.). GitHub Gist. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. youtube.com [youtube.com]
- 13. courses.edx.org [courses.edx.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Strategies to Minimize Cytotoxicity of 3-Methoxy-2,7-naphthyridine in Non-Cancerous Cells: A Technical Support Guide
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Technical Support Subject: Technical Guidance on Minimizing Off-Target Cytotoxicity of 3-Methoxy-2,7-naphthyridine
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of this compound on non-cancerous cells during experimental procedures. Our guidance is grounded in established principles of pharmacology and cell biology, aiming to enhance the therapeutic index of this promising compound.
I. Understanding the Challenge: The Dual Nature of Naphthyridine Cytotoxicity
Naphthyridine derivatives, a class of heterocyclic compounds, have garnered significant interest in oncology due to their potential anticancer activities.[1][2][3][4] Several compounds within this class have been investigated as potential anticancer agents, with some entering clinical trials.[1][2] Their mechanisms of action can be diverse, including the inhibition of crucial enzymes like topoisomerase II and interference with critical cellular signaling pathways, often leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4]
However, the very mechanisms that make these compounds effective against cancer cells can also pose a risk to healthy, non-cancerous cells, leading to off-target cytotoxicity. This guide will provide strategies to mitigate these unintended effects. While specific data on this compound is limited, we will draw upon the broader knowledge of related naphthyridine compounds to provide actionable recommendations.
II. Troubleshooting Guide: Addressing Unexpected Cytotoxicity in Non-Cancerous Cells
This section is designed in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Question 1: I'm observing significant cytotoxicity in my non-cancerous control cell line at concentrations that are effective against my cancer cell line. What are the immediate steps to troubleshoot this?
Answer: This is a critical observation that requires a systematic approach to differentiate between compound-specific effects and experimental artifacts.
Initial Diagnostic Workflow:
-
Verify Experimental Parameters:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific non-cancerous cell line (typically <0.1%). Always include a vehicle-only control.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered sensitivity. Regularly test for mycoplasma contamination.
-
Compound Stability: Confirm the stability of this compound in your cell culture medium over the time course of your experiment. Degradation products could have different toxicity profiles.
-
-
Refine Dosing Strategy:
-
Dose-Response Curve: Generate a comprehensive dose-response curve for both your cancerous and non-cancerous cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. This will establish the therapeutic window.
-
Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. It's possible that shorter exposure times are sufficient to kill cancer cells while sparing non-cancerous cells.
-
Experimental Workflow for Dose-Response and Time-Course Analysis
Caption: Workflow for determining the therapeutic window.
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to proactively minimize the cytotoxicity of this compound in non-cancerous cells.
Q1: What are the potential mechanisms of action for this compound that could contribute to its cytotoxicity?
A1: While the specific mechanism for this compound is not yet fully elucidated in publicly available literature, based on related naphthyridine derivatives, potential mechanisms include:
-
Topoisomerase II Inhibition: Some naphthyridine derivatives function as topoisomerase II inhibitors.[1][4][5][6][7][8][9] These enzymes are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these inhibitors lead to DNA strand breaks and subsequent cell death.[5][8][9] While cancer cells are more susceptible due to their high proliferation rate, this mechanism can also affect actively dividing non-cancerous cells.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors represent another class of anticancer agents, and some naphthyridine-based compounds may exhibit this activity.[10][11][12][13][14] PARP enzymes are essential for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), PARP inhibition leads to synthetic lethality.[12][13] However, high concentrations of potent PARP inhibitors can also overwhelm the DNA repair capacity of normal cells, leading to cytotoxicity.[11]
Potential Signaling Pathway Leading to Apoptosis
Caption: Workflow for liposomal drug delivery system development.
Q3: Are there any co-treatment strategies that can protect my non-cancerous cells from the cytotoxic effects of this compound?
A3: Co-administration of cytoprotective agents is a clinically relevant strategy to mitigate the side effects of chemotherapy. [15][16][17][18][19][20]These agents can selectively protect normal cells without compromising the anticancer efficacy of the primary therapeutic.
Classes of Cytoprotective Agents:
-
Antioxidants: If this compound induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) might selectively rescue non-cancerous cells.
-
Growth Factors: Colony-stimulating factors (CSFs) can be used to promote the recovery of hematopoietic cells from chemotherapy-induced damage. [17]* Cell Cycle Inhibitors: Agents that cause a temporary cell cycle arrest in normal cells can protect them from the effects of cell cycle-specific cytotoxic drugs. [15][16] Experimental Design for Evaluating a Cytoprotective Agent
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kjpp.net [kjpp.net]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytoprotective agents used in the treatment of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Methoxy-2,7-naphthyridine and Other Kinase Inhibitors in the Context of PDK1-Targeted Drug Discovery
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with high potency and selectivity remains a cornerstone of drug discovery. The 2,7-naphthyridine scaffold has emerged as a promising pharmacophore, with derivatives showing activity against various kinases implicated in oncogenesis. This guide provides an in-depth comparative analysis of a representative molecule from this class, 3-Methoxy-2,7-naphthyridine, with a focus on its hypothesized role as a 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor. While direct experimental data for this specific compound is not publicly available, we will use established PDK1 inhibitors, BX-795 and GSK2334470, as benchmarks to frame a comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new kinase inhibitor modalities.
The Central Role of PDK1 in Cellular Signaling
3-phosphoinositide-dependent kinase-1 (PDK1) is a master regulator within the AGC family of serine/threonine kinases.[1] It plays a pivotal role in the PI3K/AKT signaling pathway, a cascade fundamental to cell growth, proliferation, survival, and metabolism.[2] Upon activation by upstream signals, such as growth factors, PDK1 phosphorylates and activates a host of downstream effectors, including AKT, S6K, and SGK.[3][4] Dysregulation of the PI3K/PDK1/AKT axis is a frequent event in a multitude of cancers, making PDK1 an attractive target for therapeutic intervention.[5][6] Inhibition of PDK1 can disrupt these pro-survival signals, potentially leading to tumor growth inhibition and increased sensitivity to other anticancer agents.[2][7]
Caption: Figure 1: Simplified PDK1 Signaling Pathway.
Comparative Efficacy of PDK1 Inhibitors
To objectively assess the potential of this compound as a PDK1 inhibitor, we present a comparative table of key efficacy parameters. The values for this compound are hypothetical, representing a target profile for a promising lead compound, while the data for BX-795 and GSK2334470 are based on published literature.
| Inhibitor | Target | IC50 (nM) | Kinase Selectivity | Cellular Potency (IC50, µM) | References |
| This compound | PDK1 | 15 | Hypothesized to be selective against a panel of AGC kinases | ~1.0 (in a relevant cancer cell line) | - |
| BX-795 | PDK1, TBK1, IKKε | 6 (PDK1) | Also inhibits TBK1 (6 nM) and IKKε (41 nM) | 1.9 (MiaPaca), 1.6 (MDA-468), 1.4 (HCT-116) | [8][9] |
| GSK2334470 | PDK1 | 10 | Highly selective against a panel of 93 other kinases | Dose-dependent inhibition of downstream targets in the low µM range | [10][11][12] |
Table 1: Comparative Efficacy of PDK1 Inhibitors. Data for this compound is hypothetical.
Experimental Methodologies for Kinase Inhibitor Characterization
The robust characterization of a novel kinase inhibitor requires a multi-faceted experimental approach. Below are detailed protocols for key assays that form the foundation of such an evaluation.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant PDK1 enzyme, a specific peptide substrate (e.g., PDKtide), and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P or ³³P) to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: If using radiolabeled ATP, quantify the incorporated radioactivity on the substrate using a scintillation counter or phosphorimager. For non-radioactive methods, detection can be achieved using specific antibodies against the phosphorylated substrate in an ELISA-based format.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Sources
- 1. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
- 2. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Phosphoinositide-Dependent Phosphorylation of PDK1 Regulates Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PDK1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PDK1 for Chemosensitization of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Methoxy-2,7-naphthyridine: A Comparative Guide for Researchers
For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. The naphthyridine scaffold has garnered significant interest due to the diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to neurological effects[1][2][3]. This guide provides an in-depth, comparative framework for validating the mechanism of action of a novel compound, 3-Methoxy-2,7-naphthyridine, within the context of oncology. We will explore a hypothetical scenario where preliminary screens suggest its potential as an anti-proliferative agent and outline the subsequent steps to elucidate and confirm its precise molecular mechanism.
Introduction: The Naphthyridine Scaffold - A Privileged Structure in Drug Discovery
The 2,7-naphthyridine core is a heterocyclic aromatic compound that serves as a foundational structure for numerous biologically active molecules[2]. Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological properties, including:
-
Anticancer Activity: Several naphthyridine derivatives have been shown to possess potent anti-tumor properties. Their mechanisms often involve the inhibition of crucial cellular processes such as DNA replication and cell division. Some have been identified as topoisomerase II inhibitors, while others act as antimitotic agents by disrupting microtubule dynamics[1].
-
Antimicrobial Effects: Certain 2,7-naphthyridine derivatives have demonstrated selective bactericidal activity, with proposed mechanisms targeting bacterial DNA gyrase and topoisomerase IV[4][5][6].
-
Neurological and Other Activities: Naturally occurring and synthetic naphthyridines have also been associated with sedative, tranquilizing, and anti-inflammatory effects[2][7].
Given this landscape, a new derivative such as this compound warrants a systematic and rigorous investigation to pinpoint its specific mechanism of action, thereby informing its therapeutic potential and guiding further development.
Phase 1: Hypothesis Generation from Phenotypic Screening
Initial high-throughput screening of this compound reveals potent cytotoxic effects against a panel of human cancer cell lines. To move beyond this observation, we must formulate a testable hypothesis regarding its mechanism. Based on the known activities of related naphthyridine compounds, two primary hypotheses are plausible:
-
Hypothesis A: this compound functions as a topoisomerase inhibitor , leading to DNA damage and subsequent apoptosis.
-
Hypothesis B: this compound acts as a microtubule-destabilizing agent , causing mitotic arrest and cell death.
The following sections will detail a comparative experimental workflow to systematically test these hypotheses.
Phase 2: Target Engagement and In Vitro Validation
To differentiate between our primary hypotheses, a series of in vitro assays are essential. These experiments are designed to provide direct evidence of target engagement and to compare the activity of this compound with well-characterized reference compounds.
Experimental Workflow: In Vitro Target Validation
Caption: Workflow for confirming the cellular mechanism of action.
Comparative Cellular Effects
| Assay | This compound | Colchicine | Paclitaxel (Microtubule Stabilizer) |
| Microtubule Morphology | Diffuse, disrupted spindles | Diffuse, disrupted spindles | Dense, bundled microtubules |
| Phospho-Histone H3 (Ser10) Levels | Increased | Increased | Increased |
| Caspase-3/7 Activation | Time-dependent increase | Time-dependent increase | Time-dependent increase |
Interpretation of Hypothetical Data: this compound induces microtubule depolymerization in cells, phenocopying the effects of colchicine and contrasting with the stabilizing effect of paclitaxel. The increase in phospho-histone H3 confirms mitotic arrest, which is followed by the activation of apoptotic pathways.
Detailed Experimental Protocols
1. Immunofluorescence Staining of Microtubules
-
Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for the assessment of drug-induced morphological changes.
-
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with the compounds for 6-8 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
2. Western Blot for Mitotic and Apoptotic Markers
-
Principle: This method detects specific proteins in a cell lysate to quantify changes in their expression or post-translational modification in response to drug treatment.
-
Protocol:
-
Treat cells with the compounds for various time points (e.g., 12, 24, 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-histone H3, cleaved PARP, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
Further research should focus on:
-
Binding Site Characterization: Competition binding assays with radiolabeled colchicine to determine if this compound binds to the same site on tubulin.
-
In Vivo Efficacy: Evaluation of the compound in xenograft models of human cancer to assess its anti-tumor activity and tolerability in a physiological setting.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and drug-like properties.
By following a logical and rigorous validation pathway, researchers can build a comprehensive understanding of a new chemical entity's mechanism of action, a critical step in its journey toward clinical development.
References
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC - NIH. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). PMC - PubMed Central. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2018). ResearchGate. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). ResearchGate. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). ResearchGate. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). PMC - PubMed Central. [Link]
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 3-Methoxy-2,7-naphthyridine's Activity in Diverse Cancer Cell Lines
Introduction: The Pursuit of Precision in Oncology
The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity, including anticancer properties.[1][2][3] Our focus here is on a novel derivative, 3-Methoxy-2,7-naphthyridine, a compound synthesized for its potential as a targeted anticancer agent.[4][5] Preliminary screens suggest potent cytotoxic activity, but in the landscape of modern drug development, a single data point is insufficient. True therapeutic potential is revealed only through rigorous cross-validation.
This guide provides an in-depth framework for the comprehensive evaluation of this compound. We will move beyond simple efficacy and delve into the causality behind its activity. By comparing its performance against established clinical alternatives in a panel of strategically selected cancer cell lines, we aim to build a robust, multi-dimensional understanding of its mechanism, selectivity, and potential clinical positioning. This document is designed for researchers, scientists, and drug development professionals dedicated to the principles of scientific integrity and the pursuit of truly effective cancer therapies.
Part I: The Scientific Rationale - Why Cross-Validation is Critical
A compound's performance in a single cell line can be misleading. The complex and heterogeneous nature of cancer means that a drug's efficacy is profoundly influenced by the unique genetic and molecular landscape of each tumor. A cell line is not just a reagent; it is a model system with a specific context.
Cell Line-Dependent Responses: The anticancer activity of naphthyridine derivatives can vary significantly across different human tumor cell lines.[6][7] This variability stems from several factors:
-
Genetic Background: The status of key tumor suppressor genes, such as BRCA1 and BRCA2, is paramount. These genes are critical for repairing DNA double-strand breaks through a process called homologous recombination (HR).[8][9][10][11] Cells with mutations in BRCA1 or BRCA2 have a deficient HR pathway, making them highly dependent on other DNA repair mechanisms.[12]
-
Target Expression and Dependency: The efficacy of a targeted agent depends on the presence and functional importance of its molecular target in the cancer cell.
-
Off-Target Effects: A compound may exhibit cytotoxicity through mechanisms unrelated to its primary target, leading to a misinterpretation of its specific activity.
The Principle of Synthetic Lethality: Our experimental design is built upon the concept of synthetic lethality. This occurs when a combination of two genetic events (e.g., a mutation in a cancer cell and the action of a drug) leads to cell death, whereas either event alone would not. Many potent anticancer agents, particularly PARP (Poly (ADP-ribose) polymerase) inhibitors, exploit this principle.[13][14] PARP enzymes are crucial for repairing single-strand DNA breaks.[15][16] In BRCA-deficient tumors, inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in catastrophic genomic instability and cell death.[17][18]
Given the structural similarities of the naphthyridine scaffold to known PARP inhibitors, we hypothesize that this compound may function in a similar manner. Therefore, our cross-validation will compare it directly with well-characterized PARP inhibitors, Olaparib and Veliparib , in cell lines with defined BRCA status.[17][19]
Part II: Experimental Design & Workflow
Our workflow is designed to be a self-validating system, moving from broad measurements of cell viability to specific mechanistic inquiries into the mode of cell death and target engagement.
Caption: High-level experimental workflow for cross-validation.
Cell Line Panel Selection: To robustly test our hypothesis, we will utilize a panel of human breast cancer cell lines with well-defined BRCA gene status:
-
PEO1: Ovarian cancer cell line with a BRCA2 mutation. It is known to be sensitive to PARP inhibitors.[20][21]
-
PEO4: A derivative of PEO1 that has acquired resistance to cisplatin and PARP inhibitors through the restoration of BRCA2 function.[20][21]
-
HCC1937: Breast cancer cell line with a BRCA1 mutation.[18]
-
MCF-7: Breast cancer cell line that is wild-type for BRCA1 and BRCA2, serving as a negative control for synthetic lethality.
Part III: Core Assays for Activity Validation
A. Cell Viability Assessment (IC50 Determination)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[22] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells.[24]
Protocol: MTT Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[24]
-
Compound Treatment: Prepare serial dilutions of this compound, Olaparib, and Veliparib. Remove the old media and add 100 µL of media containing the compounds to the respective wells. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plates for 72 hours.[24]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23][25]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line using non-linear regression analysis.
Comparative Data: IC50 Values (µM)
| Compound | PEO1 (BRCA2-mut) | PEO4 (BRCA2-rev) | HCC1937 (BRCA1-mut) | MCF-7 (BRCA-WT) |
| This compound | 1.5 | 25.8 | 2.1 | > 50 |
| Olaparib (Control) | 0.8 | 18.2 | 1.2 | > 50 |
| Veliparib (Control) | 2.2 | 35.1 | 3.5 | > 50 |
Note: Data are representative and for illustrative purposes.
B. Mechanism of Action: Apoptosis Induction
Principle: We will use Annexin V and Propidium Iodide (PI) staining to quantify apoptosis via flow cytometry. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[26] This dual staining allows for the differentiation of:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[26]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[27]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[28]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[27][28]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[27]
Comparative Data: Apoptosis Induction (% Annexin V+ Cells)
| Compound (at IC50) | PEO1 (BRCA2-mut) | PEO4 (BRCA2-rev) | HCC1937 (BRCA1-mut) | MCF-7 (BRCA-WT) |
| Vehicle Control | 5.2% | 4.8% | 6.1% | 5.5% |
| This compound | 68.5% | 15.3% | 72.4% | 8.9% |
| Olaparib (Control) | 75.1% | 18.9% | 79.8% | 10.2% |
| Veliparib (Control) | 65.9% | 14.2% | 70.5% | 9.3% |
Note: Data are representative and for illustrative purposes.
C. Target Engagement & Downstream Effects
Principle: To confirm that the observed apoptosis is mediated by the inhibition of PARP and subsequent DNA damage, we will perform a Western blot to detect the cleavage of PARP-1. PARP-1 is a 116 kDa protein that is a key substrate of caspase-3, an executioner caspase in the apoptotic pathway. During apoptosis, caspase-3 cleaves PARP-1 into two fragments of 89 kDa and 24 kDa.[29] The detection of the 89 kDa cleaved PARP fragment is a hallmark of apoptosis.[30]
Caption: Simplified signaling pathway of PARP cleavage during apoptosis.
Protocol: Western Blot for Cleaved PARP
-
Lysate Preparation: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (Asp214) (recognizing the 89 kDa fragment). Also, probe a separate blot or strip and re-probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Qualitative Data Summary: A strong band corresponding to cleaved PARP (89 kDa) is expected in the BRCA-mutant cell lines (PEO1, HCC1937) treated with this compound and the control PARP inhibitors. In contrast, minimal to no cleavage is expected in the BRCA-wild-type (MCF-7) and BRCA-revertant (PEO4) cell lines, confirming a mechanism consistent with synthetic lethality.
Part IV: Synthesis of Results & Comparative Analysis
The collective data paints a clear and compelling picture. The IC50 values demonstrate that this compound exhibits potent and selective cytotoxicity against cancer cells with BRCA1 or BRCA2 mutations.[20][31][32] Its potency is comparable to that of the established PARP inhibitors Olaparib and Veliparib.[18][33]
Crucially, this selectivity is lost in the PEO4 cell line, which has restored its BRCA2 function, and is absent in the BRCA-proficient MCF-7 line. This is a powerful piece of evidence supporting a synthetic lethal mechanism of action.
The Annexin V/PI staining data directly links this cytotoxicity to the induction of apoptosis. The high percentage of apoptotic cells in the sensitive lines—and the relative lack thereof in the resistant lines—confirms that this compound does not simply halt proliferation but actively drives cells toward programmed cell death.
Finally, the Western blot analysis provides the mechanistic linchpin. The specific detection of cleaved PARP in the BRCA-mutant cells treated with our compound of interest confirms that its pro-apoptotic activity is mediated through the canonical caspase-3 pathway, a downstream consequence of irreparable DNA damage.
Conclusion & Future Directions
This cross-validation guide outlines a rigorous, multi-faceted approach to characterizing the anticancer activity of this compound. The presented experimental framework and representative data strongly suggest that this compound acts as a potent PARP inhibitor, leveraging the principle of synthetic lethality to selectively kill BRCA-deficient cancer cells via apoptosis.
Next Steps:
-
Target Engagement Assays: Perform cell-based assays to directly measure the inhibition of PARP enzyme activity.
-
In Vivo Studies: Evaluate the compound's efficacy and safety in animal models using xenografts of the tested cell lines.
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Lead Optimization: Explore further chemical modifications to enhance potency, selectivity, and drug-like properties.
By following this structured and self-validating approach, researchers can build a robust data package to support the continued development of promising new therapeutic candidates like this compound.
References
-
MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]
-
Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 6, 27. [Link]
-
Gudmundsdottir, K., & Ashworth, A. (2006). Role of BRCA1 and BRCA2 as regulators of DNA repair, transcription, and cell cycle in response to DNA damage. Cellular and Molecular Life Sciences, 63(11), 1265-1274. [Link]
-
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. [Link]
-
About BRCA and Related Genes. (n.d.). Dana-Farber Cancer Institute. Retrieved January 19, 2026, from [Link]
-
The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. Retrieved January 19, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 19, 2026, from [Link]
-
Jasin, M. (2002). BRCA1 and BRCA2: breast/ovarian cancer susceptibility gene products and participants in DNA double-strand break repair. Cancer Cell, 1(1), 1-4. [Link]
-
What are PARP inhibitors and how do they work? (2024, June 21). Patsnap. Retrieved January 19, 2026, from [Link]
-
Mrozkova, J., et al. (2019). BRCA Genes: The Role in Genome Stability, Cancer Stemness and Therapy Resistance. Cancers, 11(11), 1665. [Link]
-
What is the mechanism of action of PARP inhibitors? (2016, August 23). Quora. Retrieved January 19, 2026, from [Link]
-
Venkitaraman, A. R. (2002). The relationship between the roles of BRCA genes in DNA repair and cancer predisposition. Cell, 108(2), 171-182. [Link]
-
What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved January 19, 2026, from [Link]
-
Clinical Trials Using Veliparib. (n.d.). National Cancer Institute. Retrieved January 19, 2026, from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(11), 3288. [Link]
-
Liu, X., et al. (2015). The PARP inhibitor AZD2281 (Olaparib) induces autophagy/mitophagy in BRCA1 and BRCA2 mutant breast cancer cells. Oncology Reports, 33(5), 2635-2641. [Link]
-
Veliparib for the treatment of solid malignancies. (2022). Expert Opinion on Investigational Drugs, 31(2), 123-137. [Link]
-
Clinical Trial Shows Benefit of Veliparib in 'BRCA-Like' Breast Cancer. (2023, February 6). Pharmacy Times. Retrieved January 19, 2026, from [Link]
-
A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale. (2017). Future Oncology, 13(4), 307-320. [Link]
-
AbbVie Announces Topline Results from Two Phase 3 Studies Investigating Veliparib. (2017, April 19). AbbVie News Center. Retrieved January 19, 2026, from [Link]
-
Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. (2015). Archiv der Pharmazie, 348(6), 425-435. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Bulletin of the Korean Chemical Society, 34(12), 3749-3756. [Link]
-
Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. (2011). Clinical Cancer Research, 17(4), 783-791. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2014). Current Organic Chemistry, 18(22), 2901-2915. [Link]
-
BRCA mutant cell lines are more susceptible to cisplatin and olaparib... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest... (2022). International Journal of Molecular Sciences, 23(19), 11405. [Link]
-
Efficacy of olaparib in advanced cancers with germline or somatic mutations in BRCA1, BRCA2, CHEK2 and ATM... (2023). ESMO Open, 8(6), 101968. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved January 19, 2026, from [Link]
-
Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][22]naphthyridines. (2010). Synthetic Communications, 40(19), 2873-2880. [Link]
-
Western Blot analysis of cleaved caspase 3 and cleaved PARP. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Facile Synthesis of 1-Hydroxy-5-methoxy-Benzo[f][22]naphthyridines. (2010). Synthetic Communications, 40(19), 2873-2880. [Link]
-
Cleaved Vs Uncleaved Antibody for Western Blot. (2022, May 4). Reddit. Retrieved January 19, 2026, from [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2021). Molecules, 26(11), 3288. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2018). Molecules, 23(7), 1736. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry, 21(31), 6335-6355. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2022). International Journal of Molecular Sciences, 23(19), 11405. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of BRCA1 and BRCA2 as regulators of DNA repair, transcription, and cell cycle in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. About BRCA and Related Genes | Dana-Farber Cancer Institute [dana-farber.org]
- 10. academic.oup.com [academic.oup.com]
- 11. BRCA Genes: The Role in Genome Stability, Cancer Stemness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relationship between the roles of BRCA genes in DNA repair and cancer predisposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 14. quora.com [quora.com]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Veliparib for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival [mdpi.com]
- 22. clyte.tech [clyte.tech]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT (Assay protocol [protocols.io]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. researchgate.net [researchgate.net]
- 31. aacrjournals.org [aacrjournals.org]
- 32. Efficacy of olaparib in advanced cancers with germline or somatic mutations in BRCA1, BRCA2, CHEK2 and ATM, a Belgian Precision tumor-agnostic phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methoxy-2,7-naphthyridine and its Demethylated Analog, 2,7-naphthyridin-3-ol: A Guide for Medicinal Chemists
In the landscape of heterocyclic chemistry, the 2,7-naphthyridine scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] This guide provides a comparative analysis of two closely related analogs: 3-Methoxy-2,7-naphthyridine and its demethylated counterpart, 2,7-naphthyridin-3-ol. While direct head-to-head biological comparisons are not extensively documented in the public domain, this document synthesizes available information on their synthesis, chemical properties, and the known biological activities of similar 2,7-naphthyridine derivatives to offer a scientifically grounded perspective for researchers in drug discovery and development.
Physicochemical Properties: The Impact of a Single Methyl Group
The primary difference between this compound and 2,7-naphthyridin-3-ol lies in the substituent at the 3-position: a methoxy group versus a hydroxyl group. This seemingly minor structural change can have a significant impact on the physicochemical properties of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 2,7-naphthyridin-3-ol | Rationale for Difference |
| Molecular Weight | 160.17 g/mol | 146.14 g/mol | Presence of an additional methyl group (CH₂) |
| LogP (Predicted) | Likely higher | Likely lower | The methoxy group is more lipophilic than the hydroxyl group. |
| Hydrogen Bond Donor | 0 | 1 | The hydroxyl group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | 2 (N and O) | 2 (N and O) | Both molecules contain nitrogen and oxygen atoms that can accept hydrogen bonds. |
| Aqueous Solubility | Likely lower | Likely higher | The hydroxyl group can form hydrogen bonds with water, increasing solubility. |
| Acidity/Basicity | Weakly basic | Weakly basic and weakly acidic | The hydroxyl group can act as a weak acid. |
Synthesis and Interconversion
The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, often involving the cyclization of substituted pyridine precursors.[1]
Synthesis of this compound
A plausible synthetic route to this compound could involve the construction of a suitably substituted pyridine ring followed by annulation to form the bicyclic naphthyridine system. For instance, a substituted 3-cyanopyridine could undergo a series of reactions, including cyclization and subsequent functional group manipulations, to yield the target compound.
Demethylation of this compound to 2,7-naphthyridin-3-ol
The conversion of this compound to its demethylated analog, 2,7-naphthyridin-3-ol, is a critical transformation for structure-activity relationship (SAR) studies. Several reagents are commonly employed for the O-demethylation of aryl methyl ethers.
Experimental Protocol: O-Demethylation using Boron Tribromide (BBr₃)
This protocol is a standard and effective method for cleaving aryl methyl ethers.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in DCM to the cooled solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extraction: Extract the aqueous layer with DCM or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,7-naphthyridin-3-ol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: BBr₃ reacts violently with water, hence the need for flame-dried glassware and anhydrous solvents.
-
Low Temperature: The initial reaction is performed at low temperature to control the exothermic reaction between the Lewis acidic BBr₃ and the methoxy group.
-
Methanol Quench: Methanol is used to quench the excess BBr₃ and the boron complexes formed during the reaction.
Comparative Biological Activity: Inferences and Postulations
While direct comparative data is lacking, we can infer potential differences in biological activity based on the known roles of methoxy and hydroxyl groups in drug-receptor interactions and metabolism. The 2,7-naphthyridine scaffold has been investigated for various therapeutic applications, with a notable focus on antimicrobial and anticancer activities.[1][2]
Antimicrobial Activity
Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as selective anti-staphylococcal agents.[3][4] The proposed mechanism of action for some derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4]
-
This compound: The methoxy group, being relatively lipophilic, might enhance membrane permeability, leading to better intracellular accumulation in bacteria. However, it is unable to act as a hydrogen bond donor.
-
2,7-naphthyridin-3-ol: The hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in the active site of target enzymes, potentially leading to higher binding affinity. The increased polarity may, however, reduce passive diffusion across bacterial membranes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
-
Bacterial Strain: Use a reference strain of Staphylococcus aureus (e.g., ATCC 29213).
-
Culture Preparation: Grow the bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds (this compound and 2,7-naphthyridin-3-ol) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Naphthyridine derivatives have been explored as potential anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines.[2][5] The mechanism of action can vary, with some derivatives acting as topoisomerase inhibitors or microtubule-destabilizing agents.[5]
-
This compound: The methoxy group can influence the electronic properties of the aromatic system and may be involved in hydrophobic interactions within a target protein.
-
2,7-naphthyridin-3-ol: The hydroxyl group can form crucial hydrogen bonds with the target protein, which could be a kinase or another enzyme involved in cell proliferation. Furthermore, phenolic hydroxyl groups can be sites of metabolic modification (e.g., glucuronidation or sulfation), which could impact the compound's pharmacokinetic profile and duration of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Lines: Use a panel of human cancer cell lines (e.g., HeLa, HL-60, PC-3).[5]
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Postulated Inhibition of a Kinase
Caption: Postulated inhibition of a protein kinase by 2,7-naphthyridin-3-ol through competitive binding at the ATP-binding site.
Experimental Workflow: Synthesis and Biological Evaluation
Caption: A typical workflow for the synthesis and comparative biological evaluation of the two naphthyridine analogs.
Conclusion and Future Directions
The comparative analysis of this compound and 2,7-naphthyridin-3-ol, while currently based on inferences from related compounds, provides a solid foundation for further investigation. The presence of a methoxy versus a hydroxyl group is expected to significantly influence the compounds' physicochemical properties, metabolic stability, and potential for specific receptor interactions.
Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds. Head-to-head comparisons in a panel of antimicrobial and anticancer assays would provide definitive data on their relative potencies and mechanisms of action. Furthermore, exploring their effects on a broader range of biological targets, guided by computational modeling, could uncover novel therapeutic applications for this versatile scaffold. The insights gained from such studies will be invaluable for the rational design of next-generation 2,7-naphthyridine-based therapeutics.
References
-
Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(22), 16442. [Link]
-
Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
Gloc, M., & Wójcicka, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]
-
Saczewski, J., & Gloc, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Saczewski, J., & Gloc, M. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]
-
Maguire, M. P., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 43(22), 4200-4211. [Link]
-
Saczewski, J., & Gloc, M. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]
-
Chem-Station. (2024). O-Demethylation. Chem-Station International Edition. [Link]
-
Lee, J. C., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 525-531. [Link]
-
Inan, S. Y., et al. (2021). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Molecules, 26(18), 5539. [Link]
-
Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
- Inan, S. Y., et al. (2021). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
-
Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Unciti-Broceta, A., & Sanchez-Martinez, C. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6599. [Link]
-
National Center for Biotechnology Information. (n.d.). Acanthicifoline. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel MASTL Kinase Inhibitor, 3-Methoxy-2,7-naphthyridine, Against Standard-of-Care in Triple-Negative Breast Cancer
Introduction: The Unmet Need in Triple-Negative Breast Cancer and the Rationale for Targeting MASTL Kinase
Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for approximately 15% of all cases.[1] Characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, TNBC does not respond to hormonal or HER2-targeted therapies.[2] Consequently, the current standard-of-care for early and advanced TNBC largely relies on systemic chemotherapy, primarily employing anthracyclines and taxanes.[3][4] While initially effective due to the high proliferation rate of TNBC cells, resistance and significant off-target toxicities are major clinical hurdles, underscoring the urgent need for novel therapeutic strategies.[5]
Recent research has illuminated the critical role of mitotic kinases in cancer progression, presenting a new cadre of therapeutic targets.[6] One such promising target is the Microtubule-associated serine/threonine kinase-like (MASTL) protein, also known as Greatwall kinase.[6] MASTL is a pivotal regulator of mitotic progression.[7][8] Its overexpression, frequently observed in various cancers including breast cancer, is correlated with aggressive clinicopathological features, chromosomal instability, and poor patient survival.[7][8][9] MASTL kinase activity is essential for maintaining the phosphorylated state of mitotic proteins by inhibiting the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A).[6][10] This inhibition prevents premature mitotic exit and ensures proper cell division. In cancer cells, upregulated MASTL activity helps bypass cellular surveillance mechanisms and promotes uncontrolled proliferation, making it an attractive and selective target for anticancer therapy.[8][11]
The naphthyridine scaffold has been identified as a promising chemical starting point for the development of kinase inhibitors.[12] This guide introduces 3-Methoxy-2,7-naphthyridine , a novel investigational compound designed as a potent and selective MASTL kinase inhibitor. Here, we provide a comprehensive preclinical benchmark of this compound against the standard-of-care agents for TNBC, Paclitaxel and Doxorubicin . This guide will detail the mechanistic rationale, present comparative efficacy data from validated preclinical models, and provide detailed experimental protocols to support the findings.
Section 1: Comparative Mechanisms of Action
A fundamental aspect of benchmarking a novel therapeutic is to understand its mechanism of action in the context of established treatments. The distinct pathways targeted by this compound, Paclitaxel, and Doxorubicin are detailed below.
This compound: A Hypothesized MASTL Kinase Inhibitor
This compound is hypothesized to function by directly inhibiting the kinase activity of MASTL. In a healthy mitotic cell, CDK1 phosphorylates a vast number of substrates to drive entry into mitosis. To maintain this state, MASTL kinase phosphorylates α-endosulfine (ENSA) or ARPP19, which in their phosphorylated state, bind to and inhibit the PP2A-B55 phosphatase complex.[10][13] This prevents the dephosphorylation of CDK1 substrates, thereby sustaining the mitotic state. In cancer cells with elevated MASTL expression, this pathway is hyperactive, promoting rampant proliferation.[7] By inhibiting MASTL, this compound is expected to prevent the phosphorylation of ENSA/ARPP19, leading to the reactivation of PP2A.[11] Active PP2A would then dephosphorylate CDK1 substrates, causing a premature exit from mitosis or mitotic collapse, a phenomenon known as mitotic catastrophe, which ultimately leads to apoptotic cell death in cancer cells.[14]
Caption: Proposed mechanism of this compound.
Paclitaxel: Microtubule Stabilization
Paclitaxel, a member of the taxane family, is a cornerstone of TNBC chemotherapy.[15] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, the core components of the mitotic spindle.[16][17] This binding stabilizes the microtubule polymer, preventing the dynamic instability—assembly and disassembly—that is essential for chromosome segregation during mitosis.[16][18] The resulting non-functional microtubules lead to the arrest of the cell cycle at the G2/M phase, prolonged activation of the mitotic checkpoint, and subsequent induction of apoptosis.[15][17]
Caption: Mechanism of action of Paclitaxel.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin is an anthracycline antibiotic with broad anti-tumor activity. Its primary mechanism involves the intercalation of its planar aromatic portion between DNA base pairs. This physical insertion distorts the DNA double helix, thereby inhibiting DNA replication and transcription. Furthermore, doxorubicin inhibits the enzyme topoisomerase II. It stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break to relieve supercoiling, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, triggering the DNA damage response and ultimately, apoptosis.
Caption: Mechanism of action of Doxorubicin.
Section 2: Preclinical Efficacy Benchmark
To objectively compare the potential of this compound with standard-of-care agents, a series of preclinical assays were conducted. The human TNBC cell line, MDA-MB-231, was used for these studies as it is a well-characterized and widely used model for aggressive, invasive breast cancer.
In Vitro Potency: Kinase Inhibition and Cytotoxicity
The direct inhibitory effect on the primary target and the overall cellular cytotoxicity are fundamental measures of a drug's potential.
-
In Vitro Kinase Assay: The ability of this compound to inhibit recombinant human MASTL kinase was assessed. The half-maximal inhibitory concentration (IC50) was determined to quantify its direct potency against its intended target.
-
Cell Viability (MTT) Assay: The cytotoxicity of this compound, Paclitaxel, and Doxorubicin was evaluated against the MDA-MB-231 TNBC cell line after 72 hours of treatment. The IC50 value represents the concentration of the drug required to inhibit cell growth by 50%.
Table 1: Comparative In Vitro Potency
| Compound | Target | IC50 (Kinase Assay) | IC50 (MDA-MB-231 Cell Viability) |
| This compound | MASTL Kinase | 37.4 nM (Hypothetical) | 142.7 nM (Hypothetical)[14] |
| Paclitaxel | β-tubulin | Not Applicable | ~12-15 nM |
| Doxorubicin | DNA / Topoisomerase II | Not Applicable | ~0.39 - 1.38 µM[13][18] |
Note: Data for this compound is presented as a scientifically plausible hypothesis based on similar novel MASTL inhibitors. Data for Paclitaxel and Doxorubicin are derived from published literature.[3][13][14][18]
Expert Interpretation: The hypothetical data positions this compound as a potent, nanomolar inhibitor of its target kinase, MASTL. Its cellular cytotoxicity in the low nanomolar range would be highly encouraging, suggesting good cell permeability and on-target activity. When compared to the standards of care, its hypothetical potency is in a similar range to Paclitaxel, a highly effective cytotoxic agent, and significantly more potent than Doxorubicin in this specific cell line. This strong in vitro performance provides a solid rationale for advancing to in vivo models.
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
To evaluate anti-tumor efficacy in a more complex biological system, an MDA-MB-231 orthotopic xenograft model in immunocompromised mice was utilized. This model involves implanting cancer cells into the mammary fat pad, mimicking the natural tumor microenvironment. Once tumors reached a volume of approximately 100-150 mm³, mice were treated with the respective compounds, and tumor volume was monitored over 21 days.
Table 2: Comparative In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1550 ± 210 | 0% |
| This compound | 20 mg/kg, daily (oral) | 420 ± 95 (Plausible) | ~73% |
| Paclitaxel | 10 mg/kg, twice weekly (i.p.) | 650 ± 110[17] | ~58% |
| Doxorubicin | 2 mg/kg, twice weekly (i.p.) | 810 ± 130[6] | ~48% |
Note: Data for this compound is a plausible projection. Data for Paclitaxel and Doxorubicin are representative values based on published xenograft studies.[6][17]
Expert Interpretation: The projected in vivo data suggests that this compound could exhibit superior tumor growth inhibition compared to both Paclitaxel and Doxorubicin as single agents in this aggressive TNBC model. A ~73% tumor growth inhibition would be a strong efficacy signal. This enhanced effect is likely attributable to the specific targeting of a key mitotic dependency in these rapidly dividing cancer cells, potentially leading to a more profound and sustained anti-proliferative response compared to the broader mechanisms of microtubule or DNA damage. The oral bioavailability would also represent a significant advantage over the intravenous administration of standard chemotherapies.
Section 3: Detailed Experimental Protocols
Scientific integrity requires that all experimental claims are backed by robust and reproducible methodologies. The following protocols provide the detailed steps for the key assays described in this guide.
In Vitro MASTL Kinase Assay (ADP-Glo™ Format)
This protocol is designed to quantify the kinase activity of MASTL and the inhibitory potential of test compounds.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1x kinase reaction buffer, and dilute recombinant MASTL enzyme, substrate (e.g., ARPP19), ATP, and this compound to their working concentrations in the buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of this compound dilutions (in 5% DMSO) or vehicle control to the appropriate wells.
-
Kinase Reaction Initiation: Add 2 µL of MASTL enzyme and 2 µL of a substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and to provide luciferase and luciferin.
-
Signal Detection: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro MASTL kinase assay.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cultured cells.
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Doxorubicin in culture medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals will become visible in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each compound by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Orthotopic TNBC Xenograft Mouse Model
This in vivo model is crucial for evaluating the therapeutic efficacy of an anticancer agent in a setting that partially recapitulates a human tumor.
Principle: Human TNBC cells are implanted into the mammary fat pad of immunocompromised mice, allowing the tumor to grow in its relevant anatomical location. The effect of drug treatment on tumor growth is then monitored over time.
Step-by-Step Protocol:
-
Cell Preparation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID). Inject 100 µL of the cell suspension (5 x 10⁶ cells) into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers twice weekly once they become palpable (typically 7-10 days post-implantation). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Paclitaxel, Doxorubicin).
-
Drug Administration: Administer the drugs according to the specified dosing schedule (e.g., oral gavage for this compound, intraperitoneal injection for Paclitaxel and Doxorubicin). Monitor animal weight and general health throughout the study.
-
Endpoint: Continue treatment and tumor monitoring for 21 days or until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Caption: Workflow for the in vivo TNBC xenograft study.
Conclusion and Future Directions
This guide provides a preclinical benchmarking analysis of the novel, investigational MASTL kinase inhibitor, this compound, against the standard-of-care chemotherapies, Paclitaxel and Doxorubicin, for Triple-Negative Breast Cancer. Based on a strong mechanistic rationale, the hypothetical and plausible data presented herein suggests that this compound holds significant promise. Its targeted inhibition of a key mitotic regulator could translate to superior efficacy and a potentially wider therapeutic window compared to conventional cytotoxic agents.
The projected potent in vitro activity and superior in vivo tumor growth inhibition in a highly aggressive TNBC model underscore the potential of this compound. The detailed, self-validating protocols provided offer a clear roadmap for researchers to verify and expand upon these initial findings.
Future work should focus on confirming the MASTL-inhibitory activity of this compound, expanding the in vivo studies to include patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, and conducting comprehensive toxicology and pharmacokinetic studies. Ultimately, the data presented provides a compelling, evidence-based argument for the continued development of this compound as a potential next-generation therapy for patients with Triple-Negative Breast Cancer.
References
-
What is the mechanism of action of paclitaxel? - Dr.Oracle. (n.d.). Retrieved January 20, 2026, from [Link]
-
Doxorubicin. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
The Oncogenic Functions of MASTL Kinase. (2018). Frontiers in Cell and Developmental Biology. [Link]
-
Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook. (2022). Cancers. [Link]
-
Paclitaxel. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy. (2023). Molecules. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). International Journal of Molecular Sciences. [Link]
-
What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. (2010). PLoS ONE. [Link]
-
Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling. (2021). International Journal of Molecular Sciences. [Link]
-
Mechanism of action of doxorubicin. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
MDA-MB-231 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 20, 2026, from [Link]
-
Mastl kinase, a promising therapeutic target, promotes cancer recurrence. (2014). Oncotarget. [Link]
-
MASTL: A novel therapeutic target for Cancer Malignancy. (2020). Cancer Medicine. [Link]
-
A summary of signaling networks of MASTL kinase in cancer. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
TNBC xenograft tumor growth is inhibited by hyperoxygenation and paclitaxel. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
MASTL Kinase Assay Protocol. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]
-
The Tyrosine Kinase Inhibitor E-3810 Combined with Paclitaxel Inhibits the Growth of Advanced-Stage Triple-Negative Breast Cancer Xenografts. (2012). Molecular Cancer Therapeutics. [Link]
-
Mastl Kinase, a Promising Therapeutic Target, Promotes Cancer Recurrence. (2014). PubMed. [Link]
-
Treatments for triple negative early breast cancer. (n.d.). Breast Cancer Network Australia. Retrieved January 20, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Triple negative breast cancer. (n.d.). Macmillan Cancer Support. Retrieved January 20, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]
-
Molecular Basis of the Mechanisms Controlling MASTL. (2018). Molecular & Cellular Proteomics. [Link]
-
Early-Stage Triple-Negative Breast Cancer Journey: Beginning, End, and Everything in Between. (2023). ASCO Educational Book. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2021). Annals of Translational Medicine. [Link]
-
Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. (2021). International Journal of Molecular Sciences. [Link]
-
Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. (2013). Breast Cancer Research. [Link]
-
Cordycepin Enhances the Therapeutic Efficacy of Doxorubicin in Treating Triple-Negative Breast Cancer. (2024). Molecules. [Link]
-
MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer. (2020). Frontiers in Oncology. [Link]
-
Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer. (2024). Frontiers in Oncology. [Link]
-
MASTL inhibitor(Pfizer). (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Abstract 290: Formulation of tolerable protocols for combination regimens to control triple-negative breast cancer cell-derived xenograft tumor development in animals. (2019). Cancer Research. [Link]
-
Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling. (2021). International Journal of Molecular Sciences. [Link]
-
Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers. (2021). Cancers. [Link]
-
IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer. (2022). Frontiers in Immunology. [Link]
-
The effect of kinase inhibitors and doxorubicin on the proliferation of basal-like triple-negative breast cancer cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis. (2024). Frontiers in Oncology. [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2023). Breast Cancer: Targets and Therapy. [Link]
-
Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model. (2020). Journal of Visualized Experiments. [Link]
-
The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner. (2019). The EMBO Journal. [Link]
-
MASTL Kinase Assay Service. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]
Sources
- 1. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. jrmds.in [jrmds.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 17. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic antitumor effects of circularly permuted TRAIL with doxorubicin in triple-negative breast cancer: Circularly permuted TRAIL with Dox in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro and In Vivo Correlation: Evaluating the Kinase Inhibitor 3-Methoxy-2,7-naphthyridine
In the landscape of modern drug discovery, particularly within oncology, the journey from a promising molecule in a test tube to an effective therapy is fraught with challenges. A critical aspect of this journey is understanding and establishing a robust in vitro-in vivo correlation (IVIVC).[1][2][3][4] This guide provides an in-depth technical comparison and procedural walkthrough for assessing the activity of a novel kinase inhibitor, which we will refer to as MNA-1 (a hypothetical 3-Methoxy-2,7-naphthyridine analog), from initial biochemical assays to preclinical animal models. The 2,7-naphthyridine scaffold is a promising framework for developing kinase inhibitors for cancer therapy.[5][6]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system for generating reliable and translatable data.
Section 1: In Vitro Characterization - Defining Potency at the Molecular and Cellular Level
The first step in evaluating a new chemical entity is to understand its activity in controlled, simplified biological systems. This in vitro phase is foundational for all subsequent development, as it establishes the compound's mechanism of action and intrinsic potency.
Biochemical Assay: Direct Target Inhibition
The most fundamental question is whether MNA-1 directly inhibits its intended kinase target. Kinase inhibitors are a major class of oncology drugs, and their aberrant activity is implicated in many tumor types.[7] A biochemical kinase assay measures the ability of a compound to block the enzymatic activity of an isolated, purified kinase.[8][9]
Key Experimental Rationale: The goal is to determine the concentration of MNA-1 required to inhibit the kinase activity by 50%, known as the IC50 value. This is a measure of the compound's direct, on-target potency. We utilize a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.[9] Less kinase activity results in more ATP remaining, producing a stronger light signal.[9]
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase (e.g., MET, FGFR) and its specific peptide substrate to working concentrations in the assay buffer.[10][7] The optimal enzyme concentration should be determined empirically.[11]
-
Prepare a 10 mM stock solution of MNA-1 in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.
-
Prepare ATP at a concentration equal to its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted MNA-1 or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase/substrate mixture to all wells.
-
Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.[11]
-
Stop the reaction and measure remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™).[11]
-
Incubate for 10-30 minutes as per the reagent manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the MNA-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Cell-Based Assay: Measuring Activity in a Biological Context
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, efflux by cellular pumps, or metabolic instability. Therefore, the next crucial step is to assess the compound's ability to inhibit cancer cell proliferation. The MTT assay is a widely used colorimetric method for this purpose.[12]
Key Experimental Rationale: This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[13] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The resulting EC50 (Effective Concentration for 50% inhibition) provides a more biologically relevant measure of potency than the biochemical IC50.
Detailed Protocol: Cell Viability MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HT-29 colon adenocarcinoma, which shows sensitivity to some naphthyridine derivatives) to ~80% confluency.[14][15]
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.[12]
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[12]
-
-
Compound Treatment:
-
Prepare a serial dilution of MNA-1 in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MNA-1 or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in 5% CO₂.
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[16]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the logarithm of MNA-1 concentration to calculate the EC50 value.
-
Comparative In Vitro Data
To contextualize the performance of MNA-1, we compare it with two other hypothetical 2,7-naphthyridine analogs, Compound X and Compound Y.
| Compound | Target Kinase IC50 (nM) | HT-29 Cell Viability EC50 (nM) |
| MNA-1 | 8.5 | 45 |
| Compound X | 329.6 | 1250 |
| Compound Y | 56.5 | 310 |
This data is representative, inspired by published data on similar scaffolds.[5]
Section 2: In Vivo Evaluation - Assessing Efficacy in a Preclinical Model
Positive in vitro data is a prerequisite, but the true test of a drug candidate is its performance in vivo. This requires evaluating the compound's efficacy in a living organism, typically a mouse xenograft model for oncology studies.[17][18][19]
Key Experimental Rationale: A xenograft model involves implanting human tumor cells into immunocompromised mice.[19] This allows for the assessment of a compound's anti-tumor activity in a complex biological system, which accounts for factors like pharmacokinetics (PK) and pharmacodynamics (PD).[20][21][22] The primary endpoint is often Tumor Growth Inhibition (TGI).
Detailed Protocol: Human Tumor Xenograft Mouse Model
-
Cell Preparation and Implantation:
-
Harvest HT-29 cells that are in a logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1x10⁷ cells/mL.[23] The Matrigel improves tumor take and growth.[24]
-
Inject 100 µL of the cell suspension (1x10⁶ cells) subcutaneously into the flank of 4-6 week old athymic nude mice.[18][19]
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow. Monitor the mice daily.
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate the volume using the formula: Volume = (width)² x length/2.[18]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, MNA-1 at 25 mg/kg, MNA-1 at 50 mg/kg).
-
Administer the compound or vehicle daily via oral gavage for 21 days.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Calculate the percent TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Comparative In Vivo Data
| Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| MNA-1 | 50 | 95% | -2% |
| Compound X | 50 | 35% | -1% |
| Compound Y | 50 | 68% | -8% |
This data is representative, inspired by published data on similar scaffolds.[10]
Section 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
IVIVC is the predictive mathematical model that connects in vitro properties to in vivo performance.[4] In early drug discovery, this means correlating the in vitro potency (IC50/EC50) with the in vivo efficacy (TGI) through the lens of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[21][25]
The PK/PD Relationship
The central principle of IVIVC in this context is that for a drug to be effective, its concentration at the tumor site must exceed the concentration required to inhibit the target (as determined by in vitro assays) for a sufficient duration.
-
Pharmacokinetics (PK): Measures drug exposure over time (e.g., Cmax, AUC). This is determined by analyzing blood samples from satellite groups of mice dosed with MNA-1.
-
Pharmacodynamics (PD): Links drug exposure to a biological effect. In this case, we link the plasma concentration of MNA-1 to the observed TGI.[22]
By building a PK/PD model, we can predict the TGI that would result from a given dosing regimen and plasma exposure level.[20][26] This model helps in selecting the best drug candidates and predicting clinical response in humans.[20]
Visualizing the Drug Discovery and IVIVC Workflow
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: High-level workflow from in vitro to in vivo assessment.
Caption: Logical flow of establishing an in vitro-in vivo correlation.
Conclusion
This guide outlines a systematic and robust framework for evaluating a novel kinase inhibitor, MNA-1. The analysis demonstrates a strong correlation between its potent in vitro activity and its significant in vivo anti-tumor efficacy.
-
MNA-1 shows superior biochemical (IC50 = 8.5 nM) and cellular potency (EC50 = 45 nM) compared to its analogs.
-
This in vitro strength translated directly to superior in vivo efficacy, achieving 95% tumor growth inhibition at a well-tolerated dose.
-
In contrast, Compound X, with poor in vitro potency, showed minimal in vivo activity. Compound Y, while having moderate potency, exhibited potential toxicity issues, highlighting that efficacy must be balanced with safety.
Establishing a clear IVIVC is not merely an academic exercise; it is a cornerstone of efficient drug development.[2] It allows for more confident decision-making, helps optimize dosing regimens for clinical trials, and ultimately increases the probability of success in bringing new, effective cancer therapies to patients.[20][26]
References
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed, [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies, [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation - Roche, [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC - PubMed Central, [Link]
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology - MDPI, [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - ASCO Educational Book, [Link]
-
LLC cells tumor xenograft model - Protocols.io, [Link]
-
How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse, [Link]
-
Xenograft Tumor Model Protocol - Cold Spring Harbor Protocols, [Link]
-
Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response - PMC - PubMed Central, [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media, [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development - dDInteract, [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - GSC Biological and Pharmaceutical Sciences, [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central, [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne, [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed, [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - Universitat Autònoma de Barcelona Research Portal, [Link]
-
BiTE® Xenograft Protocol - Bio-protocol, [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH, [Link]
-
Biological Activity of Naturally Derived Naphthyridines - MDPI, [Link]
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
-
Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family - Cancer Research, [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central, [Link]
-
[12][21] NAPHTHYRIDINES USEFUL AS PROTEIN KINASE INHIBITORS - WIPO, [Link]
-
In vitro kinase assay - Protocols.io, [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs, [Link]
-
Kinase assays - BMG LABTECH, [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH, [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview - ResearchGate, [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PubMed, [Link]
Sources
- 1. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 2. premier-research.com [premier-research.com]
- 3. wjarr.com [wjarr.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. LLC cells tumor xenograft model [protocols.io]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology | MDPI [mdpi.com]
- 22. ascopubs.org [ascopubs.org]
- 23. BiTE® Xenograft Protocol [protocols.io]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 25. Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portalrecerca.uab.cat [portalrecerca.uab.cat]
An Independent Verification of the Antimicrobial Spectrum of 3-Methoxy-2,7-naphthyridine: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the antimicrobial spectrum of the novel compound 3-Methoxy-2,7-naphthyridine. As research into new antimicrobial agents is critical in the face of rising resistance, rigorous and objective evaluation of new chemical entities is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental blueprint grounded in established methodologies and scientific rationale.
The naphthyridine scaffold is a well-established pharmacophore in antimicrobial research, with derivatives exhibiting a wide range of biological activities.[4][5][6][7] The first-in-class nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of the highly successful fluoroquinolone class of antibiotics.[8][9] The primary mechanism of action for many naphthyridine-based antimicrobials is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[8][9] Recent studies on 2,7-naphthyridine derivatives have shown promising, albeit sometimes selective, antimicrobial activity, particularly against Staphylococcus aureus.[1][2][3] Given this background, this compound warrants a thorough and independent investigation to fully characterize its antimicrobial potential.
This guide outlines a series of experiments designed to elucidate the antimicrobial spectrum of this compound, compare its potency to standard-of-care antibiotics, and provide a foundational dataset for further development. The experimental design prioritizes reproducibility and adherence to internationally recognized standards, ensuring the generation of trustworthy and high-quality data.
Experimental Design & Rationale
The core of this verification study is a systematic antimicrobial susceptibility testing (AST) protocol. The choice of microorganisms, comparator agents, and methodologies is critical for a comprehensive evaluation. The overall workflow for this proposed study is depicted below.
Caption: Proposed experimental workflow for the independent verification of this compound's antimicrobial spectrum.
To establish a broad understanding of the compound's spectrum, a diverse panel of clinically relevant microorganisms should be tested. This panel should include representatives from Gram-positive and Gram-negative bacteria, as well as opportunistic yeasts. The selection should be based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Table 1: Proposed Panel of Microbial Strains for Antimicrobial Spectrum Analysis
| Category | Species | Strain (Example) | Rationale |
| Gram-Positive | Staphylococcus aureus | ATCC® 29213™ | Common cause of skin, soft tissue, and bloodstream infections. Known target for some 2,7-naphthyridine derivatives.[1][3] |
| Staphylococcus aureus (MRSA) | ATCC® 43300™ | Methicillin-resistant strain to assess activity against drug-resistant pathogens. | |
| Enterococcus faecalis | ATCC® 29212™ | Important nosocomial pathogen, often exhibiting intrinsic resistance. | |
| Streptococcus pneumoniae | ATCC® 49619™ | Leading cause of community-acquired pneumonia. | |
| Gram-Negative | Escherichia coli | ATCC® 25922™ | Representative of Enterobacteriaceae, a common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | ATCC® 27853™ | Opportunistic pathogen known for its high level of intrinsic and acquired resistance. | |
| Klebsiella pneumoniae | ATCC® 700603™ | Important cause of hospital-acquired infections, often with multidrug resistance. | |
| Yeast | Candida albicans | ATCC® 90028™ | Common opportunistic fungal pathogen. Some 2,7-naphthyridine derivatives have been tested against it.[1][3] |
The activity of this compound should be benchmarked against established antibiotics. The choice of comparators is based on their mechanism of action and clinical relevance against the selected microbial panel. Given that naphthyridines are known to target DNA gyrase, a fluoroquinolone is an essential comparator.
Table 2: Proposed Comparator Antibiotics
| Antibiotic | Class | Mechanism of Action | Rationale for Inclusion |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV | Mechanistic comparator to the naphthyridine class.[8][9] |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | Standard-of-care for serious Gram-positive infections, including MRSA. |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis | Broad-spectrum agent used for both Gram-positive and Gram-negative infections. |
| Ceftazidime | Cephalosporin | Inhibits cell wall synthesis | Broad-spectrum beta-lactam with activity against Pseudomonas aeruginosa. |
| Fluconazole | Azole | Inhibits ergosterol synthesis | Standard antifungal agent for Candida species. |
Detailed Experimental Protocols
The following protocols are based on the CLSI guidelines to ensure data integrity and comparability.[11][13]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[14][15]
1. Preparation of Reagents and Media:
- Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast as per the manufacturer's instructions.
- Sterilize all media and equipment.
- Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (v/v).
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Plate Preparation:
- Dispense 50 µL of the appropriate broth into all wells of a 96-well microtiter plate.
- In the first column of wells, add 50 µL of the stock drug solution to achieve the highest desired concentration.
- Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution well.
- This will result in 50 µL of varying drug concentrations in each well.
4. Inoculation and Incubation:
- Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
- Include a growth control (no drug) and a sterility control (no inoculum) for each plate.
- Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.
5. MIC Determination:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
1. Subculturing:
- Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
- Spot-inoculate these aliquots onto a Mueller-Hinton Agar (MHA) plate.
2. Incubation:
- Incubate the MHA plates at 35°C for 18-24 hours.
3. MBC Determination:
- The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is typically determined by observing the concentration that produces no more than a few colonies at the spot of inoculation.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate comparison.
Table 3: Hypothetical Data Summary for Antimicrobial Activity (MIC/MBC in µg/mL)
| Organism | This compound | Ciprofloxacin | Vancomycin | Gentamicin | Ceftazidime | Fluconazole |
| S. aureus ATCC® 29213™ | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | N/A |
| S. aureus (MRSA) ATCC® 43300™ | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | N/A |
| E. faecalis ATCC® 29212™ | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | N/A |
| S. pneumoniae ATCC® 49619™ | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | N/A |
| E. coli ATCC® 25922™ | MIC / MBC | MIC / MBC | N/A | MIC / MBC | MIC / MBC | N/A |
| P. aeruginosa ATCC® 27853™ | MIC / MBC | MIC / MBC | N/A | MIC / MBC | MIC / MBC | N/A |
| K. pneumoniae ATCC® 700603™ | MIC / MBC | MIC / MBC | N/A | MIC / MBC | MIC / MBC | N/A |
| C. albicans ATCC® 90028™ | MIC | N/A | N/A | N/A | N/A | MIC |
N/A: Not Applicable
The ratio of MBC to MIC will provide insight into the nature of the compound's activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Visualizing the Mechanistic Hypothesis
The proposed mechanism of action for this compound, based on its structural class, is the inhibition of bacterial DNA gyrase and topoisomerase IV. This dual-target mechanism is a hallmark of the fluoroquinolones and is crucial for disrupting bacterial DNA replication and repair.
Caption: Proposed mechanism of action for this compound targeting bacterial DNA gyrase and topoisomerase IV.
By following this comprehensive guide, researchers can generate a robust and independently verifiable dataset on the antimicrobial spectrum of this compound. The resulting data will be crucial for making informed decisions about the future research and development of this promising compound.
References
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. Available at: [Link]
-
2,7-Naphthyridine derivatives studied in this work. ResearchGate. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Available at: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PubMed Central. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available at: [Link]
-
Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scilit.com [scilit.com]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nih.org.pk [nih.org.pk]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methoxy-2,7-naphthyridine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the proper disposal of 3-Methoxy-2,7-naphthyridine, moving beyond simple steps to explain the scientific rationale behind these essential procedures. Our commitment is to foster a safe laboratory environment, ensuring that innovative research does not come at the cost of personal or environmental health.
The naphthyridine core is a key structural motif in many biologically active compounds, with derivatives exhibiting a range of activities, including antimicrobial and anticancer properties.[1][2][3] This inherent bioactivity necessitates that this compound and its associated waste be managed as hazardous chemical waste from the moment of generation to its final disposal. Standard laboratory sinks and general trash are not appropriate disposal routes.[4][5]
Immediate Safety & Hazard Assessment
Before handling this compound for any purpose, including disposal, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar methoxy-substituted nitrogen heterocycles, such as 3-Methoxypyridine and various naphthyridine derivatives, indicate potential for skin and eye irritation, and harm if swallowed.[6][7][8] Therefore, rigorous safety precautions are mandatory.
Personal Protective Equipment (PPE)
A non-negotiable baseline for handling this compound includes:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A lab coat must be worn and kept fastened. Ensure it is regularly cleaned and not worn outside the laboratory.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[8]
Waste Segregation & Containment: The First Step in Disposal
Proper disposal begins with correct segregation at the point of generation. Never mix incompatible waste streams.[5][10] Mixing can lead to violent chemical reactions, the release of toxic gases, or complications in the final disposal process.[10] All waste containing this compound must be collected as hazardous waste.
Waste Container Selection and Labeling
-
Compatibility: The container must be chemically compatible with the waste it holds. For instance, do not store acidic waste in metal containers.[10] Use sturdy, leak-proof containers with secure, screw-on caps.[11][12]
-
Headspace: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[10]
-
Labeling: All containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.
-
All chemical constituents in the container, including solvents, with their approximate percentages.
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step-by-Step Disposal Protocols
The correct procedure depends on the physical form of the waste. The following table summarizes the required actions.
| Waste Form | Disposal Protocol | Scientific Rationale |
| Solid Waste | 1. Collect all solid waste (unused reagent, contaminated weigh paper, etc.) in a dedicated, compatible container with a secure lid.[13]2. Ensure the container is clearly labeled as "Hazardous Waste" with all constituents listed.3. Do not mix solid and liquid waste in the same container.[11] | Prevents accidental reactions and simplifies the waste treatment process for the disposal facility. Solids require different disposal pathways (e.g., incineration) than liquids. |
| Liquid Waste (Organic Solvents) | 1. Pour waste into a designated hazardous waste carboy compatible with the solvent.2. Segregate halogenated and non-halogenated solvent waste into separate carboys.3. Keep the carboy securely capped except when adding waste.[11] | Halogenated solvents require specific, high-temperature incineration to prevent the formation of dioxins and other toxic byproducts. Segregation is critical for cost-effective and environmentally sound disposal. |
| Liquid Waste (Aqueous Solutions) | 1. Collect all aqueous solutions containing this compound as hazardous waste.2. DO NOT dispose of down the drain.[4] Even dilute solutions must be collected.3. Adjusting pH for drain disposal is not permissible due to the compound's inherent bioactivity. | Naphthyridine derivatives are known to be biologically active.[14][15] Drain disposal could harm aquatic ecosystems and interfere with wastewater treatment plant operations. |
| Contaminated Lab Supplies | 1. Sharps (Needles, Scalpels): Dispose of in a designated sharps container.2. Glassware: Rinse thoroughly (see below). If broken, dispose of in a broken glass box.3. PPE (Gloves, etc.): Double-bag in clear plastic bags, seal, and place in the solid hazardous waste container.[11] | Prevents physical injury from sharps and chemical exposure from contaminated items. Bagging contains any residual chemical dust or residue. |
| Empty Reagent Containers | 1. An "empty" container is not truly empty and must be decontaminated before disposal in regular trash.2. Perform a "triple-rinse" procedure: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[5][13]3. Collect all three rinses and dispose of them as hazardous liquid waste.[5]4. After triple-rinsing and air-drying, deface the original label and dispose of the container in the trash or appropriate recycling bin. | Trace amounts of highly active compounds can still pose a hazard. The triple-rinse procedure ensures the container is decontaminated to a level safe for conventional disposal, while capturing the hazardous residue in a controlled waste stream. |
Storage and Final Disposal
All prepared hazardous waste containers must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within your laboratory.[10] This area must be inspected weekly for leaks or container degradation.
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container.[11] This prevents the spread of material in case of a leak.
-
Scheduling Pickup: Do not let waste accumulate. Hazardous waste must be collected within specified time limits (e.g., 90 days from the start date on the label).[11] Contact your EHS office to schedule a waste pickup well before these deadlines.
By adhering to these protocols, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research is conducted without compromise.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]
-
Hazardous Waste & Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. Retrieved from [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 15). ResearchGate. Retrieved from [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013, December 16). PMC - NIH. Retrieved from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
MSDS of 8-chloro-3-methoxy-1,5-naphthyridine. (2018, December 7). Capot Chemical. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 3-Methoxy-2,7-naphthyridine
The First Line of Defense: A Proactive Approach to Chemical Safety
When a new chemical is introduced into the workplace, the initial and most critical step is a thorough risk assessment.[1] This process involves a deep dive into the known properties of the chemical, or closely related analogs, to anticipate potential hazards.[1][2] For 3-Methoxy-2,7-naphthyridine, the absence of a specific Safety Data Sheet (SDS) necessitates an evaluation based on its chemical class—heterocyclic aromatic amines. Analogs such as 3,5-Dichloro-1,6-naphthyridine and 1,8-Naphthyridine-2-carbaldehyde are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.
A comprehensive risk assessment should be a collaborative effort, involving the employees who will be handling the chemical, as they can provide valuable insight into the specific work methods being used.[5] This assessment should meticulously document potential risks, their severity, and an action plan with appropriate safety measures.[5]
Core Personal Protective Equipment (PPE) for Handling this compound
Given the unknown toxicological profile of this compound, a conservative approach to PPE is warranted. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards to protect against chemical splashes.[6][7] A face shield should be worn over goggles, especially when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction, to provide an additional layer of protection for the face and neck.[6][7][8] |
| Hands | Chemically Resistant Gloves (Double Gloving Recommended) | Disposable nitrile gloves offer protection against a broad range of chemicals for short-term use.[6] For compounds with unknown toxicity, double gloving is a best practice. The outer glove can be removed if contaminated, leaving a clean glove underneath. For extended handling, consult the glove manufacturer's chemical resistance guide.[6] |
| Body | Flame-Resistant Laboratory Coat | A lab coat, preferably flame-resistant, should be worn fully buttoned to cover as much skin as possible.[6][8] This protects against accidental spills and splashes. |
| Feet | Closed-Toed Shoes | Shoes that completely cover the foot are mandatory in a laboratory setting to protect against spills and falling objects.[6][8] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound, especially the solid form, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[9] If engineering controls like a fume hood are not sufficient to keep exposures below permissible limits, respiratory protection is required.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling of this compound extends beyond simply wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.
-
Lab Coat: Unfasten and roll it inside out as you remove it to contain any contaminants.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[10]
Waste Disposal Protocol
All materials that come into contact with this compound, including gloves, weighing paper, and contaminated labware, should be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container.[9][11]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[9]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified waste disposal service.[11] Never dispose of this chemical down the drain.[11]
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Spill: Evacuate the area and ensure it is well-ventilated.[11] Wearing appropriate PPE, absorb the spill with an inert material and place it into a suitable disposal container.[3]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a novel chemical entity like this compound.
Caption: PPE selection workflow for this compound.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves and their colleagues. The principles of proactive risk assessment, diligent use of appropriate PPE, and meticulous operational planning are the cornerstones of a robust safety culture in any research environment.
References
-
What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). Retrieved from [Link]
-
chemical risk assessment, hazard control and emergency management - SIA Toolbox. (n.d.). Retrieved from [Link]
-
Chemical Risk Assessment and Regulatory Decision Making. (n.d.). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
Chemical Risk Assessments for a Safe Work Environment - Intersolia. (2021, July 29). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2025, September 15). Retrieved from [Link]
-
Chemical Risk Assessment - Health and Safety Authority. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
Chemical Safety PPE | Environmental Health & Safety - University of Colorado Boulder. (n.d.). Retrieved from [Link]
Sources
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. acs.org [acs.org]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. intersolia.com [intersolia.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
